5(6)-Carboxyeosin diacetate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3',6'-diacetyloxy-2',4',5',7'-tetrabromo-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-diacetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H12Br4O9/c1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-4-3-10(23(32)33)5-11(12)24(34)38-25;1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-5-10(23(32)33)3-4-11(12)24(34)38-25/h2*3-7H,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSZJWOKNYZNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br.CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H24Br8O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583451 | |
| Record name | 3',6'-Bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--3',6'-bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1551.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161338-87-0 | |
| Record name | 3',6'-Bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--3',6'-bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 5(6)-Carboxyeosin Diacetate
This guide provides a comprehensive exploration of the core mechanism of action of 5(6)-Carboxyeosin diacetate, a versatile fluorogenic compound with significant applications in cellular analysis and photodynamic therapy. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to elucidate the molecular processes that underpin its utility.
Introduction: Unveiling the Potential of a Pro-Fluorophore and Photosensitizer
This compound is a non-fluorescent, cell-permeant molecule that serves as a precursor to the potent photosensitizer and fluorescent dye, 5(6)-Carboxyeosin. Its unique two-stage activation mechanism, involving intracellular enzymatic conversion followed by light-induced photochemistry, makes it a powerful tool for investigating cellular viability, tracking cell populations, and inducing targeted cell death. This guide will dissect this mechanism, from initial cellular uptake to the downstream signaling cascades that determine the ultimate cellular fate.
The Two-Fold Mechanism of Action: From Passive Entry to Potent Activity
The efficacy of this compound hinges on a sequential activation process that transforms a benign precursor into a highly reactive agent. This process can be understood in two distinct phases: intracellular activation and photosensitization.
Intracellular Activation: The Role of Esterases
Initially, the diacetate form of the molecule is lipophilic, allowing it to readily diffuse across the plasma membrane into the cellular cytoplasm.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups from the molecule.[3][4][5] This enzymatic hydrolysis is a critical step, as it unmasks the carboxyl and hydroxyl groups, converting the non-fluorescent this compound into the fluorescent and less membrane-permeant 5(6)-Carboxyeosin.[3][4] The newly acquired negative charges on the carboxyeosin molecule effectively trap it within the cell, leading to its accumulation.[6]
Diagram: Intracellular Activation of this compound
Caption: Simplified overview of the intrinsic apoptotic pathway initiated by eosin-PDT.
Autophagy: Cellular Self-Digestion
Autophagy is another common cellular response to PDT. T[7][8]his process involves the sequestration of damaged organelles and proteins within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation. B[1][9]eclin-1 is another key protein involved in the initiation of autophagy. P[10][11]DT can induce autophagy as a pro-survival mechanism to clear damaged components; however, excessive or prolonged autophagy can also lead to cell death.
Diagram: Autophagy Induction in Eosin-Mediated PDT
Caption: Key steps in the induction of autophagy following eosin-PDT.
Necrosis: Uncontrolled Cell Lysis
At high doses of PDT or in cells with compromised apoptotic pathways, necrosis may be the predominant mode of cell death. T[15]his form of cell death is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response. T[15][16]he signaling pathways leading to programmed necrosis, or necroptosis, involve receptor-interacting protein kinases (RIPKs) and mixed lineage kinase domain-like protein (MLKL).
Diagram: Necrotic Cell Death Pathway
Caption: Simplified representation of the necroptotic pathway triggered by severe PDT-induced stress.
Quantitative Data and Experimental Protocols
A thorough understanding of the mechanism of action of this compound is facilitated by key quantitative data and standardized experimental protocols.
Quantitative Data Summary
| Parameter | Value | Reference |
| 5(6)-Carboxyeosin Excitation (max) | ~492 nm | |
| 5(6)-Carboxyeosin Emission (max) | ~514 nm | |
| Eosin Y Singlet Oxygen Quantum Yield (ΦΔ) | ~0.67 |
Experimental Protocols
This protocol outlines the steps to visualize the intracellular conversion of this compound to its fluorescent form.
-
Cell Culture: Plate cells of interest in a suitable culture vessel (e.g., 96-well plate or chambered cover glass) and allow them to adhere overnight.
-
Preparation of Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution in a serum-free medium or PBS to the desired final concentration (typically 1-10 µM). 3[6]. Cell Staining: Remove the culture medium and wash the cells once with PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with PBS to remove any extracellular dye.
-
Visualization: Observe the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation: ~490 nm, Emission: ~520 nm). The appearance of intracellular green fluorescence indicates successful hydrolysis of the diacetate precursor.
Diagram: Cellular Uptake and Visualization Workflow
Caption: Experimental workflow for assessing cellular uptake and hydrolysis.
This protocol describes the general procedure for inducing cell death using this compound-mediated PDT.
-
Cell Loading: Follow steps 1-4 of Protocol 1 to load the cells with 5(6)-Carboxyeosin.
-
Light Exposure: After washing, replace the PBS with a fresh culture medium. Expose the cells to a light source with a wavelength that overlaps with the absorption spectrum of carboxyeosin (e.g., a broad-spectrum white light source or a laser/LED with an emission peak around 510 nm). T[20]he light dose (J/cm²) should be optimized for the specific cell type and experimental goals. 3[2][16][21][22]. Post-Irradiation Incubation: Following light exposure, return the cells to a standard incubator and monitor for signs of cell death at various time points (e.g., 4, 8, 24 hours).
-
Assessment of Cell Viability: Cell viability can be assessed using various assays, such as the MTT assay, trypan blue exclusion, or by using a live/dead cell staining kit.
This protocol provides a method to detect the activation of caspase-3, a key marker of apoptosis.
-
Sample Preparation: Following PDT treatment (Protocol 2), collect cell lysates at different time points.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. 4[23][24][25][26]. Immunoblotting: Probe the membrane with a primary antibody specific for cleaved caspase-3. After washing, incubate with an appropriate HRP-conjugated secondary antibody. 5[13][24]. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.
This protocol is used to monitor the conversion of LC3-I to LC3-II, a hallmark of autophagy.
-
Sample Preparation: Collect cell lysates at various time points after PDT. It is recommended to include a control group treated with an autophagy inhibitor (e.g., chloroquine) to assess autophagic flux. 2[1]. Protein Quantification, SDS-PAGE, and Western Blotting: Follow steps 2 and 3 of Protocol 3.
-
Immunoblotting: Probe the membrane with a primary antibody that recognizes both LC3-I and LC3-II. 4[1][4][9]. Detection: Visualize the bands using an ECL system. An increase in the LC3-II band, particularly in the presence of an autophagy inhibitor, confirms the induction of autophagy.
This compound is a powerful and versatile tool for cell biology research and has potential applications in photodynamic therapy. Its mechanism of action, which involves a two-step activation process, allows for the targeted generation of reactive oxygen species within cells, leading to various forms of cell death. By understanding the intricate details of its intracellular conversion, photosensitizing properties, and the subsequent signaling pathways it triggers, researchers can effectively harness its potential for a wide range of applications, from fundamental studies of cellular processes to the development of novel therapeutic strategies.
References
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OkaSciences. (n.d.). EOSIN Y SOLUTION USE PROTOCOL. Retrieved from [Link]
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principle of 5(6)-Carboxyeosin diacetate cell staining
An In-Depth Technical Guide to Cellular Analysis Using 5(6)-Carboxyeosin Diacetate
Introduction: Illuminating Cellular Dynamics
In the landscape of modern cell biology, fluorescent probes are indispensable tools that translate complex biological processes into measurable signals.[1][2] Among these, probes that assess cellular viability and track proliferation are fundamental to research in immunology, oncology, and drug development. This compound, more commonly known in its succinimidyl ester form as CFDA-SE (5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester), stands out as a robust and versatile reagent.[3][4] This guide provides a deep dive into the core principles of CFDA-SE staining, moving beyond a simple protocol to explain the underlying mechanisms that make it a powerful tool for researchers and drug development professionals. We will explore the causality behind experimental choices, ensuring a thorough understanding for robust and reproducible results.
Part 1: The Core Principle: A Journey from Stealth to Signal
The efficacy of CFDA-SE lies in a multi-step activation process that is contingent on the fundamental characteristics of a living cell: a structurally intact plasma membrane and active metabolic machinery.[5][6][7] The molecule itself is ingeniously designed to be non-fluorescent and cell-permeable in its initial state, ensuring it can access the intracellular environment of live cells.[4][8]
The Two-Step Intracellular Activation
-
Passive Diffusion: The journey begins with the CFDA-SE molecule, which is rendered lipophilic and membrane-permeant by the presence of two acetate groups.[9][10] This chemical modification allows it to freely diffuse across the lipid bilayer of a live cell's intact plasma membrane.
-
Enzymatic Conversion and Covalent Binding: Once inside the cell, the process of activation is twofold:
-
Esterase Cleavage: Non-specific intracellular esterase enzymes, which are abundant in the cytoplasm of viable, metabolically active cells, recognize and cleave the two acetate groups from the CFDA-SE molecule.[5][11][12] This enzymatic action is a critical checkpoint for cell viability.[7][13] The removal of the acetates transforms the molecule into carboxyfluorescein succinimidyl ester (CFSE), which is not only highly fluorescent but also less membrane-permeable, effectively trapping it within the cell.[10][11]
-
Covalent Labeling: The succinimidyl ester (SE) group on the newly formed CFSE is a reactive moiety that covalently binds to free primary amine groups on intracellular proteins, forming stable dye-protein adducts.[11][14][15] This covalent linkage is the key to the dye's long-term retention, ensuring the fluorescent signal is not lost from the cell or transferred to adjacent cells in a population.[8][16]
-
This entire process is a self-validating system: only cells with both an intact membrane (to allow entry and prevent leakage) and active esterases (to trigger fluorescence) will be labeled. Dead cells, with compromised membranes and inactive enzymes, remain unstained.[5][17]
Part 2: Key Applications in Cellular Analysis
The unique properties of CFDA-SE enable its use in several critical applications, providing quantitative and qualitative data on cell populations.
Cell Viability and Vitality Assessment
The most direct application is the discrimination of live from dead cells.[6] When analyzed by flow cytometry or fluorescence microscopy, cells that exhibit a bright green fluorescence are confirmed as viable, possessing the requisite membrane integrity and esterase activity.[5][18] This provides a clear, positive signal for live cells, which is often more robust than viability assays that only identify dead cells.
Cell Proliferation and Generational Tracking
CFDA-SE is a gold standard for tracking cell division.[19] Following the stable, covalent labeling of intracellular proteins, the total fluorescence is distributed approximately equally between the two daughter cells upon mitosis.[3][20] This results in a precise halving of the fluorescence intensity with each successive generation.[11] By using flow cytometry, researchers can resolve up to 8-10 distinct generations as a series of peaks, each with half the fluorescence intensity of the preceding one.[4][19]
Table 1: Theoretical Fluorescence Intensity by Cell Generation
| Cell Generation | Number of Cells | Fluorescence Intensity (Relative Units) |
|---|---|---|
| 0 (Parent) | 1 | 100% |
| 1 | 2 | 50% |
| 2 | 4 | 25% |
| 3 | 8 | 12.5% |
| 4 | 16 | 6.25% |
| n | 2n | 100% / 2n |
In Vitro and In Vivo Cell Tracking
The stability of the covalent label makes CFDA-SE an excellent tool for both short-term and long-term cell tracking experiments.[3] Labeled cells can be adoptively transferred into an in vivo model to track their migration, persistence, and proliferation in response to various stimuli.[9][21] It is also widely used for in vitro motility and cell-cell interaction assays.[20]
Part 3: Experimental Protocols and Best Practices
A successful staining procedure hinges on careful reagent preparation and adherence to an optimized protocol. The following methodologies provide a robust starting point for both suspension and adherent cells.
Reagent Preparation and Handling
-
Stock Solution: CFDA-SE is susceptible to hydrolysis in the presence of water.[22] It is critical to prepare a concentrated stock solution (e.g., 5-10 mM) in high-quality, anhydrous DMSO.[8][23] Dispense the stock solution into single-use aliquots and store them desiccated at -20°C, protected from light. Aliquots are generally stable for up to one month; if a decrease in staining intensity is observed, hydrolysis of the stock is a likely cause.[20][22]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration (typically 0.5-10 µM) in a serum-free buffer such as PBS or HBSS.[11][20] The optimal concentration is cell-type dependent and should be determined empirically through titration.[8][22]
Experimental Workflow: Staining Protocol for Suspension Cells
Detailed Steps:
-
Cell Preparation: Harvest cells and wash them once with serum-free buffer (e.g., PBS) to remove any residual serum proteins. Resuspend the cell pellet at a concentration of 1x106 to 1x107 cells/mL in pre-warmed (37°C) serum-free buffer.[14][20]
-
Staining: Add an equal volume of the 2X working CFDA-SE solution to the cell suspension. Mix gently but thoroughly.[22]
-
Incubation: Incubate the cells for 10-20 minutes at 37°C, protected from light.[11][14] The optimal time may vary by cell type.
-
Quenching: Stop the staining reaction by adding at least 5 volumes of complete culture medium containing fetal bovine serum (FBS).[20][24] The proteins in the serum will react with and sequester any remaining unbound dye. Incubate for 5 minutes.
-
Washing: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes) and discard the supernatant.[25] Wash the cell pellet at least once with complete culture medium to remove all residual unbound dye.[22]
-
Analysis: Resuspend the final cell pellet in the appropriate medium for your downstream application (e.g., cell culture, flow cytometry analysis). Cells are typically analyzed using a flow cytometer with a 488 nm excitation laser and a standard FITC emission filter (approx. 517 nm).[14]
Protocol Variation for Adherent Cells
For adherent cells, the staining can be performed directly in the culture vessel.
-
Remove the culture medium and wash the cells once with pre-warmed, serum-free buffer.
-
Add the 1X CFDA-SE working solution to the culture vessel, ensuring the cell monolayer is completely covered.
-
Incubate for 10-15 minutes at 37°C.[8]
-
Remove the staining solution and add complete medium with FBS to quench the reaction.
-
After a 5-minute incubation, wash the cells with fresh medium before proceeding with imaging or cell harvest.[23]
Part 4: Troubleshooting and Technical Insights
Even with a robust protocol, challenges can arise. Understanding the cause of potential issues is key to resolving them.
Table 2: Common Troubleshooting Scenarios
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Weak or No Signal | 1. Hydrolyzed CFDA-SE stock solution.[22]2. Insufficient dye concentration or incubation time.3. Low esterase activity in the cell type.4. Instrument settings (laser/filter) are incorrect.[26] | 1. Prepare a fresh stock solution from powder. Use single-use aliquots.[22]2. Titrate the dye concentration and incubation time for your specific cells.[20][27]3. Confirm cell viability with another method (e.g., Trypan Blue). Consider an alternative viability dye if esterase activity is inherently low.4. Ensure proper setup for FITC/GFP detection (e.g., 488 nm laser, ~520/30 nm bandpass filter). |
| High Background/ Non-specific Staining | 1. Incomplete removal of unbound dye.2. Insufficient quenching with serum-containing media. | 1. Increase the number of wash steps after quenching.[27]2. Ensure the quenching medium contains sufficient protein (e.g., 10% FBS) and allow adequate time for quenching.[24] |
| High Toxicity/ Cell Death | 1. CFDA-SE concentration is too high.[22]2. Extended incubation time.3. Contamination of reagents. | 1. Perform a titration to find the lowest effective concentration that provides a bright signal without compromising viability.[22][28]2. Reduce the incubation time.[28]3. Use sterile, high-quality buffers and anhydrous DMSO. |
| Broad Peaks in Flow Cytometry Data | 1. Heterogeneous staining of the initial population.2. Cell clumping.[18] | 1. Ensure thorough but gentle mixing when adding the dye to the cell suspension.[9]2. Filter cells through a nylon mesh before analysis to ensure a single-cell suspension.[22] |
References
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Bio-Rad. (n.d.). CFDA-SE Cell Proliferation Assay Kit. Retrieved from [Link][11][14]
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Bio-Rad Antibodies. (n.d.). CFDA-SE Cell Proliferation Assay Kit. Retrieved from [Link]
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Lyons, A. B. (1999). Divided we stand: tracking cell proliferation with carboxyfluorescein diacetate succinimidyl ester. Immunology and Cell Biology, 77(6), 509-515. Retrieved from [Link][19]
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JoVE. (2009). Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) for tracking lymphocyte proliferation. YouTube. Retrieved from [Link][9]
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Araceli Biosciences. (2022). Introduction to Live and Dead Assays. Retrieved from [Link][6]
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Procell. (2025). Master These Techniques to Distinguish Live and Dead Cells. Retrieved from [Link][13]
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Lorson, N. G. (2023). Trouble Shooting CFSE Stain and Cell Proliferation? ResearchGate. Retrieved from [Link][24]
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Institute for HIV Research. (n.d.). CFSE Staining Protocol. Retrieved from [Link]
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Biocompare. (2013). Cells Detected, Alive or Dead. Retrieved from [Link][7]
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Flow Contract Site Laboratory. (2022). Live Dead Measurement and Cell Viability. Retrieved from [Link][18]
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Wallace, P. K., et al. (2015). The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation. ResearchGate. Retrieved from [Link][21]
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University of Pennsylvania. (n.d.). Protocol for labeling cells with CFDA-SE. Retrieved from [Link][22]
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Kern, F., et al. (2001). 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples. Analytical Biochemistry, 299(2), 247-52. Retrieved from [Link][16]
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Stelzer, E. H. (2011). Fluorescence Live Cell Imaging. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link][1]
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StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link][2]
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Labinsights. (2025). A Guide to Fluorescent Dyes in Life Science Research. Retrieved from [Link]
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Bell-Temin, H., et al. (2015). Using carboxyfluorescein diacetate succinimidyl ester to monitor intracellular protein glycation. Analytical Biochemistry, 480, 52-54. Retrieved from [Link][15]
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SSPC. (n.d.). Scientists develop colour-changing dyes that light up cellular activity. Retrieved from [Link]
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Shi, L. P., et al. (2011). Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling. Zhongguo Shi Yan Xue Ye Xue Za Zhi, 19(5), 1301-5. Retrieved from [Link][28]
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Wikipedia. (n.d.). Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link][4]
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Quah, B. J. C., & Parish, C. R. (2010). The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation. Journal of Visualized Experiments, (44), 2259. Retrieved from [Link][10]
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Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link][26]
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Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link][27]
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An In-depth Technical Guide to 5(6)-Carboxyeosin Diacetate for Cell Viability Assays
This guide provides a comprehensive technical overview of 5(6)-Carboxyeosin diacetate for the assessment of cell viability. It is intended for researchers, scientists, and drug development professionals seeking to employ a robust and reliable method for quantifying live cells based on intracellular enzymatic activity and membrane integrity.
Introduction: The Principle of Esterase-Based Viability Assessment
Cell viability assays are fundamental tools in life science research, providing critical insights into cellular health in response to various stimuli, including therapeutic compounds, environmental stressors, and genetic modifications. A key characteristic of viable cells is the presence of active intracellular esterases and an intact plasma membrane. Assays leveraging these features offer a reliable snapshot of the live cell population.[1]
This compound belongs to a class of non-fluorescent, cell-permeant probes that are hydrolyzed by intracellular esterases into fluorescent products.[2] This enzymatic conversion is contingent on both functional enzymes and a cell membrane capable of retaining the resulting fluorescent molecule.
The Molecular Mechanism of this compound
This compound is a lipophilic compound that can freely diffuse across the plasma membrane of both live and dead cells. Once inside a cell, the acetate groups of the molecule are cleaved by non-specific intracellular esterases, converting it into the highly fluorescent and polar molecule, 5(6)-Carboxyeosin.
The key to the assay's specificity lies in the properties of the hydrolyzed product. The polar nature of 5(6)-Carboxyeosin prevents it from passively diffusing back out of the cell. Therefore, only cells with intact plasma membranes can accumulate the fluorescent product and be identified as viable.[3][4] Dead cells, having compromised membranes, cannot retain the fluorescent dye and thus remain unstained.[2][5]
Caption: Mechanism of this compound in live and dead cells.
Key Experimental Parameters and Data
A successful cell viability assay using this compound hinges on optimized experimental conditions. The following table summarizes critical parameters for this probe.
| Parameter | Value | Notes |
| Excitation Wavelength (max) | ~498 nm | Compatible with standard FITC/GFP filter sets.[2] |
| Emission Wavelength (max) | ~517 nm | Green fluorescence.[2] |
| Molecular Weight | 460.39 g/mol | |
| Solubility | Soluble in DMSO | Prepare a concentrated stock solution in anhydrous DMSO.[2] |
| Working Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell type.[6] |
| Incubation Time | 15-30 minutes | [6] |
| Incubation Temperature | Room temperature or 37°C | [7] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for assessing cell viability using this compound with analysis by flow cytometry. The workflow can be adapted for fluorescence microscopy.
Caption: Experimental workflow for cell viability assay using this compound.
Reagent Preparation
-
Stock Solution (1-10 mM): Dissolve 1 mg of this compound in the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., dissolve 1 mg in 217 µL of DMSO for a 10 mM stock).[6] Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6]
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired working concentration.[6] The optimal concentration may vary depending on the cell type and should be determined experimentally.
Cell Staining Procedure
-
Cell Preparation:
-
Suspension Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS, centrifuging between washes.[6]
-
Adherent Cells: Discard the culture medium and wash the cells with PBS. Add trypsin to detach the cells and create a single-cell suspension. Centrifuge at 1000 x g for 3-5 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS.[6]
-
-
Staining: Resuspend the cell pellet in the this compound working solution. Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[6][7]
-
Washing: After incubation, centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS to remove any excess dye.[6]
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for analysis, such as PBS or a flow cytometry staining buffer.
Data Acquisition and Analysis
-
Flow Cytometry: Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation. Detect the green fluorescence in the FL1 channel (typically around 530/30 nm). A population of brightly fluorescent cells (viable) will be distinct from a population with low fluorescence (non-viable).
-
Fluorescence Microscopy: Plate the stained cells on a suitable slide or imaging dish and observe using a fluorescence microscope with a standard FITC/GFP filter set. Live cells will appear bright green, while dead cells will show little to no fluorescence.
Troubleshooting and Considerations
While robust, the this compound assay is not without potential pitfalls. Awareness of these can ensure the generation of accurate and reproducible data.
-
Background Fluorescence: High background can result from the hydrolysis of the dye in the absence of live cells.[8] This can be exacerbated by components in some culture media.[8][9] To mitigate this, use serum-free media or PBS for the staining step and ensure thorough washing.
-
Fluorescence Quenching: Certain compounds or media components can quench the fluorescence of the hydrolyzed product, leading to an underestimation of viability.[8] It is advisable to test for quenching effects by incubating the fluorescent product with the test compounds in a cell-free system.[10]
-
Cytotoxicity of the Dye: At high concentrations, this compound can be toxic to cells.[11] It is crucial to titrate the dye to find the lowest effective concentration that provides a strong positive signal with minimal impact on cell health.
-
Esterase Activity Variation: The level of intracellular esterase activity can vary between different cell types.[2] This may necessitate optimization of the staining protocol for each new cell line.
Conclusion
The this compound assay is a powerful and straightforward method for assessing cell viability. By leveraging the fundamental properties of live cells—enzymatic activity and membrane integrity—it provides a clear distinction between viable and non-viable populations. Careful attention to protocol optimization and potential confounding factors will ensure the generation of high-quality, reliable data essential for advancing research and drug development.
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PubMed. (2001). 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples. Retrieved from [Link]
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PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]
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PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate. Retrieved from [Link]
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Wikipedia. (n.d.). Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]
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PubMed. (1992). Optimization of cytotoxic assay by target cell retention of the fluorescent dye carboxyfluorescein diacetate (CFDA) and comparison with conventional 51CR release assay. Retrieved from [Link]
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PubMed. (2003). Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity. Retrieved from [Link]
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Vanderbilt University. (2018). Qualitative Assessment of Islet Viability by Staining with Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Dyes. Retrieved from [Link]
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PubMed. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Retrieved from [Link]
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A Senior Scientist's Guide to Intracellular pH Measurement Using Esterase-Activated Probes
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practices of measuring intracellular pH (pHi). We will focus on the use of 5(6)-Carboxyeosin diacetate and its more prevalent analog, BCECF-AM, clarifying the critical—yet often misunderstood—role of intracellular esterase activity in activating these powerful fluorescent probes.
The Biological Imperative: Why Intracellular pH Matters
Intracellular pH (pHi) is a tightly regulated physiological parameter essential for a vast array of cellular functions.[1] Virtually all enzymatic activities, protein structures, and metabolic pathways are exquisitely sensitive to proton concentration.[1] Cellular processes as diverse as proliferation, apoptosis, ion transport, endocytosis, and signal transduction are all profoundly influenced by pHi.[2] Consequently, the accurate measurement of pHi is fundamental to understanding cellular health, diagnosing disease states, and assessing the impact of novel therapeutics.
The Tool for the Job: An Introduction to BCECF and Carboxyfluorescein-Based Probes
The most widely used fluorescent indicators for pHi belong to the carboxyfluorescein family.[3] While several variants exist, this guide focuses on the principles of 5(6)-Carboxyfluorescein diacetate (CFDA) and its chemically related, and highly popular, derivative, 2',7'-Bis-(2-Carboxyethyl)-5-(and-6-)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).[1][4]
These molecules are ingeniously designed as "pro-probes." In their native state, they are non-fluorescent and hydrophobic, allowing them to readily permeate the cell membrane.[5][6][7] The key to their utility lies in the ester groups (diacetate or acetoxymethyl esters) that mask hydrophilic carboxyl groups.[5]
The Core Mechanism: Esterase Activity as the "On Switch"
The central theme of this technique, and the answer to the topic's core query, is the indispensable role of intracellular esterases. While these probes are not typically used to quantify esterase activity itself—specialized probes exist for that purpose[8][9][10][11]—their function is entirely dependent on it.
Here is the step-by-step activation mechanism:
-
Passive Diffusion : The electrically neutral, non-polar diacetate or AM-ester form of the probe diffuses freely across the plasma membrane into the cell's cytoplasm.[6][12]
-
Esterase Cleavage : Once inside the cell, ubiquitous, non-specific intracellular esterases recognize and hydrolyze the ester bonds.[4][5][6] This enzymatic action removes the acetate or acetoxymethyl groups.
-
Activation and Trapping : The hydrolysis unmasks multiple negatively charged carboxyl groups.[3][6] This transformation has two critical effects:
This esterase-dependent trapping is a hallmark of many live-cell fluorescent probes, including the well-known cell viability indicator Calcein-AM.[13] The presence of active esterases is, therefore, a prerequisite for this assay and a reliable indicator of general cell health and membrane integrity.
Ratiometric Measurement: The Key to Accuracy
The power of BCECF and related probes lies in their dual-excitation or dual-emission spectral properties, which allow for ratiometric measurements. The fluorescence intensity of BCECF is highly dependent on pH when excited at ~490 nm, but it is largely independent of pH at its isosbestic point, around 440 nm.[1][4]
By calculating the ratio of the fluorescence intensities at the pH-sensitive wavelength to the pH-insensitive wavelength (e.g., F490 / F440), we can obtain a pHi value that is internally controlled for variables that can confound simple intensity measurements, such as:
-
Probe concentration
-
Cell path length (thickness)
-
Photobleaching
-
Probe leakage
This ratiometric approach is the cornerstone of a self-validating and trustworthy protocol.
Experimental Protocol: A Step-by-Step Workflow
This protocol provides a general framework. Researchers must optimize parameters such as probe concentration and incubation time for their specific cell type and experimental setup.
Reagent Preparation
| Reagent | Preparation and Storage |
| BCECF-AM Stock | Prepare a 1-5 mM stock solution in high-quality, anhydrous DMSO.[3][4] Aliquot into small, single-use volumes and store desiccated at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1][2] |
| Loading Buffer | Typically a Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer, often supplemented with HEPES. Ensure the buffer is at the desired physiological pH (e.g., 7.4).[2] |
| Calibration Buffers | Prepare a series of high-potassium (K+) buffers with precise pH values spanning the expected physiological range (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).[1] A common base is 130-150 mM KCl, 1 mM MgCl2, 10-20 mM HEPES/MES/Tris to buffer the desired pH. |
| Nigericin Stock | Prepare a 10 mM stock solution of this K+/H+ ionophore in ethanol or DMSO. Store at -20°C.[14] |
Cell Loading
-
Cell Plating : Plate cells on an appropriate vessel for microscopy (e.g., glass-bottom dishes) and allow them to adhere overnight.
-
Washing : Gently wash the cells once with warm loading buffer to remove residual serum, which may contain esterases.[1]
-
Dye Loading : Prepare a working solution of BCECF-AM in the loading buffer at a final concentration of 1-5 µM.[3][4]
-
Incubation : Overlay the cells with the dye-loading solution and incubate at 37°C for 25-60 minutes.[1][4] This allows time for the probe to enter the cells and for esterases to perform the de-esterification.
-
Wash and Rest : After incubation, thoroughly wash the cells 2-3 times with fresh loading buffer to remove any extracellular probe. Allow the cells to rest for 15-30 minutes to ensure complete de-esterification.[4]
In-Situ Calibration: The Self-Validating System
To convert fluorescence ratios into absolute pHi values, an in-situ calibration must be performed for each experiment.[1] This is a critical step for scientific integrity. The ionophore nigericin is used to equilibrate the pHi of the cells with the known pH of the external calibration buffer.[15][16]
-
Add Calibration Buffer with Nigericin : After acquiring experimental data, perfuse the cells with the first calibration buffer (e.g., pH 8.0) containing 10-20 µM nigericin.[1]
-
Equilibration : Wait 5 minutes for the intracellular and extracellular pH to equilibrate.[1]
-
Image Acquisition : Capture fluorescence images at both the pH-sensitive (~490 nm) and pH-insensitive (~440 nm) excitation wavelengths.
-
Repeat : Repeat steps 1-3 for each calibration buffer, moving sequentially through the desired pH range (e.g., 8.0, 7.5, 7.0, 6.5, 6.0, 5.5).
-
Generate Curve : For each pH point, calculate the average fluorescence ratio from several cells. Plot these ratios against the known buffer pH values to generate a calibration curve.
Data Analysis and Interpretation
The final step is to use the generated calibration curve (typically a sigmoidal fit) to convert the experimental fluorescence ratios into absolute pHi values. This allows for the quantitative assessment of pHi under baseline conditions and in response to experimental stimuli.
Key Considerations & Troubleshooting:
-
Incomplete Hydrolysis : Insufficient incubation time or low esterase activity (e.g., in unhealthy or apoptotic cells) can lead to a weak signal. The color of the BCECF-AM stock in DMSO can be an indicator; a change from pale yellow to dark orange suggests hydrolysis has occurred in the stock solution.[3]
-
Dye Leakage : While trapping is efficient, some leakage can occur over long experiments. Minimize experiment time after loading where possible.
-
Phototoxicity : Use the lowest possible excitation light intensity and exposure times to avoid damaging the cells.[1]
-
Nigericin Contamination : Ensure thorough washing of perfusion lines after calibration, as residual nigericin can affect subsequent experiments.[14]
By understanding the foundational role of intracellular esterases and adhering to a rigorous, self-validating protocol that includes in-situ calibration, researchers can confidently and accurately measure one of the most fundamental parameters in cell biology.
References
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Membrane Permeable Esterase–Activated Fluorescent Imaging Probe. PMC, National Institutes of Health (NIH).[Link]
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A Protocol for Measurement of Intracellular pH. JOVE (Journal of Visualized Experiments).[Link]
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A sensitive and rapid “off–on” fluorescent probe for the detection of esterase and its application in evaluating cell status and discrimination of living cells and dead cells. Analyst (RSC Publishing).[Link]
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Reagent for Monitoring Intracellular pH BCECF-AM. Dojindo Molecular Technologies.[Link]
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New Advances in the Exploration of Esterases with PET and Fluorescent Probes. MDPI.[Link]
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Fiber-optic Nanoprobe Measurement of Intracellular pH in Single CA46 Cell Using pH-dependent Dye. IEEE Xplore.[Link]
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Imaging pH Dynamics Simultaneously in Two Cellular Compartments Using a Ratiometric pH-Sensitive Mutant of mCherry. ACS Sensors, National Institutes of Health (NIH).[Link]
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New Diketopyrrolopyrrole-Based Ratiometric Fluorescent Probe for Intracellular Esterase Detection and Discrimination of Live and Dead Cells in Different Fluorescence Channels. PubMed.[Link]
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Ultrasensitive fluorescent probe for visual biosensing of esterase activity in living cells and its imaging application. PubMed.[Link]
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A rapid method for measuring intracellular pH using BCECF-AM. PubMed.[Link]
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Determination of intracellular esterase activity using ratiometric Raman sensing and spectral phasor analysis. ORKG Ask.[Link]
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Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. PMC, National Institutes of Health (NIH).[Link]
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Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry (ACS Publications).[Link]
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Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells. Cytometry Part A.[Link]
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Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. PubMed.[Link]
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Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. ResearchGate.[Link]
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A Novel Method for Continuous Determination of the Intracellular pH in Bacteria with the Internally Conjugated Fluorescent Probe 5 (and 6-)-Carboxyfluorescein Succinimidyl Ester. PMC, National Institutes of Health (NIH).[Link]
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Effect of trace levels of nigericin on intracellular pH and acid-base transport in rat renal mesangial cells. PubMed.[Link]
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5(6)-CFDA, SE [5(6)-Carboxyfluorescein diacetate, SE] Fluorescent pH Indicator. AnaSpec.[Link]
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Why we use specifically nigericin for calibration while doing ph measurments with SNARF or BCECF? ResearchGate.[Link]
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Carboxyfluorescein diacetate succinimidyl ester. Wikipedia.[Link]
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An In-depth Technical Guide to 5(6)-Carboxyfluorescein Diacetate (CFDA): Principles and Applications in Cellular Analysis
A Note on Nomenclature: 5(6)-Carboxyeosin Diacetate vs. 5(6)-Carboxyfluorescein Diacetate
This guide focuses on the fluorescence properties and applications of 5(6)-Carboxyfluorescein Diacetate (CFDA) and its derivatives. Initial searches for "this compound" yielded minimal information regarding its use as a fluorescent probe for cellular analysis. In contrast, 5(6)-Carboxyfluorescein diacetate is a widely documented and utilized reagent for assessing cell viability and proliferation. Given the similarity in nomenclature and the context of the inquiry, this guide has been developed to provide a comprehensive resource on the more prevalent and well-characterized fluorescein-based compound. 5(6)-Carboxyeosin is a brominated analog of carboxyfluorescein, primarily recognized as a photosensitizer and singlet oxygen generator.
Introduction: Unveiling Cellular Dynamics with a Pro-Fluorophore
In the realm of cellular biology and drug development, the ability to accurately assess cell health and proliferative capacity is paramount. 5(6)-Carboxyfluorescein diacetate (CFDA) has emerged as a powerful tool in this domain. It belongs to a class of molecules known as "pro-fluorophores," which are non-fluorescent compounds that can be metabolically converted into fluorescent products within living cells.[1][2][3] This intrinsic link between enzymatic activity and fluorescence provides a robust method for interrogating the physiological state of cells.
CFDA and its amine-reactive succinimidyl ester derivative, 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA SE or CFSE), are cell-permeable molecules that passively diffuse across the plasma membrane of living cells.[1][4] Once inside the cell, the non-fluorescent CFDA is hydrolyzed by intracellular non-specific esterases, enzymes that are abundant in the cytoplasm of viable cells.[2][5][6][7] This enzymatic cleavage removes the two acetate groups, yielding the highly fluorescent molecule 5(6)-Carboxyfluorescein (CF).[2][3] The newly formed CF is negatively charged, rendering it membrane-impermeant and effectively trapping it within cells that possess an intact plasma membrane.[2][3] Consequently, only viable cells with active esterases and intact membranes will exhibit bright green fluorescence, providing a clear distinction from dead cells or those with compromised membrane integrity.[1]
Core Fluorescence Properties of 5(6)-Carboxyfluorescein (CF)
The fluorescence characteristics of the hydrolyzed product, 5(6)-Carboxyfluorescein (CF), are central to its utility.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~492-495 nm | [1][8][9][10] |
| Emission Maximum (λem) | ~514-519 nm | [1][8][9][10] |
| Quantum Yield | ~0.93 (for Carboxyfluorescein) | [11] |
| pKa | ~6.5 | [1][8] |
The excitation and emission spectra of CF fall within the range of standard fluorescein isothiocyanate (FITC) filter sets, making it compatible with a wide array of fluorescence-based instrumentation, including fluorescence microscopes and flow cytometers.[9] The high quantum yield of carboxyfluorescein contributes to the bright signal observed in viable cells.[11]
The fluorescence of carboxyfluorescein is pH-sensitive, with its emission intensity increasing in the physiological pH range of 6 to 7.4.[10] This property can be leveraged for intracellular pH measurements.[10]
Mechanism of Action and Cellular Retention
The conversion of CFDA to CF and its subsequent retention within the cell is a multi-step process that serves as a hallmark of cell viability.
Figure 1. Workflow of CFDA conversion to fluorescent CF in viable cells.
For long-term cell tracking and proliferation studies, the succinimidyl ester derivative, CFDA SE, is employed.[1][4] After the initial hydrolysis of the acetate groups to form carboxyfluorescein succinimidyl ester (CFSE), the succinimidyl ester group covalently reacts with primary amines of intracellular proteins.[12] This covalent linkage ensures that the fluorescent probe is retained within the cells for extended periods, even through cell division.[12][13] As cells divide, the CFSE fluorescence is distributed approximately equally between the two daughter cells, leading to a successive halving of fluorescence intensity with each generation.[12]
Experimental Protocols and Applications
Cell Viability Assessment using CFDA
This protocol provides a general framework for assessing cell viability using CFDA in conjunction with a dead cell stain like Propidium Iodide (PI).
Materials:
-
5(6)-Carboxyfluorescein diacetate (CFDA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Propidium Iodide (PI) stock solution (for dual staining)
-
Cell suspension
-
Fluorescence microscope or flow cytometer
Protocol:
-
Preparation of CFDA Stock Solution:
-
Dissolve CFDA in anhydrous DMSO to a stock concentration of 1-10 mM. For example, dissolve 1 mg of CFDA in 0.21 mL of DMSO to obtain a 10 mM stock solution.[3]
-
Aliquot the stock solution into single-use vials and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[3]
-
-
Preparation of CFDA Working Solution:
-
Dilute the CFDA stock solution in a serum-free medium or PBS to a final working concentration of 1-10 µM.[3] The optimal concentration should be determined empirically for each cell type.
-
-
Cell Staining:
-
Wash the cells and resuspend them in the CFDA working solution.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
(Optional for dual staining) Add PI to the cell suspension at a final concentration of 1-5 µg/mL and incubate for an additional 5-15 minutes.
-
-
Analysis:
-
Analyze the stained cells promptly by fluorescence microscopy or flow cytometry.
-
For flow cytometry, use a 488 nm laser for excitation and collect the green fluorescence from CFDA in the FITC channel (~530/30 nm bandpass filter) and the red fluorescence from PI in the PE-Texas Red or a similar channel (>650 nm filter).[1]
-
Expected Results:
-
Live cells: Bright green fluorescence.
-
Dead cells: Red fluorescence (if using PI).
-
Debris and non-cellular material: No fluorescence.
Cell Proliferation Analysis using CFDA SE
This protocol outlines the use of CFDA SE to track cell division by flow cytometry.
Materials:
-
5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA SE)
-
Anhydrous DMSO
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium
-
Cell suspension
Protocol:
-
Preparation of CFDA SE Stock Solution:
-
Prepare a 1-5 mM stock solution of CFDA SE in anhydrous DMSO.
-
Aliquot and store at -20°C, desiccated and protected from light.
-
-
Cell Labeling:
-
Resuspend cells at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in pre-warmed PBS or HBSS.
-
Add an equal volume of a 2X working solution of CFDA SE (typically 1-10 µM final concentration) to the cell suspension. Titrate the concentration to find the optimal balance between bright staining and low toxicity.[14]
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells three times with complete culture medium to remove any unbound dye.
-
-
Cell Culture and Analysis:
-
Culture the labeled cells under the desired experimental conditions.
-
At various time points, harvest the cells and analyze them by flow cytometry using a 488 nm excitation laser and a FITC filter set.
-
Data Interpretation:
The resulting flow cytometry histogram will show a series of peaks, with each peak representing a successive generation of cell division, characterized by a halving of fluorescence intensity.
Sources
- 1. biotium.com [biotium.com]
- 2. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product | Semantic Scholar [semanticscholar.org]
- 7. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. bio-rad.com [bio-rad.com]
- 10. 5(6)-Carboxyfluorescein Fluorescent Tracer [sigmaaldrich.com]
- 11. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 12. lumiprobe.com [lumiprobe.com]
- 13. 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.stemcell.com [cdn.stemcell.com]
An In-Depth Technical Guide to 5(6)-Carboxyeosin Diacetate: Excitation and Emission Spectra for Intracellular pH Measurement
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5(6)-Carboxyeosin diacetate, a vital fluorescent probe for the determination of intracellular pH (pHi). We will delve into its core photophysical properties, the mechanism of action, and provide detailed, field-proven protocols for its application in cellular biology. This document is designed to equip researchers with the knowledge to confidently and accurately employ this powerful tool in their investigations.
Introduction: The Critical Role of Intracellular pH and its Measurement
Intracellular pH is a tightly regulated physiological parameter fundamental to a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport. Deviations from the normal cytosolic pH range of approximately 7.2 can signify pathological conditions and influence the efficacy of therapeutic agents. Consequently, the accurate measurement of pHi is paramount in many areas of biological research and drug development.
This compound has emerged as a valuable tool for monitoring pHi in living cells. As a non-fluorescent, cell-permeant derivative of the fluorescent dye 5(6)-Carboxyeosin, it readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by ubiquitous intracellular esterases, liberating the fluorescent, membrane-impermeant 5(6)-Carboxyeosin. The fluorescence of this liberated molecule is exquisitely sensitive to the surrounding pH, providing a robust method for quantifying the acidity or alkalinity of the cellular interior.
Physicochemical and Spectral Properties of 5(6)-Carboxyeosin and its Diacetate Precursor
A clear understanding of the chemical and photophysical characteristics of both the probe and its active form is essential for its successful application.
| Property | This compound | 5(6)-Carboxyeosin |
| Synonyms | 4-(2,4,5,7-Tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid; 2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid | |
| Molecular Formula | C50H24Br8O18[1] | C42H16Br8O14[1] |
| Molecular Weight | 1551.9 g/mol [1] | 1383.8 Da[1] |
| CAS Number | 161338-87-0[1] | 132201-84-4[1] |
| Form | Solid | Solid[1] |
| Solubility | Soluble in DMSO | Soluble in DMSO[1] |
| Fluorescence | Non-fluorescent | pH-dependent fluorescence |
Mechanism of Action: From a Non-Fluorescent Precursor to a pH-Sensitive Reporter
The utility of this compound as a pHi indicator is predicated on a two-step intracellular process. This elegant mechanism ensures that the fluorescent signal is generated only within viable cells.
Caption: Intracellular activation of this compound.
Expert Insight: The reliance on intracellular esterase activity for probe activation provides an intrinsic layer of self-validation. Only metabolically active cells with intact membranes can efficiently cleave the diacetate groups and retain the resulting fluorescent carboxyeosin. This inherent selectivity minimizes background fluorescence from dead cells or extracellular probe.
Experimental Protocol: Ratiometric Measurement of Intracellular pH
This section provides a detailed, step-by-step methodology for measuring pHi using this compound with fluorescence microscopy. A ratiometric approach is employed to minimize artifacts arising from variations in dye concentration, cell path length, and photobleaching.
Reagent Preparation
-
Stock Solution of this compound: Prepare a 1-10 mM stock solution in anhydrous dimethyl sulfoxide (DMSO). Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture.
-
Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline.
-
Calibration Buffers: Prepare a series of buffers with known pH values (e.g., ranging from pH 6.0 to 8.0 in 0.2-0.5 pH unit increments). These buffers should have a high potassium concentration (e.g., 120-140 mM KCl) to clamp the intracellular pH to the extracellular pH in the presence of nigericin.
-
Nigericin Stock Solution: Prepare a 10 mM stock solution of nigericin in ethanol. Store at -20°C.
Cell Loading Protocol
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and reach the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed (37°C) loading buffer to remove any residual serum.
-
Dye Loading: Dilute the this compound stock solution into the loading buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to achieve adequate signal without causing cellular toxicity.
-
Incubation: Overlay the cells with the dye-containing loading buffer and incubate for 15-60 minutes at 37°C in the dark. The incubation time will vary depending on the cell type and should be optimized.
-
Washing: After incubation, wash the cells three times with fresh, pre-warmed loading buffer to remove any extracellular dye.
Fluorescence Imaging
-
Microscope Setup: Use a fluorescence microscope equipped with appropriate excitation and emission filters. While specific excitation and emission maxima for 5(6)-Carboxyeosin are not definitively provided in the search results, based on its structural similarity to other eosin derivatives, excitation is likely in the green region of the spectrum (around 520-530 nm) with emission in the orange-red region (around 550-580 nm). For ratiometric imaging, two excitation wavelengths or two emission wavelengths that show differential pH sensitivity will be required. A common approach for fluorescein-based dyes is to use two excitation wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 520-540 nm).
-
Image Acquisition: Acquire fluorescence images of the loaded cells. It is crucial to use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
Intracellular pH Calibration
An in situ calibration is essential to relate the measured fluorescence ratios to actual pHi values. This is achieved by equilibrating the intracellular and extracellular pH using the ionophore nigericin.
-
Calibration Buffer Incubation: After acquiring images of the cells under experimental conditions, replace the imaging buffer with the first calibration buffer (e.g., pH 8.0) containing 5-10 µM nigericin.
-
Equilibration: Incubate for 5-10 minutes to allow the pHi to equilibrate with the extracellular pH.
-
Image Acquisition: Acquire fluorescence images at each excitation/emission wavelength.
-
Repeat for all Calibration Buffers: Sequentially perfuse the cells with the remaining calibration buffers (from high to low pH) containing nigericin and acquire images at each pH point.
Caption: Experimental workflow for intracellular pH measurement.
Data Analysis
-
Background Subtraction: For each image, subtract the background fluorescence from a region of interest that does not contain cells.
-
Calculate Fluorescence Ratios: For each cell, calculate the ratio of the fluorescence intensities obtained at the two different excitation or emission wavelengths.
-
Generate Calibration Curve: Plot the fluorescence ratios obtained from the calibration steps against the corresponding known pH values of the calibration buffers. Fit the data to a sigmoidal curve to generate a standard calibration curve.
-
Determine Intracellular pH: Use the calibration curve to convert the fluorescence ratios from the experimental images into pHi values.
Troubleshooting and Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Fluorescence Signal | - Inefficient dye loading- Low esterase activity- Photobleaching | - Increase dye concentration or incubation time- Ensure cells are healthy and metabolically active- Use lower excitation intensity and shorter exposure times |
| High Background Fluorescence | - Incomplete removal of extracellular dye- Dye leakage from cells | - Increase the number and duration of washes after loading- Use a lower loading concentration or a shorter incubation time |
| Cellular Toxicity | - High dye concentration- Phototoxicity | - Perform a dose-response curve to determine the optimal, non-toxic dye concentration- Minimize light exposure during imaging |
| Inaccurate pHi Values | - Incorrect calibration- Dye compartmentalization | - Perform an in situ calibration for each experiment- Be aware that the dye may accumulate in acidic organelles, affecting the overall cytosolic pH measurement |
Authoritative Grounding: It is crucial to perform an in situ calibration for each experiment, as the spectral properties of fluorescent dyes can be influenced by the intracellular environment.[2] The use of nigericin in a high-potassium buffer is a well-established method for equilibrating intracellular and extracellular pH.[2]
Conclusion
This compound is a powerful and reliable tool for the measurement of intracellular pH. Its mechanism of action, which relies on intracellular esterase activity, provides inherent selectivity for viable cells. By employing a ratiometric imaging approach and performing a careful in situ calibration, researchers can obtain accurate and quantitative data on this critical physiological parameter. This guide provides a solid foundation for the successful application of this compound in a wide range of biological investigations.
References
-
Llopis, J., McCaffery, J. M., Miyawaki, A., Farquhar, M. G., & Tsien, R. Y. (1998). Measurement of cytosolic, mitochondrial, and Golgi pH in single living cells with green fluorescent proteins. Proceedings of the National Academy of Sciences, 95(12), 6803–6808. [Link]
Sources
An In-depth Technical Guide to 5(6)-Carboxyfluorescein Diacetate and its Applications in Cell Biology
A Note on Nomenclature: This guide focuses on 5(6)-Carboxyfluorescein Diacetate (CFDA) and its derivatives. While the initial topic mentioned "Carboxyeosin," our comprehensive review of scientific literature and supplier catalogs indicates that "Carboxyfluorescein" is the correct term for the compound used in the intracellular assays described herein. Eosin is a distinct xanthene dye, typically used in histology and dye exclusion methods for viability, but its diacetate form is not commonly employed for the applications detailed below.
Introduction: Unveiling Cellular Dynamics with a Versatile Probe
In the intricate landscape of cell biology, the ability to accurately assess cellular health, monitor physiological processes, and track cell fate is paramount. 5(6)-Carboxyfluorescein diacetate (CFDA) has emerged as a cornerstone fluorescent probe for these purposes. As a non-fluorescent, cell-permeant molecule, CFDA serves as a powerful tool for researchers, scientists, and drug development professionals to gain quantitative insights into cellular behavior. Its utility lies in a simple yet elegant mechanism: passive diffusion into the cell, followed by enzymatic conversion into a fluorescent and cell-impermeant product. This guide provides a comprehensive overview of the core principles, key applications, and field-proven protocols for leveraging CFDA and its derivatives in your research.
Part 1: The Core Principle - From Non-Fluorescent Precursor to Trapped Fluorophore
The efficacy of CFDA as a cellular probe is rooted in its chemical structure and interaction with fundamental cellular processes. The molecule consists of a fluorescein core modified with two acetate groups and a carboxylic acid group. This design dictates its mechanism of action, which can be broken down into three key steps:
-
Passive Diffusion: The acetate groups render the CFDA molecule lipophilic and uncharged, allowing it to freely diffuse across the intact plasma membrane of both live and dead cells.[1]
-
Intracellular Esterase Activity: Once inside a viable cell, ubiquitous intracellular esterase enzymes cleave the acetate groups.[2][3] This enzymatic conversion is a hallmark of metabolically active cells with an intact membrane necessary to maintain the cytoplasmic environment for esterase function.[4]
-
Fluorescence and Retention: The hydrolysis of the acetate groups yields 5(6)-carboxyfluorescein, a highly fluorescent molecule that is also more polar due to the newly exposed hydroxyl groups and the negatively charged carboxyl group.[2][5] This increased polarity and negative charge effectively trap the fluorescent product within cells that possess an intact plasma membrane. Dead cells, with compromised membranes, cannot retain the dye.[1]
This fundamental mechanism forms the basis for CFDA's diverse applications, from a simple live/dead indicator to a sophisticated tool for measuring intracellular pH and tracking cell generations.
Caption: Mechanism of 5(6)-CFDA activation in a viable cell.
Part 2: Key Applications in Cell Biology
Cell Viability and Cytotoxicity Assays
The most direct application of CFDA is the assessment of cell viability. Because only metabolically active cells with intact membranes can cleave CFDA and retain its fluorescent product, the resulting fluorescence intensity is directly proportional to the number of viable cells in a sample.[1]
Causality Behind Experimental Choices: This assay is often paired with a dead cell stain, such as Propidium Iodide (PI), for a robust live/dead analysis. PI is a membrane-impermeant nucleic acid stain that only enters cells with compromised membranes, where it fluoresces red. This dual-staining approach provides a self-validating system: live cells are green (CFDA-positive) and red (PI-negative), while dead cells are red (PI-positive) and green (CFDA-negative). This allows for clear discrimination between cell populations using fluorescence microscopy or flow cytometry.
Experimental Protocol: Live/Dead Staining with CFDA and Propidium Iodide (PI)
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of 5(6)-CFDA in anhydrous DMSO. Store in single-use aliquots at -20°C, protected from light and moisture.
-
Prepare a 1 mg/mL stock solution of Propidium Iodide in water or PBS. Store at 4°C, protected from light.
-
Prepare a staining solution by diluting the CFDA stock to a final working concentration of 2 µg/mL and the PI stock to a final working concentration of 4 µg/mL in an appropriate buffer (e.g., PBS or serum-free medium). Note: The optimal concentration of CFDA may vary between cell types and should be determined empirically.
-
-
Cell Staining:
-
Wash cells (approximately 1 x 10^6) with PBS to remove any residual serum esterases.
-
Resuspend the cell pellet in 1 mL of the CFDA/PI staining solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Place a small volume of the cell suspension on a microscope slide and cover with a coverslip. Visualize using filters for FITC (for CFDA, green fluorescence) and Texas Red or similar (for PI, red fluorescence).
-
Flow Cytometry: Analyze the stained cells immediately. Excite at 488 nm. Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and red fluorescence in the FL3 channel (e.g., >670 nm longpass filter).
-
Data Presentation: Expected Results for CFDA/PI Staining
| Cell Population | CFDA (Green Fluorescence) | PI (Red Fluorescence) | Membrane Integrity | Esterase Activity |
| Live | Bright | Negative | Intact | Present |
| Dead | Negative/Dim | Bright | Compromised | Absent/Lost |
| Apoptotic (Early) | Bright | Negative | Intact | Present |
| Apoptotic (Late) | Negative/Dim | Bright | Compromised | Absent/Lost |
Intracellular pH (pHi) Measurement
The fluorescence emission of carboxyfluorescein, the hydrolyzed product of CFDA, is sensitive to pH.[6] Its fluorescence intensity increases as the pH rises from acidic to alkaline, with a pKa of approximately 6.5, making it well-suited for measuring pH changes within the physiological range of the cytoplasm (typically pH 6.8-7.4).[3][7]
Causality Behind Experimental Choices: To obtain accurate quantitative pHi measurements, a calibration curve must be generated. This is achieved by using an ionophore like nigericin, which equilibrates the intracellular pH with the extracellular pH in the presence of high potassium buffer. By exposing the CFDA-loaded cells to a series of buffers with known pH values, a standard curve of fluorescence intensity versus pH can be constructed. This allows the fluorescence intensity of experimental samples to be converted into an absolute pHi value.
Experimental Protocol: Ratiometric pHi Measurement
-
Cell Loading:
-
Load cells with 1-10 µM 5(6)-CFDA in serum-free medium for 30 minutes at 37°C.[2]
-
Wash the cells twice with PBS to remove extracellular dye.
-
-
Calibration:
-
Prepare a high potassium buffer (e.g., 140 mM KCl, 1 mM MgCl2, 2 mM EGTA, 10 mM MES/HEPES).
-
Create a series of calibration buffers by adjusting the pH of the high potassium buffer to values ranging from 6.0 to 7.8.
-
Add the ionophore nigericin (e.g., 10 µM) to each calibration buffer.
-
Resuspend CFDA-loaded cells in each calibration buffer and measure the fluorescence.
-
-
Data Acquisition:
-
For ratiometric measurements, which correct for variations in dye concentration, excite the sample at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).[8]
-
Measure the emission at ~520 nm.
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).
-
Plot the fluorescence ratio against the corresponding pH of the calibration buffers to generate a standard curve.
-
Measure the fluorescence ratio of your experimental samples and determine the pHi from the standard curve.
-
Caption: Workflow for quantitative intracellular pH measurement using CFDA.
Cell Proliferation and Tracking using CFDA-SE
For long-term cell tracking and the analysis of cell proliferation, an amine-reactive derivative, 5(6)-Carboxyfluorescein Diacetate, Succinimidyl Ester (CFDA-SE) , is used.[4][9]
Mechanism of Action: CFDA-SE functions similarly to CFDA in that it is cell-permeable and hydrolyzed by intracellular esterases to become fluorescent. However, the addition of the succinimidyl ester (SE) group enables it to form stable, covalent bonds with primary amines on intracellular proteins.[10] This covalent linkage ensures that the fluorescent probe is well-retained within the cells for extended periods and is not transferred to adjacent cells in a population.[10]
When a CFDA-SE labeled cell divides, the fluorescent dye is distributed approximately equally between the two daughter cells.[9] Consequently, each successive generation in a proliferating cell population will exhibit half the fluorescence intensity of its parent. This progressive halving of fluorescence can be resolved by flow cytometry, allowing for the quantification of the number of cell divisions that have occurred.[4]
Experimental Protocol: Cell Proliferation Assay with CFDA-SE
-
Reagent Preparation:
-
Prepare a 2 mM stock solution of CFDA-SE in anhydrous DMSO. Store in single-use aliquots at -20°C, protected from light and desiccant.
-
-
Cell Labeling:
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS or serum-free medium.
-
Add the CFDA-SE stock solution to the cell suspension to achieve a final working concentration of 0.5-5 µM. This concentration must be optimized for each cell type to ensure bright staining with minimal cytotoxicity.
-
Incubate for 10-15 minutes at 37°C.
-
Quench the reaction by adding an equal volume of complete culture medium (containing serum) and incubate for 5 minutes.
-
Wash the cells three times with complete culture medium to remove any unbound dye.
-
-
Cell Culture and Analysis:
-
Culture the labeled cells under desired experimental conditions.
-
At various time points, harvest the cells and analyze them by flow cytometry.
-
Use a 488 nm excitation laser and collect fluorescence in the FL1 channel. Unstained cells should be used as a negative control.
-
The resulting histogram will show distinct peaks, with each successive peak representing a cell division.
-
Caption: Principle of cell proliferation analysis using CFDA-SE.
Part 3: Trustworthiness and Best Practices
To ensure the reliability and reproducibility of data generated using CFDA and its derivatives, consider the following:
-
Dye Concentration: Titrate the dye concentration for each cell type. Excessive concentrations can be toxic and may lead to artifacts, while insufficient concentrations will result in a poor signal-to-noise ratio.
-
Hydrolysis of Reagents: CFDA and CFDA-SE are susceptible to hydrolysis. Use anhydrous DMSO for stock solutions and store them in small, single-use aliquots at -20°C with a desiccant.
-
Background Fluorescence: Always wash cells thoroughly after loading to remove extracellular dye. The presence of serum in the loading buffer can lead to background fluorescence due to serum esterases.
-
Controls are Critical: Always include appropriate controls in your experiments, such as unstained cells (negative control), single-stained cells (for compensation in flow cytometry), and cells treated with a known cytotoxic agent (positive control for viability assays).
References
- Hoefel, D., et al. (2003). A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity. Journal of Microbiological Methods, 52(3), 379-388.
-
Wikipedia. (n.d.). Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]
-
Bangs Laboratories, Inc. (n.d.). Dyes & Stains. Retrieved from [Link]
-
PubMed. (2013). Determination of intracellular pH using sensitive, clickable fluorescent probes. Retrieved from [Link]
- Breeuwer, P., et al. (1996). A Novel Method for Continuous Determination of the Intracellular pH in Bacteria with the Internally Conjugated Fluorescent Probe 5 (and 6-)-Carboxyfluorescein Succinimidyl Ester. Applied and Environmental Microbiology, 62(1), 178-183.
Sources
- 1. CFDA [5-(and 6)-Carboxyfluorescein diacetate] *Mixed isomers* | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. stemcell.com [stemcell.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Intracellular pH Probes | AAT Bioquest [aatbio.com]
- 7. pH Indicators / Probes - Chemodex [chemodex.com]
- 8. researchgate.net [researchgate.net]
- 9. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 10. cdn.stemcell.com [cdn.stemcell.com]
An In-depth Technical Guide to 5(6)-Carboxyeosin Diacetate as a Fluorescent Probe for Intracellular pH
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 5(6)-Carboxyeosin diacetate for the measurement of intracellular pH (pHi). Moving beyond a simple protocol, this document delves into the underlying principles, experimental design considerations, and data interpretation strategies to ensure robust and reliable results.
Introduction: The Importance of Intracellular pH and its Measurement
Intracellular pH is a critical physiological parameter that governs a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and drug resistance. The ability to accurately measure and monitor pHi is therefore fundamental to understanding cellular health and disease. Fluorescent probes offer a powerful, non-invasive method for these measurements in living cells.
Among the available probes, this compound stands out as a valuable tool. It is a cell-permeant derivative of the pH-sensitive fluorophore Carboxyeosin. Its utility stems from its passive diffusion across the cell membrane and subsequent intracellular activation, providing a robust signal that is well-retained within the cytoplasm. This guide will detail the mechanism, application, and best practices for using this probe.
Mechanism of Action: From Non-Fluorescent Precursor to pH-Sensitive Reporter
The functionality of this compound as a pHi probe is a two-stage process that relies on intrinsic cellular machinery and the inherent pH sensitivity of the final fluorophore.
-
Passive Loading: The diacetate form of the molecule is electrically neutral and hydrophobic, allowing it to readily permeate the lipid bilayer of the plasma membrane and enter the cell's cytoplasm. In this state, the molecule is non-fluorescent.
-
Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups from the molecule.[1] This enzymatic reaction converts the probe into 5(6)-Carboxyeosin, a highly fluorescent, polar molecule with multiple negative charges. These charges significantly impede its ability to cross the membrane, effectively trapping the active, fluorescent probe inside the cell.[1][2]
-
pH-Dependent Fluorescence: The fluorescence intensity of the trapped Carboxyeosin is highly dependent on the surrounding proton concentration. In more acidic environments, the fluorophore is protonated, leading to a decrease in fluorescence, while in more alkaline environments, it is deprotonated, resulting in a significant increase in fluorescence intensity.
This entire process enables the specific measurement of the cytosolic pH, as the probe is largely excluded from acidic organelles like lysosomes.
Caption: Mechanism of this compound activation and pH sensing.
Key Probe Characteristics
For effective experimental design, it is crucial to understand the spectral properties of the activated probe, 5(6)-Carboxyeosin.
| Property | Value | Source |
| Excitation (Max) | ~492 nm | [1][3][4] |
| Emission (Max) | ~514-517 nm | [1][3][4] |
| pKa | ~6.5 | [1][4] |
| Form | Lyophilized Solid | [3] |
| Solvent for Stock | DMSO | [1][3] |
The pKa of ~6.5 makes this probe particularly well-suited for measuring pH changes within the typical physiological range of mammalian cells (pH 6.8 - 7.4).[1][4]
Experimental Design and Protocols
A successful experiment relies on careful planning, from probe preparation to data acquisition and, most critically, calibration.
Probe Preparation and Handling
-
Stock Solution: Prepare a stock solution of 10-30 mM this compound in high-quality, anhydrous DMSO.[1] Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution desiccated and protected from light at -20°C.[1][3]
Cell Loading Protocol
The goal is to load the cells with the minimum probe concentration that gives a bright, stable signal, to avoid artifacts from overloading.
-
Cell Preparation: Culture cells to a healthy, sub-confluent state on a suitable imaging platform (e.g., glass-bottom dishes for microscopy or in suspension for flow cytometry).
-
Loading Buffer: Wash the cells once with a physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a serum-free medium.
-
Probe Incubation: Dilute the DMSO stock solution into the loading buffer to a final working concentration, typically in the range of 1-10 µM. Incubate the cells with this loading solution for 15-30 minutes at 37°C.[1] The optimal concentration and time should be determined empirically for each cell type.
-
Washing: After incubation, thoroughly wash the cells at least twice with the physiological buffer to remove any extracellular probe.[1]
-
De-esterification: Allow the cells to rest for an additional 15-30 minutes at room temperature or 37°C to ensure complete de-esterification by intracellular esterases.
The Critical Step: In Situ Calibration
The fluorescence of intracellular dyes can be affected by the complex cellular environment (e.g., viscosity, protein binding).[5] Therefore, generating a calibration curve within the cells is essential for converting fluorescence intensity ratios into absolute pHi values.[6] This is achieved by clamping the intracellular pH to known external pH values using an ionophore.
The Principle: The ionophore nigericin, in the presence of high extracellular potassium (K+), equilibrates the pHi with the extracellular pH (pHe). By exposing loaded cells to a series of calibration buffers of known pH, a standard curve can be generated.[6][7]
Calibration Buffer Recipe (High K+):
-
120-140 mM KCl
-
20-30 mM NaCl
-
1 mM MgCl2
-
2 mM CaCl2
-
20 mM Buffer (e.g., MES for acidic, HEPES for neutral, TAPS for alkaline pH)
-
Adjust to desired pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0)
-
Add 5-10 µM Nigericin just before use.
Calibration Protocol:
-
Load cells with this compound as described above.
-
Aspirate the normal buffer and add the first High K+/Nigericin calibration buffer (e.g., pH 6.0).
-
Incubate for 5-10 minutes to allow for pH equilibration.[8]
-
Measure the fluorescence intensity at the two emission wavelengths (for ratiometric analysis, if available) or the single emission wavelength.
-
Repeat steps 2-4 for each calibration buffer, moving sequentially through the desired pH range.
-
Plot the ratio of fluorescence intensities (or single intensity) against the corresponding buffer pH to generate the calibration curve.
Caption: Experimental workflow for intracellular pH measurement.
Data Acquisition and Analysis
While Carboxyeosin is often used as a single-wavelength dye, its excitation spectrum does exhibit a pH-dependent shift, allowing for ratiometric measurements which can correct for artifacts like dye concentration, photobleaching, and cell path length.[9]
-
Ratiometric Measurement: Measure fluorescence emission (~515-530 nm) while alternating excitation between a pH-sensitive wavelength (~490 nm) and a near-isosbestic point (~440 nm).[9] The ratio of the fluorescence intensities (F490/F440) is then used to determine pHi from the calibration curve.
-
Single-Wavelength Measurement: If using a single excitation wavelength (~490 nm), it is crucial to rely on the in situ calibration to relate fluorescence intensity directly to pHi. This method is more susceptible to artifacts and requires careful controls.
The relationship between the fluorescence ratio and pHi is typically described by a sigmoidal curve, which can be fitted to a modified Henderson-Hasselbalch equation to interpolate the pHi of the experimental samples.
Advantages, Limitations, and Troubleshooting
Advantages:
-
Good Retention: The carboxyl groups on the activated probe ensure it is well-retained in the cytoplasm.[1]
-
Favorable pKa: The pKa of ~6.5 is ideal for studying physiological and slightly acidic pHi.[1][4]
-
Ratiometric Potential: The ability to perform ratiometric measurements provides more robust and quantitative data.[9]
Limitations & Troubleshooting:
-
Incomplete Hydrolysis: If cells have low esterase activity, the probe may not be fully activated. Troubleshooting: Increase incubation time or temperature. Confirm activation by lysing cells and checking for a fluorescence increase.
-
Dye Leakage: Over longer experiments (>1-2 hours), some leakage may occur. Troubleshooting: Minimize experiment duration and acquire data promptly.
-
Phototoxicity: Like many fluorophores, Carboxyeosin can generate reactive oxygen species upon intense illumination. Troubleshooting: Use the lowest possible excitation light intensity and minimize exposure time.
-
Calibration Issues: An inaccurate calibration curve is a major source of error. Troubleshooting: Ensure nigericin is active and that calibration buffers are precisely made and validated with a pH meter.[10]
Conclusion
This compound is a proven and effective fluorescent probe for the quantitative measurement of intracellular pH. Its straightforward loading mechanism, excellent cellular retention, and favorable spectral properties make it a valuable tool for a wide range of biological investigations. By pairing rigorous experimental technique with a mandatory in situ calibration, researchers can obtain reliable and accurate data, yielding critical insights into the complex role of pH in cellular function and pathology.
References
-
IEEE. (n.d.). Fiber-optic Nanoprobe Measurement of Intracellular pH in Single CA46 Cell Using pH-dependent Dye. IEEE Xplore. Retrieved from [Link]
-
In-Situ. (n.d.). pH Calibration Solution. Retrieved from [Link]
-
AnaSpec. (n.d.). 5(6)-CFDA, SE [5(6)-Carboxyfluorescein diacetate, SE] Fluorescent pH Indicator. Retrieved from [Link]
-
Graber, M. L., et al. (2014). Measurement of Intracellular pH. ResearchGate. Retrieved from [Link]
-
Breeuwer, P., Drocourt, J., Rombouts, F. M., & Abee, T. (1996). A Novel Method for Continuous Determination of the Intracellular pH in Bacteria with the Internally Conjugated Fluorescent Probe 5 (and 6-)-Carboxyfluorescein Succinimidyl Ester. Applied and Environmental Microbiology, 62(1), 178-183. Retrieved from [Link]
-
In-Situ. (2019). pH/ORP Sensor Operator's Manual. Retrieved from [Link]
-
Interchim. (n.d.). CFDA Technical Sheet. Retrieved from [Link]
-
Ozkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(1), 143-148. Retrieved from [Link]
-
Owen, C. S. (1992). Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein. Analytical Biochemistry, 204(1), 65-71. Retrieved from [Link]
-
GHL Advanced Technology. (n.d.). How to calibrate the pH probe. Retrieved from [Link]
-
Atlas Scientific. (n.d.). pH Probe Calibration Explained. Retrieved from [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. 5(6)-CFDA, SE [5(6)-Carboxyfluorescein diacetate, SE] Fluorescent pH Indicator - 25 mg [anaspec.com]
- 4. biotium.com [biotium.com]
- 5. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fiber-optic Nanoprobe Measurement of Intracellular pH in Single CA46 Cell Using pH-dependent Dye | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 9. A Novel Method for Continuous Determination of the Intracellular pH in Bacteria with the Internally Conjugated Fluorescent Probe 5 (and 6-)-Carboxyfluorescein Succinimidyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atlas-scientific.com [atlas-scientific.com]
The Chemistry of 5(6)-Carboxyeosin Diacetate Hydrolysis: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the chemical principles and practical applications surrounding the hydrolysis of 5(6)-Carboxyeosin diacetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms, influential factors, and experimental considerations for harnessing this powerful fluorogenic reaction.
Introduction: Unmasking Fluorescence for Cellular Insight
This compound is a non-fluorescent derivative of the vibrant red fluorescent dye, 5(6)-Carboxyeosin. The addition of two acetate groups to the xanthene core of carboxyeosin renders the molecule lipophilic and masks its fluorophore. This clever chemical modification allows for its passive diffusion across intact cell membranes. Once inside the cell, the molecule undergoes hydrolysis, a chemical transformation that is central to its utility. This guide will explore the intricacies of this hydrolysis reaction, a cornerstone of modern cell biology assays. While much of the foundational research has been conducted on the closely related compound 5(6)-Carboxyfluorescein diacetate (CFDA), the principles of ester hydrolysis are directly applicable to its eosin counterpart.[1][2][3][4] This document will, therefore, draw upon the extensive knowledge of CFDA hydrolysis to illuminate the chemistry of this compound.
The primary application of this hydrolysis reaction lies in its ability to serve as a robust indicator of intracellular enzymatic activity and, by extension, cell viability.[5][6] Non-specific intracellular esterases, ubiquitous in viable cells, cleave the acetate groups, liberating the highly fluorescent 5(6)-Carboxyeosin.[3][7] The resulting fluorescent product is not only intensely colored but is also better retained within the cell due to the negative charge of the carboxyl group, a feature that enhances its utility for long-term cell tracking and proliferation studies.[1]
The Core Chemistry: A Tale of Two Hydrolysis Pathways
The conversion of non-fluorescent this compound to its fluorescent counterpart, 5(6)-Carboxyeosin, is a classic example of ester hydrolysis. This reaction can proceed through two primary mechanisms: enzymatic catalysis and base-catalyzed hydrolysis (saponification).
Enzymatic Hydrolysis: The Biological Catalyst
Within the cellular milieu, the hydrolysis of this compound is predominantly catalyzed by a broad range of intracellular esterases.[2][3][4][7] These enzymes act as biological catalysts, significantly accelerating the rate of acetate group cleavage. The reaction follows Michaelis-Menten kinetics, where the esterase (E) binds to the this compound substrate (S) to form an enzyme-substrate complex (ES). This complex then proceeds to release the fluorescent product (P), 5(6)-Carboxyeosin, and two molecules of acetic acid, regenerating the free enzyme.
-
Reaction: this compound + 2 H₂O --(Esterase)--> 5(6)-Carboxyeosin + 2 CH₃COOH
The kinetics of this enzymatic hydrolysis have been studied in detail for the analogous compound, CFDA, in cell extracts, demonstrating a clear dependence on enzyme concentration.[2][4]
Caption: Enzymatic hydrolysis of this compound.
Base-Catalyzed Hydrolysis (Saponification): An Abiotic Pathway
In addition to enzymatic action, this compound can also undergo hydrolysis in the presence of a base, a process known as saponification.[8] While less significant within the typical physiological pH of a cell, this abiotic hydrolysis becomes a factor at higher pH values.[9] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetate group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate (5(6)-Carboxyeosin) and an acetate ion.
It is crucial to consider the potential for abiotic hydrolysis when designing experiments, particularly in acellular systems or when working with buffers at elevated pH.[9]
Key Factors Influencing Hydrolysis
The rate and extent of this compound hydrolysis are governed by several critical factors. Understanding and controlling these variables is paramount for obtaining reproducible and meaningful experimental results.
pH
The pH of the environment plays a dual role in the hydrolysis of this compound. Intracellular esterases typically exhibit optimal activity within a neutral to slightly alkaline pH range, generally between 7.0 and 8.0.[9] Consequently, the enzymatic hydrolysis rate is maximal within this window. Conversely, abiotic, base-catalyzed hydrolysis becomes more pronounced as the pH increases above 7.6.[9] Therefore, maintaining a physiological pH is critical for ensuring that the observed fluorescence is a true reflection of enzymatic activity.
Temperature
As with most enzymatic reactions, the rate of this compound hydrolysis is temperature-dependent. Increasing the temperature generally accelerates the reaction rate up to an optimal point, beyond which the enzyme may begin to denature. For most mammalian cell-based assays, incubations are typically performed at 37°C to ensure optimal cellular function and enzymatic activity.[7]
Enzyme and Substrate Concentration
The rate of enzymatic hydrolysis is directly proportional to the concentration of active intracellular esterases.[2][4] This principle forms the basis of cell viability assays using this substrate. Similarly, the initial concentration of this compound can influence the reaction rate, following Michaelis-Menten kinetics.[2][4] It is essential to use a substrate concentration that is sufficient to saturate the enzyme for accurate measurement of maximal enzyme activity.
| Factor | Optimal Range/Condition | Rationale |
| pH | 7.0 - 7.6 | Maximizes enzymatic activity while minimizing abiotic hydrolysis.[9] |
| Temperature | 30°C - 40°C | Ensures optimal enzyme kinetics without causing cellular stress or enzyme denaturation.[2][4] |
| Substrate Concentration | 1 - 10 µM (cell-dependent) | Sufficient to saturate intracellular esterases for robust signal generation.[1] |
| Enzyme Concentration | Varies with cell type and viability | The primary determinant of the hydrolysis rate in viable cells.[2][4] |
Spectroscopic Properties: The Transition to Fluorescence
The utility of this compound as a cellular probe is rooted in the dramatic change in its spectroscopic properties upon hydrolysis.
-
This compound: This non-polar, non-fluorescent molecule readily crosses cell membranes.
The fluorescence of 5(6)-Carboxyeosin is also pH-sensitive, a property inherited from its fluorescein-based structure.[6] This is an important consideration for quantitative fluorescence measurements, as changes in intracellular pH can influence the fluorescence intensity.
Experimental Protocols and Workflows
The following protocols provide a general framework for utilizing this compound hydrolysis in cell-based assays. Optimization for specific cell types and experimental conditions is highly recommended.
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical to prevent premature hydrolysis.[11]
-
Reconstitution: Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to moisture. Store desiccated at -20°C.[11]
General Protocol for Cell Staining and Hydrolysis Monitoring
This protocol outlines the basic steps for labeling cells and monitoring the hydrolysis of this compound.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable buffer such as phosphate-buffered saline (PBS).
-
Working Solution Preparation: Dilute the this compound stock solution in serum-free medium or PBS to a final working concentration of 1-10 µM.[1] The optimal concentration should be determined empirically for each cell type.
-
Cell Labeling: Add the working solution to the cell suspension and incubate for 15-30 minutes at 37°C.[1][7]
-
Washing: Pellet the cells by centrifugation and wash twice with PBS to remove excess, unhydrolyzed dye.[1]
-
Analysis: Resuspend the cells in fresh medium or PBS and analyze using a fluorescence microscope, flow cytometer, or plate reader.
Caption: General workflow for cell staining with this compound.
Applications in Research and Development
The hydrolysis of this compound is a versatile tool with a wide range of applications in biological research and drug development.
-
Cell Viability and Cytotoxicity Assays: The rate of hydrolysis serves as a direct measure of metabolic activity and membrane integrity, making it an excellent indicator of cell viability.[5][6]
-
Cell Proliferation and Tracking: The fluorescent product is well-retained within cells, allowing for long-term tracking of cell populations and the analysis of cell division by dye dilution.[1]
-
Enzyme Activity Screening: The assay can be adapted for high-throughput screening of compounds that modulate esterase activity.
-
Microbial Activity Assessment: The hydrolysis of the related compound, fluorescein diacetate, is widely used to measure total microbial activity in environmental samples.[12][13]
Conclusion and Future Perspectives
The hydrolysis of this compound represents a robust and versatile chemical transformation that has been effectively harnessed for cellular analysis. The conversion from a non-fluorescent, cell-permeant molecule to a highly fluorescent, cell-impermeant product provides a sensitive and reliable method for assessing intracellular enzymatic activity, cell viability, and proliferation. While drawing heavily on the well-established chemistry of its fluorescein analog, the principles outlined in this guide provide a solid foundation for the application of this compound in a variety of research and development settings. Future work should focus on empirically determining the specific spectral properties and hydrolysis kinetics of this compound to further refine its application and quantitative potential.
References
- Breeuwer, P., Drocourt, J. L., Bunschoten, N., Zwietering, M. H., Rombouts, F. M., & Abee, T. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology, 61(4), 1614–1619.
-
PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate succinimidyl ester. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Grokipedia. (2026, January 7). Fluorescein diacetate hydrolysis. Retrieved January 13, 2026, from [Link]
- Dzionek, A., Wojcieszyńska, D., & Guzik, U. (2018). Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells. Molecules, 23(10), 2517.
-
Breeuwer, P., Drocourt, J. L., Rombouts, F. M., & Abee, T. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. ResearchGate. Retrieved January 13, 2026, from [Link]
-
Breeuwer, P., Drocourt, J. L., Bunschoten, N., Zwietering, M. H., Rombouts, F. M., & Abee, T. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. PubMed. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). The above shows the mechanism by which the acetyl esters present in... Retrieved January 13, 2026, from [Link]
-
University of Pennsylvania. (n.d.). Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). Retrieved January 13, 2026, from [Link]
-
protocols.io. (2024, September 30). Fluorescein diacetate assay - for plastic degrading enzymes in algae. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Hydrolysis of 5(6)-carboxyfluorescein diacetate (5,6 CFDA) into... Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
University of California, Davis. (n.d.). FDA assay. Department of Environmental Sciences. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction scheme of fluorescein diacetate hydrolysis catalyzed by plant esterases (PE). Retrieved January 13, 2026, from [Link]
-
PubMed. (n.d.). Pharmacokinetics of 5 (and 6)-carboxy-2',7'-dichlorofluorescein and its diacetate promoiety in the liver. Retrieved January 13, 2026, from [Link]
- Schnürer, J., & Rosswall, T. (1982). Fluorescein diacetate hydrolysis as a measure of total microbial activity in soil and litter. Applied and Environmental Microbiology, 43(6), 1256–1261.
- Patle, T., Kumar, A., & Khare, P. (2018). Fluorescein Diacetate (FDA): Measure of Total Microbial Activity and as Indicator of Soil Quality. International Journal of Current Microbiology and Applied Sciences, 7(6), 2137-2144.
-
JoVE. (2010, October 12). The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of pH on the enzymatic hydrolysis of fluorescein diacetate (FDA)... Retrieved January 13, 2026, from [Link]
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- 2. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
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- 11. med.virginia.edu [med.virginia.edu]
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- 13. ijcmas.com [ijcmas.com]
Methodological & Application
Application Notes and Protocols: Cell Loading with 5(6)-Carboxyeosin Diacetate
A Senior Application Scientist's Guide
Introduction and Scientific Principles
Live-cell imaging and analysis are cornerstones of modern biological research, providing dynamic insights into cellular processes. A key technique in this field is the use of fluorescent probes to label and track cells. This guide focuses on the application and protocol for cell loading using 5(6)-Carboxyeosin diacetate.
It is important to note that while the topic specifies "Carboxyeosin," the vast majority of scientific literature and commercially available reagents for this type of application refer to 5(6)-Carboxyfluorescein diacetate (CFDA) . Eosin is a brominated derivative of fluorescein, which alters its spectral properties. Given the functional context of a diacetate derivative for cell loading via esterase activity, this protocol is based on the well-established principles and methodologies for CFDA. Researchers using a specific "Carboxyeosin" variant should adapt this protocol, particularly concerning the spectral settings for fluorescence detection.
Mechanism of Action: From Non-Fluorescent Precursor to Trapped Fluorophore
The utility of 5(6)-Carboxyfluorescein diacetate (CFDA) as a cellular stain lies in a sophisticated two-step mechanism that leverages the inherent properties of the cell.
-
Passive Diffusion: The 5(6)-Carboxyfluorescein molecule is modified with two acetate groups, rendering it electrically neutral and membrane-permeant. This allows it to freely diffuse across the plasma membrane into the cytoplasm of living cells.[1][2][3] In its diacetate form, the molecule is non-fluorescent.[2][3]
-
Intracellular Esterase Cleavage and Activation: Once inside a viable cell, ubiquitous intracellular esterase enzymes cleave the acetate groups.[1][2][3] This enzymatic reaction yields the highly fluorescent 5(6)-Carboxyfluorescein.
-
Cellular Retention: The removal of the acetate groups exposes carboxyl groups, imparting a net negative charge to the molecule. This charged fluorophore is now membrane-impermeant and is effectively trapped within cells that possess an intact plasma membrane.[1] Dead or membrane-compromised cells cannot retain the dye and therefore do not exhibit significant fluorescence.[4] This principle forms the basis for using CFDA as an indicator of cell viability.
Diagram: Mechanism of CFDA Cell Loading and Activation
Caption: Mechanism of 5(6)-Carboxyfluorescein diacetate (CFDA) loading and activation.
Materials and Reagents
-
5(6)-Carboxyfluorescein diacetate (CFDA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium appropriate for the cell type
-
Suspension or adherent cells
-
Standard laboratory equipment (pipettes, centrifuge, incubator, etc.)
-
Fluorescence microscope or flow cytometer
Detailed Protocols
I. Preparation of Stock and Working Solutions
Scientific integrity begins with the proper preparation of reagents. The hydrophobicity of CFDA necessitates an organic solvent for the initial stock solution, with subsequent dilution in an aqueous buffer for the working solution.
A. 10 mM Stock Solution Preparation:
-
Bring the vial of 5(6)-Carboxyfluorescein diacetate (MW: ~460.39 g/mol ) to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, dissolve 1 mg of CFDA in approximately 0.217 mL of anhydrous DMSO.[1]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to hydrolysis of the diacetate groups.
-
Store the aliquots at -20°C, protected from light. Properly stored, the stock solution is stable for several months.
B. Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM CFDA stock solution immediately before use.
-
Dilute the stock solution in a suitable buffer, such as serum-free culture medium or PBS, to the desired final working concentration. A typical starting range is 1-10 µM .
-
The optimal concentration is cell-type dependent and should be determined empirically. Start with a concentration of 5 µM and titrate up or down as needed.
| Parameter | Recommendation | Rationale |
| Stock Solvent | Anhydrous DMSO | CFDA is hydrophobic and requires an organic solvent. Anhydrous DMSO prevents premature hydrolysis. |
| Stock Concentration | 10 mM | A convenient concentration for further dilution and stable storage. |
| Working Buffer | Serum-free medium or PBS | Serum may contain esterases that can prematurely cleave CFDA. |
| Working Concentration | 1-10 µM | Balances signal intensity with potential cytotoxicity. This must be optimized for each cell type. |
II. Cell Loading Protocol
The following protocols provide a starting point for staining both suspension and adherent cells.
A. Staining Suspension Cells:
-
Harvest cells and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with pre-warmed (37°C) PBS.
-
Resuspend the cells in pre-warmed, serum-free medium or PBS at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add the CFDA working solution to the cell suspension and mix gently.
-
Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.
-
To stop the reaction, add at least 5 volumes of ice-cold complete culture medium.
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Wash the cell pellet twice with complete culture medium to remove any unbound dye.
-
Resuspend the final cell pellet in the appropriate buffer or medium for downstream analysis.
B. Staining Adherent Cells:
-
Grow adherent cells on coverslips or in culture plates to the desired confluency.
-
Aspirate the culture medium from the plate.
-
Wash the cells once with pre-warmed (37°C) PBS.
-
Add the pre-warmed CFDA working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
Aspirate the CFDA working solution.
-
Wash the cells three times with pre-warmed complete culture medium.
-
The cells are now ready for analysis by fluorescence microscopy.
Diagram: Experimental Workflow for Cell Loading
Caption: General workflow for staining cells with CFDA.
Data Acquisition and Analysis
The fluorescent product of CFDA, carboxyfluorescein, has spectral properties characteristic of fluorescein-based dyes.
| Spectral Property | Wavelength (nm) | Filter Set Recommendation |
| Excitation Maximum | ~495 nm | FITC / GFP |
| Emission Maximum | ~519 nm | FITC / GFP |
Note: The exact excitation and emission maxima can be influenced by the intracellular pH.
For Fluorescence Microscopy: Use a standard FITC or GFP filter set to visualize the green fluorescence of labeled cells. Live, healthy cells will exhibit bright, uniform cytoplasmic fluorescence, while dead cells will show little to no signal.
For Flow Cytometry: Gate on the live cell population based on forward and side scatter. The fluorescence signal from carboxyfluorescein is typically detected in the FL1 channel. This is a powerful method for quantifying the viability of a cell population.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or Weak Staining | Inactive esterases in cells. | Ensure you are using a viable and metabolically active cell population. |
| CFDA stock solution has hydrolyzed. | Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles. | |
| Incorrect filter set. | Verify that you are using a filter set appropriate for fluorescein (e.g., FITC/GFP). | |
| High Background Fluorescence | Incomplete removal of unbound dye. | Increase the number and duration of wash steps after incubation. |
| Premature hydrolysis of CFDA in the working solution. | Use the working solution immediately after preparation. Avoid serum in the loading buffer. | |
| Cell Death/Toxicity | CFDA concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type (start as low as 0.5 µM). |
| Extended incubation time. | Reduce the incubation time. Titrate to find the shortest time that gives adequate signal. |
References
- Poot, M., et al. (1991). Polar fluorescein derivatives as improved substrate probes for flow cytoenzymological assay of cellular esterases. Journal of Histochemistry & Cytochemistry, 39(10), 1363-1372.
-
Bio-Rad. (n.d.). CFSE Cell Proliferation Assay. Retrieved from [Link]
-
PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence profiles of 5-(and 6)-carboxyfluorescein diacetate-stained.... Retrieved from [Link]
- Qu, C., et al. (2013). Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling. Tropical Journal of Pharmaceutical Research, 12(3), 415-419.
-
Wikipedia. (n.d.). Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]
Sources
Application Note: Utilizing 5(6)-Carboxyeosin Diacetate for Real-Time Live Cell Imaging
Introduction: Unveiling Cellular Viability with 5(6)-Carboxyeosin Diacetate
In the dynamic field of cell biology, the ability to distinguish live, metabolically active cells from dead or dying ones is fundamental. This compound is a powerful fluorogenic probe designed for this purpose. It belongs to a class of non-fluorescent precursor molecules that become intensely fluorescent only within viable cells. Structurally, it is a brominated analog of the more commonly known carboxyfluorescein diacetate (CFDA), a modification that shifts its spectral properties to longer wavelengths and enhances its efficacy as a photosensitizer.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, practical application, and interpretation of results when using this compound for live cell imaging and viability assessment.
Principle of Action: An Enzyme-Mediated Transformation
The utility of this compound as a live-cell stain is rooted in two key cellular characteristics: the presence of active intracellular esterases and an intact plasma membrane. The mechanism is a sequential, two-step process that ensures only healthy cells are labeled.
-
Passive Diffusion: The diacetate form of the molecule is electrically neutral and membrane-permeant, allowing it to freely cross the plasma membrane and enter the cell's cytoplasm.[3]
-
Enzymatic Activation: Inside a metabolically active cell, ubiquitous intracellular esterases cleave the two acetate groups from the molecule.[4][5][6] This hydrolysis reaction unmasks the carboxyl and hydroxyl moieties.
-
Fluorescence and Retention: The resulting product, 5(6)-Carboxyeosin, is a highly fluorescent molecule that is also negatively charged. This charge significantly increases its polarity, effectively trapping it within cells that have an intact membrane.[7][8] Dead or membrane-compromised cells cannot retain the fluorescent product and thus remain unstained.
This entire process is contingent on both enzymatic activity and membrane integrity, making it a robust indicator of cell viability.[5][9]
Caption: Mechanism of this compound activation in live cells.
Key Features and Applications
-
Viability Assessment: Primarily used to identify live cells in a population, making it suitable for cytotoxicity assays and monitoring cell health in culture.[9]
-
Longer Wavelengths: As an eosin derivative, its fluorescence is detected at longer wavelengths compared to fluorescein-based probes, which can help reduce interference from cellular autofluorescence.[1]
-
Photosensitization: Eosin compounds are known photosensitizers.[2] This property can be exploited for applications like photodynamic therapy research but also means that minimizing light exposure during imaging is critical to prevent phototoxicity.
Distinction from Succinimidyl Ester (SE) Variants: It is crucial to distinguish this compound from its succinimidyl ester (SE) counterpart. The SE version (e.g., CFDA-SE) contains an additional reactive group that covalently binds to intracellular proteins, making the label permanent and ideal for long-term cell tracking and proliferation studies where fluorescence is halved with each cell division.[10][11][12] The non-SE version described here is better suited for short-term viability and esterase activity assays, as the dye is retained by charge and may eventually be extruded by the cell.[13]
Technical Specifications
The spectral properties of the activated dye are essential for configuring imaging equipment correctly.
| Property | Wavelength (nm) |
| Excitation Maximum | ~525 nm |
| Emission Maximum | ~545 nm |
Note: These are approximate values for Carboxyeosin. The exact maxima can be influenced by the local environment (e.g., pH, solvent polarity). It is always recommended to confirm filter compatibility with the dye's specific spectra.
Detailed Experimental Protocol
This protocol provides a general framework. Optimal conditions, particularly dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.
Reagent Preparation and Storage
-
Stock Solution Preparation:
-
This compound is typically supplied as a lyophilized solid.
-
Prepare a stock solution of 1-10 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock from 1 mg of powder (MW ~650.1 g/mol ), dissolve it in approximately 154 µL of DMSO.[7]
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Storage:
Cell Staining Procedure
-
Cell Preparation:
-
Adherent Cells: Culture cells on coverslips or in imaging-compatible dishes (e.g., glass-bottom dishes) until they reach the desired confluency.[15]
-
Suspension Cells: Harvest cells by centrifugation (e.g., 300-400 x g for 5 minutes) and wash once with a warm, serum-free medium or Phosphate-Buffered Saline (PBS) to remove any residual esterase activity from serum. Resuspend the cell pellet in the same buffer.[7]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to a final working concentration of 1-10 µM in a warm (37°C) buffer or serum-free medium. A phenol red-free medium is highly recommended to reduce background fluorescence.[16]
-
Causality: Using serum-free medium is critical because serum contains esterases that can hydrolyze the dye extracellularly, leading to high background fluorescence.
-
-
Cell Loading:
-
Remove the culture medium from adherent cells (or use the prepared suspension cell sample).
-
Add a sufficient volume of the pre-warmed working solution to completely cover the cells.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Expert Insight: The optimal incubation time is a balance. Too short, and the signal will be weak. Too long, and the cell's efflux pumps may begin to remove the dye, or cytotoxicity could occur. Start with 20 minutes and optimize.
-
-
Wash and Recovery:
-
Remove the loading solution.
-
Wash the cells twice with pre-warmed complete culture medium (containing serum) or buffer. The wash steps are crucial for removing any extracellular dye and reducing background noise.
-
Add fresh, pre-warmed imaging medium (phenol red-free) to the cells.
-
(Optional but Recommended) Incubate for an additional 30 minutes at 37°C to allow for complete de-esterification and ensure only retained dye is imaged.[17]
-
Live Cell Imaging
-
Microscope Setup:
-
Use an inverted microscope equipped for epifluorescence, ideally with environmental control (37°C, 5% CO₂).[15]
-
Select a filter set appropriate for eosin/rhodamine, such as a TRITC or Texas Red filter cube. A standard FITC cube may also work but will be less optimal.
-
Use a high numerical aperture (NA) objective lens to maximize light collection and reduce the required exposure time.[15]
-
-
Image Acquisition:
-
Minimize Phototoxicity: This is the most critical aspect of imaging with eosin-based dyes.[16] Use the lowest possible excitation light intensity that provides a detectable signal.
-
Use short exposure times. A sensitive camera is highly advantageous here.
-
When not actively acquiring an image, block the excitation light path using a shutter.[18]
-
For time-lapse experiments, increase the interval between acquisitions as much as the experimental question allows.
-
-
Controls:
-
Negative Control: Use cells treated with an esterase inhibitor (e.g., bis-(p-nitrophenyl) phosphate) before adding the dye to confirm the signal is enzyme-dependent.
-
Positive Control (Dead Cells): Use cells killed by a method like heat (56°C for 30 min) or ethanol fixation.[19] These cells should not retain the dye and will serve to set the background fluorescence threshold.
-
Caption: Experimental workflow for live cell staining and imaging.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Dye concentration is too low. 2. Incubation time is too short. 3. Cells have low esterase activity or are dead. 4. Incorrect filter set/imaging settings.[20] | 1. Increase working concentration in a stepwise manner (e.g., 2 µM, 5 µM, 10 µM). 2. Increase incubation time to 30-45 minutes. 3. Verify cell viability with an alternative method (e.g., Trypan Blue). Use a known healthy cell line as a positive control. 4. Ensure excitation/emission filters match the dye's spectra. Use a sensitive camera. |
| High Background | 1. Incomplete removal of extracellular dye. 2. Presence of serum/esterases in the loading buffer. 3. Spontaneous hydrolysis of the dye. | 1. Increase the number and volume of wash steps.[21] 2. Ensure loading buffer is serum-free.[16] 3. Prepare the working solution immediately before use. Do not store diluted solutions. |
| Cell Death/Artifacts | 1. Phototoxicity from excessive light exposure.[16] 2. Cytotoxicity from high dye concentration or prolonged incubation.[22] 3. DMSO toxicity. | 1. Reduce excitation light intensity and exposure time. Use an ND filter. Increase time between exposures.[18] 2. Perform a titration to find the lowest effective dye concentration. Reduce incubation time. 3. Ensure the final DMSO concentration in the working solution is low (<0.1%). |
| Patchy or Uneven Staining | 1. Uneven access of dye to cells (e.g., in dense cultures). 2. Cell stress or heterogeneity in the population. | 1. Ensure cells are in a monolayer and not overly confluent. Gently agitate during incubation for suspension cells.[21] 2. Observe cell morphology. Heterogeneous staining may be a valid biological result reflecting different metabolic states. |
References
-
Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]
- Rotman, B., & Papermaster, B. W. (1966). Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters. Proceedings of the National Academy of Sciences of the United States of America, 55(1), 134–141. (Note: Foundational principle, URL not available in search results).
-
Poot, M., et al. (1991). Polar fluorescein derivatives as improved substrate probes for flow cytoenzymological assay of cellular esterases. Journal of immunological methods, 138(1), 1-13. (Note: Abstract available via PubMed, full text may require subscription). Retrieved from [Link]
-
ResearchGate. (2020, August 7). A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity. Retrieved from [Link]
-
Creative Bioarray. Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Kong, F., et al. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Molecules, 28(13), 5037. Retrieved from [Link]
-
Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology, 61(4), 1614-1619. Retrieved from [Link]
-
Lo, L., & Allen, P. G. (2012). Selective esterase–ester pair for targeting small molecules with cellular specificity. Proceedings of the National Academy of Sciences, 109(13), 4832-4837. Retrieved from [Link]
-
JoVE. (2024, January 4). Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) for tracking lymphocyte proliferation. Retrieved from [Link]
-
Evident Scientific. (2020, February 18). 6 Tips for Fluorescence Live Cell Imaging. Retrieved from [Link]
-
ACS Publications. (2023, March 16). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Retrieved from [Link]
-
PubMed. (2002). Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout. Retrieved from [Link]
-
ResearchGate. Photophysical properties. UV‐Vis spectra of (A) 5(6)‐carboxyfluorescein.... Retrieved from [Link]
-
Tonbo Biosciences. Cell Functional Dyes. Retrieved from [Link]
-
Bertin Bioreagent. 5(6)-Carboxyfluorescein. Retrieved from [Link]
-
Bio-Rad. CFDA-SE Cell Proliferation Assay Kit. Retrieved from [Link]
-
PubMed. (2001). 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples. Retrieved from [Link]
-
ResearchGate. Analysis of 5- (and 6-) carboxy fluorescein diacetate succinimidyl ester (CFSE) stability in cultured cells. Retrieved from [Link]
-
ResearchGate. Hydrolysis of 5(6)-carboxyfluorescein diacetate (5,6 CFDA) into.... Retrieved from [Link]
-
PubMed. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Retrieved from [Link]
-
Wikipedia. Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]
-
PubMed. (1992). Optimization of cytotoxic assay by target cell retention of the fluorescent dye carboxyfluorescein diacetate (CFDA) and comparison with conventional 51CR release assay. Retrieved from [Link]
Sources
- 1. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. 5(6)-Carboxyeosin (CAS 132201-84-4) | Abcam [abcam.com]
- 3. biotium.com [biotium.com]
- 4. Cellular esterase activity: estimation by fluorescein diacetate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New Advances in the Exploration of Esterases with PET and Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. stemcell.com [stemcell.com]
- 12. inmunobiomedica.cl [inmunobiomedica.cl]
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- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. 6 Tips for Fluorescence Live Cell Imaging | Olympus LS [evidentscientific.com]
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- 18. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 19. 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
A Step-by-Step Guide to 5(6)-Carboxyeosin Diacetate Staining for Cellular Analysis
This comprehensive guide provides a detailed protocol and technical insights for the application of 5(6)-Carboxyeosin diacetate in cellular analysis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying scientific principles, offers step-by-step methodologies, and provides robust troubleshooting advice to ensure reliable and reproducible results.
Introduction: Unveiling Cellular Dynamics with Esterase-Activated Probes
This compound belongs to a class of non-fluorescent compounds that become intensely fluorescent upon enzymatic cleavage within living cells. This activation is contingent on both the presence of active intracellular esterases and an intact cell membrane to retain the fluorescent product. These characteristics make such probes powerful tools for assessing cell viability and proliferation.
The core mechanism involves the passive diffusion of the non-polar diacetate compound across the cell membrane into the cytoplasm. Inside the cell, ubiquitous intracellular esterases hydrolyze the acetate groups, yielding the highly fluorescent and polar carboxyeosin molecule. The newly acquired negative charges on the carboxyeosin molecule significantly hinder its ability to diffuse back out of the cell, leading to its accumulation in viable cells with intact membranes.[1] Dead or membrane-compromised cells are unable to retain the fluorescent product and therefore exhibit minimal fluorescence.
It is important to distinguish this compound from its more commonly used analog, 5(6)-Carboxyfluorescein diacetate (CFDA). While both operate on a similar principle of esterase cleavage, their spectral properties and some applications may differ. Carboxyeosin is a brominated analog of carboxyfluorescein and is also known as a photosensitizer and a potent generator of singlet oxygen. This guide will focus on the application of the diacetate probe for cell viability and proliferation, a principle well-established for the fluorescein-based counterpart, CFDA.
Principle of the Assay
The application of this compound for cellular staining is underpinned by a straightforward yet elegant biochemical process. The workflow can be conceptualized in three key stages:
-
Passive Diffusion: The electrically neutral and lipophilic nature of this compound allows it to freely traverse the lipid bilayer of the cell membrane.
-
Intracellular Activation: Within the cytoplasm of viable cells, non-specific esterases cleave the two acetate groups from the molecule. This enzymatic conversion transforms the non-fluorescent precursor into the fluorescent carboxyeosin.
-
Fluorescent Retention: The resulting carboxyeosin is a polar molecule that is membrane-impermeant. This ensures that the fluorescent signal is retained within healthy cells that possess an intact plasma membrane.
This mechanism forms the basis for its utility in two primary applications:
-
Cell Viability: Only cells with active esterases and intact membranes will accumulate the fluorescent product, providing a clear distinction between live and dead cell populations.
-
Cell Proliferation: Upon cell division, the total fluorescence is distributed approximately equally between the two daughter cells. This progressive halving of fluorescence intensity with each generation allows for the tracking of cell proliferation over time, particularly when analyzed by flow cytometry.[2][3][4]
Materials and Reagents
Required Materials
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Complete cell culture medium
-
Suspension or adherent cells for staining
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope or flow cytometer
Reagent Preparation
1. 10 mM Stock Solution of this compound:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the stock solution by dissolving the powder in anhydrous DMSO. The exact volume of DMSO will depend on the amount of dye in the vial.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
2. Working Solution:
-
On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (typically in the range of 1-10 µM) in a suitable buffer such as PBS or serum-free medium.
-
The optimal concentration should be determined empirically for each cell type and application. It is recommended to perform a titration to find the lowest concentration that provides a bright, stable signal with minimal cytotoxicity.[5]
Experimental Protocols
The following protocols provide a general framework for staining both suspension and adherent cells. Optimization may be required based on the specific cell line and experimental goals.
Protocol 1: Staining of Suspension Cells
-
Cell Preparation: Harvest cells and wash them once with pre-warmed PBS. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in pre-warmed PBS or serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add an equal volume of the 2X working solution of this compound to the cell suspension to achieve the final desired concentration.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.
-
Washing: Stop the staining reaction by adding 5 volumes of complete culture medium. The serum proteins in the medium will bind to any unreacted dye.
-
Centrifugation and Final Resuspension: Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with complete culture medium.
-
Analysis: Resuspend the final cell pellet in an appropriate volume of culture medium for analysis by flow cytometry or fluorescence microscopy.
Protocol 2: Staining of Adherent Cells
-
Cell Culture: Plate adherent cells in a suitable culture vessel (e.g., multi-well plates, chamber slides) and allow them to adhere and grow to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Staining: Add the 1X working solution of this compound to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with pre-warmed complete culture medium.
-
Analysis: The stained cells can now be visualized directly using a fluorescence microscope or harvested for flow cytometry analysis. To harvest, use a suitable dissociation reagent like trypsin-EDTA, and then follow steps 5-7 of the suspension cell protocol.
Data Acquisition and Analysis
Fluorescence Microscopy
For qualitative assessment of cell viability, stained cells can be observed using a fluorescence microscope equipped with a filter set appropriate for fluorescein or eosin. Live, stained cells will exhibit bright green or orange-red fluorescence, respectively, while dead cells will show little to no fluorescence.
Flow Cytometry
Flow cytometry allows for the quantitative analysis of both cell viability and proliferation.
-
Viability Analysis: Live cells will form a distinct population with high fluorescence intensity, while dead cells and debris will have low fluorescence.
-
Proliferation Analysis: For proliferation studies, the fluorescence intensity of the initial stained population (Generation 0) is measured. With each cell division, the fluorescence is halved. Subsequent generations will appear as distinct peaks of decreasing fluorescence intensity on a histogram plot.[6][7]
| Parameter | Recommended Setting |
| Excitation Wavelength | ~490-520 nm (Eosin) |
| Emission Wavelength | ~515-540 nm (Eosin) |
| Instrumentation | Flow Cytometer, Fluorescence Microscope |
| Typical Working Concentration | 1-10 µM |
| Incubation Time | 15-30 minutes at 37°C |
Note: The spectral properties of carboxyeosin may differ from carboxyfluorescein. It is advisable to consult the specific product datasheet for the exact excitation and emission maxima.
Workflow Diagram
Caption: Experimental workflow for this compound staining.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Staining | - Inactive or hydrolyzed dye stock solution.- Low esterase activity in the cell type.- Insufficient dye concentration or incubation time. | - Prepare a fresh stock solution of the dye.- Use a positive control cell line with known high esterase activity.- Optimize the dye concentration and incubation time by performing a titration. |
| High Background Fluorescence | - Incomplete removal of unbound dye.- Cell death during the staining procedure. | - Ensure thorough washing after the staining step.- Handle cells gently to maintain viability. Use a viability dye to exclude dead cells from the analysis. |
| Inconsistent Results | - Variation in cell number or density.- Fluctuation in incubation time or temperature.- Inconsistent dye concentration. | - Standardize cell seeding and handling procedures.- Maintain precise control over incubation parameters.- Prepare fresh working solutions for each experiment. |
| High Cytotoxicity | - Dye concentration is too high. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of the dye. |
References
- Bidmanova, S., et al. (2011). Covalent immobilization of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein on the protein scaffold for the construction of an optical pH sensor.
-
ResearchGate. (n.d.). Chemical structure of 5(6)-carboxyfluorescein (CF) and 5(6)-carboxynaphthofluorescein (CNF). Retrieved from [Link]
-
Banks, H. T., et al. (2011). A new model for the estimation of cell proliferation dynamics using CFSE data. UPF Department of Information and Communication Technologies Engineering. Retrieved from [Link]
-
Bio-Rad. (n.d.). CFDA-SE Cell Proliferation Assay Kit. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Creative Bioarray. (n.d.). CFSE Cell Proliferation Assay. Retrieved from [Link]
-
Leica Biosystems. (n.d.). H&E Basics Part 4: Troubleshooting H&E. Retrieved from [Link]
-
JoVE. (2010). Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) for tracking lymphocyte proliferation. Retrieved from [Link]
- Peer, A., et al. (2021). A Possible Flow Cytometry-Based Viability and Vitality Assessment Protocol for Pathogenic Vibrio cholerae O1 and O139 Postexposure to Simulated Gastric Fluid. International Journal of Microbiology, 2021, 6689629.
-
University of Pennsylvania. (n.d.). Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). Retrieved from [Link]
Sources
Application Notes and Protocols: 5(6)-Carboxyfluorescein Diacetate for Cell-Based Assays
Introduction: Unveiling Intracellular Dynamics with Esterase-Activated Probes
In the realm of cell biology and drug discovery, the ability to accurately assess cell viability, proliferation, and cytotoxicity is paramount. Fluorescent probes offer a sensitive and quantitative means to achieve this. Among these, 5(6)-Carboxyfluorescein diacetate (CFDA) has emerged as a robust tool for interrogating intracellular enzymatic activity as an indicator of cell health. This document provides a comprehensive guide to the principles and protocols for the effective use of 5(6)-Carboxyfluorescein diacetate in cell culture experiments.
It is crucial to distinguish 5(6)-Carboxyfluorescein diacetate from its brominated analog, 5(6)-Carboxyeosin. While both are xanthene dyes, their applications in cell biology differ significantly. Carboxyfluorescein-based probes are primarily used to assess cell viability and proliferation through the mechanism described herein. In contrast, Carboxyeosin is a photosensitizer, meaning it can generate reactive oxygen species upon light excitation, a property leveraged in applications like photodynamic therapy to induce cell death. This guide will focus exclusively on 5(6)-Carboxyfluorescein diacetate for cell viability and proliferation assays.
The Principle of Action: A Tale of Cellular Entry and Enzymatic Conversion
The utility of 5(6)-Carboxyfluorescein diacetate as a cell viability probe lies in a simple yet elegant mechanism. The molecule in its diacetate form is electrically neutral and readily permeates the intact plasma membrane of living cells. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the acetate groups. This enzymatic conversion yields the highly fluorescent and membrane-impermeant 5(6)-Carboxyfluorescein. The accumulation of the fluorescent product is therefore contingent on two key cellular attributes:
-
Esterase Activity: The presence of active intracellular esterases is a hallmark of metabolically active, viable cells.
-
Membrane Integrity: An intact plasma membrane is essential to retain the polar, fluorescent product within the cell.
Consequently, viable cells exhibit bright green fluorescence, while dead or dying cells with compromised membranes and diminished enzymatic activity show little to no fluorescence. This principle allows for the sensitive detection and quantification of live cells in a population. A variation of this compound, 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE), contains an additional amine-reactive group that covalently attaches the dye to intracellular proteins, making it an excellent tool for long-term cell tracking and proliferation studies.[1][2][3][4][5] Upon cell division, the fluorescence is halved with each generation, allowing for the tracking of cell proliferation.[1][3][5]
Materials and Reagents
Reagent Specifications
| Reagent | Properties | Storage |
| 5(6)-Carboxyfluorescein diacetate (CFDA) | Molecular Formula: C₂₅H₁₆O₉ Molecular Weight: 460.39 g/mol Solubility: Soluble in DMSO and DMF | -20°C, desiccated, protected from light |
| Dimethyl sulfoxide (DMSO) | Anhydrous, cell culture grade | Room temperature |
| Phosphate-Buffered Saline (PBS) | Ca²⁺/Mg²⁺-free, sterile | Room temperature |
| Cell Culture Medium | Appropriate for the cell line in use | As recommended for the cell line |
| Fetal Bovine Serum (FBS) | Heat-inactivated | -20°C |
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: A concentrated stock solution in an anhydrous organic solvent like DMSO is crucial for the stability of the diacetate ester. Working solutions are prepared fresh to ensure optimal cell permeability and minimize hydrolysis outside the cells.
3.1.1. Stock Solution (10 mM)
-
Prepare a 10 mM stock solution of 5(6)-CFDA by dissolving 1 mg of the compound in 217 µL of anhydrous DMSO.[6]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture. A properly stored stock solution is typically stable for up to one month.[1]
3.1.2. Working Solution (1-10 µM)
-
On the day of the experiment, dilute the 10 mM stock solution in a serum-free cell culture medium or PBS to the desired working concentration. A typical starting range for optimization is 1-10 µM.[1][6]
-
It is critical to prepare the working solution immediately before use.
Determining the Optimal Working Concentration
Rationale: The optimal concentration of CFDA can vary depending on the cell type, cell density, and the specific experimental setup. A concentration titration is a necessary first step to achieve a high signal-to-noise ratio while minimizing potential cytotoxicity from the dye or solvent.
3.2.1. Titration Experiment Workflow
Caption: Workflow for optimizing CFDA concentration.
3.2.2. Step-by-Step Protocol for Titration
-
Cell Seeding: Seed your cells in a black, clear-bottom 96-well plate at a density appropriate for your cell line to achieve 80-90% confluency on the day of the experiment.
-
Preparation of Dilutions: Prepare a series of CFDA working solutions in serum-free medium, ranging from 0.5 µM to 20 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest CFDA concentration).
-
Staining: Remove the culture medium from the wells and wash once with PBS. Add the CFDA working solutions to the respective wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[6]
-
Washing: Gently remove the loading solution and wash the cells twice with pre-warmed PBS or culture medium.
-
Fluorescence Measurement: Add fresh pre-warmed medium to the wells and immediately measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 495 nm and 519 nm, respectively.[2]
-
Microscopic Examination: Observe the cells under a fluorescence microscope to visually assess the staining intensity and look for any signs of cytotoxicity (e.g., cell rounding, detachment).
-
Data Analysis: Plot the mean fluorescence intensity against the CFDA concentration. The optimal concentration is the lowest concentration that gives a maximal and stable fluorescent signal without inducing morphological changes. High concentrations of the dye can be toxic to cells.[3]
Protocol for a Cell Viability Assay
Rationale: This protocol provides a framework for assessing changes in cell viability in response to experimental treatments.
Caption: Workflow for a typical cell viability assay.
3.3.1. Step-by-Step Protocol
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with your compounds of interest or experimental conditions for the desired duration. Include appropriate controls (e.g., untreated cells, vehicle control, positive control for cytotoxicity).
-
Staining: At the end of the treatment period, remove the medium and wash the cells once with PBS. Add the pre-determined optimal working concentration of CFDA in serum-free medium to all wells.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the CFDA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add fresh PBS or medium to the wells and measure the fluorescence intensity as described in section 3.2.2.
Data Analysis and Interpretation
Calculation of Percent Viability
Percent viability relative to the untreated control can be calculated using the following formula:
% Viability = [(Fluorescence of Treated Sample - Fluorescence of Blank) / (Fluorescence of Untreated Control - Fluorescence of Blank)] x 100
Where the "Blank" is the fluorescence of wells containing medium but no cells.
Considerations for Data Interpretation
-
Background Fluorescence: Always include a "no-cell" control to determine the background fluorescence of the medium and plate.
-
Cell Number: Ensure that the initial cell seeding density is consistent across all wells, as the fluorescence signal is proportional to the number of viable cells.
-
Quenching: Some compounds may quench the fluorescence of carboxyfluorescein. It is advisable to perform a control experiment to test for this possibility.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Suboptimal CFDA concentration - Insufficient incubation time - Low esterase activity in the cell type | - Re-optimize the CFDA concentration - Increase incubation time (e.g., up to 60 minutes) - Consider an alternative viability assay if esterase activity is inherently low |
| High background fluorescence | - Incomplete washing - Hydrolysis of CFDA in the medium | - Increase the number of wash steps - Prepare the CFDA working solution immediately before use |
| Inconsistent results | - Uneven cell seeding - Edge effects in the microplate - Photobleaching | - Ensure a single-cell suspension before seeding - Avoid using the outer wells of the plate - Minimize exposure of the plate to light |
| Apparent cytotoxicity in controls | - High concentration of DMSO in the final working solution - CFDA concentration is too high | - Ensure the final DMSO concentration is non-toxic (typically <0.5%) - Re-run the concentration titration and select a lower concentration |
References
-
Wikipedia. (2023, October 27). Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]
-
Parish, C. R. (2010). The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation. Journal of Visualized Experiments, (44), 2259. [Link]
Sources
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. biotium.com [biotium.com]
- 3. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 4. 5(6)-カルボキシフルオロセインジアセタート N-スクシンイミジルエステル BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 5(6)-Carboxyeosin Diacetate Staining
Authored by a Senior Application Scientist
Introduction: The accurate assessment of cell viability and proliferative capacity is fundamental to cellular and molecular biology, immunology, and drug development. 5(6)-Carboxyeosin diacetate and its derivatives are powerful tools for these applications. This document provides a comprehensive guide to the use of this compound for robust and reproducible cell staining. It is important to note that in scientific literature and commercial products, "Carboxyeosin" is often used interchangeably with "Carboxyfluorescein." The protocols and principles outlined herein are broadly applicable to the family of carboxyfluorescein diacetate reagents, including the widely used 5(6)-carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE).
Principle of the Assay: A Two-Step Mechanism for Live Cell Identification
This compound is a non-fluorescent, cell-permeable compound. Its utility as a viability and proliferation marker relies on a two-stage intracellular activation process.
-
Passive Diffusion and Esterase Cleavage: The diacetate groups render the molecule hydrophobic, allowing it to freely cross the intact plasma membrane of both live and dead cells. Once inside a viable cell, ubiquitous intracellular esterase enzymes cleave the acetate groups. This hydrolysis reaction converts the non-fluorescent molecule into the highly fluorescent carboxyeosin.[1][2]
-
Fluorescence and Retention: The resulting carboxyeosin is a polar molecule that is retained within cells that have an intact plasma membrane.[3][4] Dead or dying cells with compromised membranes cannot retain the fluorescent product, which leaks out into the extracellular medium.[2] Consequently, only viable cells with active esterases and intact membranes will exhibit bright fluorescence.
In the case of the succinimidyl ester variant (CFDA-SE), the probe not only becomes fluorescent but also covalently binds to intracellular proteins through reactions with primary amines.[5] This stable labeling allows for long-term cell tracking and the analysis of cell proliferation over several generations. As cells divide, the fluorescent dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity with each cell division.[5][6] This generational tracking is readily quantifiable using flow cytometry.
Visualization of the Staining and Proliferation Tracking Workflow
The following diagram illustrates the key steps involved in a typical cell proliferation assay using this compound succinimidyl ester (CFDA-SE).
Caption: Workflow for cell proliferation analysis using CFDA-SE.
Detailed Protocols
Reagent Preparation
1. Stock Solution (10 mM):
-
Prepare the stock solution by dissolving the this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution from a 1 mg vial of this compound (MW ~460.39 g/mol ), add 217 µL of DMSO.[3] For 5(6)-CFDA-SE (MW ~557.5 g/mol ), dissolve 1 mg in approximately 179 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture.[7]
2. Working Solution (0.5 - 10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration in a serum-free medium or phosphate-buffered saline (PBS).
-
The optimal concentration should be determined empirically for each cell type and application, but a starting range of 1-5 µM is recommended for many cell lines.[8][9]
Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest cells and wash them once with serum-free medium or PBS to remove any residual serum proteins that could interfere with staining. Resuspend the cells at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in serum-free medium or PBS.[7]
-
Staining: Add an equal volume of the 2X working solution of this compound to the cell suspension. For example, add 500 µL of 2 µM staining solution to 500 µL of cell suspension for a final concentration of 1 µM.
-
Incubation: Incubate the cells for 15 to 30 minutes at room temperature or 37°C, protected from light.[9] The optimal incubation time may vary depending on the cell type and temperature.[8]
-
Quenching (Optional but Recommended): To stop the staining reaction, add an equal volume of complete culture medium containing fetal bovine serum (FBS). The proteins in the serum will react with any remaining unbound dye.[7] Incubate for an additional 5-10 minutes.
-
Washing: Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with complete culture medium to remove any excess dye.
-
Resuspension: Resuspend the stained cells in fresh, pre-warmed complete culture medium and proceed with your downstream application (e.g., cell culture for proliferation studies or immediate analysis by flow cytometry).
Staining Protocol for Adherent Cells
-
Cell Preparation: Culture adherent cells in appropriate vessels (e.g., flasks, multi-well plates) until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed, serum-free medium or PBS.
-
Staining: Add a sufficient volume of the 1X working solution of this compound to completely cover the cell monolayer.
-
Incubation: Incubate the cells for 15 to 30 minutes at 37°C in a cell culture incubator, protected from light.
-
Washing and Recovery: Aspirate the staining solution and wash the cells twice with complete culture medium. Add fresh, pre-warmed complete culture medium to the cells and return them to the incubator for a recovery period of at least 30 minutes to allow for complete de-esterification of the dye.[10]
-
Downstream Processing: The stained adherent cells can now be used for downstream applications. For flow cytometry, detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin, followed by neutralization with complete medium.
Data Acquisition and Interpretation
Stained cells can be analyzed using a fluorescence microscope, a microplate reader, or a flow cytometer. Flow cytometry is the preferred method for proliferation studies.
-
Instrumentation: Use a flow cytometer equipped with a 488 nm laser for excitation. The fluorescence emission should be collected in the green channel, typically using a filter set appropriate for FITC or GFP (e.g., a 530/30 nm bandpass filter).[8]
-
Data Analysis: For proliferation analysis, a histogram of fluorescence intensity versus cell count will show distinct peaks. The initial, brightest peak represents the non-divided parental generation (Generation 0). Each subsequent peak of halved fluorescence intensity represents a successive generation of cell division (Generation 1, 2, 3, etc.).[6] Specialized cell proliferation analysis software can be used to model these peaks and calculate various proliferation metrics, such as the percentage of divided cells, the division index, and the proliferation index.
Key Experimental Parameters and Considerations
| Parameter | Recommended Range | Rationale and Considerations |
| Working Concentration | 0.5 - 10 µM | The optimal concentration is cell-type dependent. Higher concentrations can be toxic. Titration is crucial for each new cell line and experimental setup.[5] |
| Incubation Time | 15 - 30 minutes | Shorter incubation times may result in suboptimal staining, while longer times can increase cytotoxicity. Optimal time should be determined empirically.[8][9] |
| Incubation Temperature | Room Temperature or 37°C | 37°C can facilitate faster dye uptake and hydrolysis but may also increase the risk of cytotoxicity. Room temperature is often sufficient and gentler on the cells.[7] |
| Cell Density | 1 x 10^6 - 1 x 10^7 cells/mL | A higher cell density helps to ensure uniform staining and minimizes the amount of dye required per cell. |
| Staining Medium | Serum-free medium or PBS | Serum proteins can react with the dye, reducing its availability for intracellular staining. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | - Inactive esterases in cells- Dye degradation- Suboptimal staining conditions | - Use a positive control cell line known to stain well.- Ensure the dye has been stored correctly and is not expired.- Optimize staining concentration, incubation time, and temperature. |
| High Background Fluorescence | - Incomplete washing- Presence of serum during staining | - Increase the number of wash steps after staining.- Ensure staining is performed in a serum-free medium. |
| High Cell Death/Toxicity | - Dye concentration is too high- Prolonged incubation time | - Perform a titration to find the lowest effective concentration.- Reduce the incubation time. |
| Broad Fluorescence Peaks in Flow Cytometry | - Heterogeneous cell population- Non-uniform staining | - Ensure a single-cell suspension before staining.- Mix cells gently but thoroughly during the staining process. |
References
-
Bio-Rad. (n.d.). CFDA-SE Cell Proliferation Assay Kit. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). The above shows the mechanism by which the acetyl esters present in.... Retrieved from [Link]
-
Creative Bioarray. (n.d.). CFSE Cell Proliferation Assay. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which results in accumulation of fluorescent product. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity. Retrieved from [Link]
-
PubMed. (2001). 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence profiles of 5-(and 6)-carboxyfluorescein diacetate-stained.... Retrieved from [Link]
-
PubMed. (2003). A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity. Retrieved from [Link]
-
PubMed. (2014). Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CFDA [5-(and 6)-Carboxyfluorescein diacetate] *Mixed isomers* | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 6. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. bio-rad.com [bio-rad.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Tracking Cell Proliferation: A Detailed Guide to 5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for utilizing 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) for tracking cell proliferation. This document emphasizes the underlying scientific principles, offers step-by-step experimental instructions, and provides troubleshooting advice to ensure robust and reproducible results.
Introduction: The Principle of Proliferation Tracking with CFDA-SE
5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), often referred to as CFSE, is a highly effective fluorescent dye for monitoring cell division.[1][2] Its utility lies in its ability to covalently label long-lived intracellular molecules, allowing for the quantitative assessment of successive cell generations.[1][2]
The mechanism is a two-stage process. Initially, the diacetate form of the molecule (CFDA-SE) is non-fluorescent and cell-permeable, allowing it to readily cross the plasma membrane.[3][4][5] Once inside the cell, intracellular esterases cleave the acetate groups, converting the molecule into the highly fluorescent and membrane-impermeant carboxyfluorescein succinimidyl ester (CFSE).[5][6][7][8] The succinimidyl ester group then covalently reacts with primary amines of intracellular proteins, ensuring the stable and long-term retention of the fluorescent label.[6][7]
As a labeled cell divides, the CFSE is distributed equally between the two daughter cells.[3][9] Consequently, the fluorescence intensity of each daughter cell is approximately half that of the parent cell.[3][7] This progressive halving of fluorescence allows for the clear distinction of up to eight or more successive cell generations using flow cytometry.[3][9][10]
Core Applications
The robust nature of CFDA-SE labeling makes it suitable for a wide range of applications, including:
-
In vitro and in vivo cell division analysis: Tracking the proliferation of various cell types in culture or within a living organism following adoptive transfer.[9][11]
-
Immunological studies: Monitoring lymphocyte proliferation in response to stimuli.[1][2][4]
-
Multi-parameter analysis: CFDA-SE's spectral properties are compatible with a broad range of other fluorochromes, enabling multi-color flow cytometry to phenotype dividing cells.[1][9]
Materials and Reagents
-
5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (containing ≥10% Fetal Bovine Serum)
-
Suspension of single cells for labeling
-
12 x 75 mm polystyrene tubes or other appropriate sterile tubes
-
Flow cytometer equipped with a 488 nm laser
Experimental Protocols
Protocol 1: Preparation of CFDA-SE Stock Solution
The proper preparation and storage of the CFDA-SE stock solution are critical for successful and reproducible staining.
-
Reconstitution: Dissolve 25 mg of CFDA-SE powder in 8.96 mL of anhydrous DMSO to create a 5 mM stock solution.[1] Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 50-100 μL) in tightly sealed vials. Store at -20°C, protected from light and moisture.[1][12] Properly stored aliquots are generally stable for up to 6 months.[10] Avoid repeated freeze-thaw cycles.[10]
Protocol 2: Staining Cells in Suspension
This protocol provides a general guideline for labeling cells in suspension. The optimal concentration of CFDA-SE and incubation time may need to be determined empirically for each cell type and application.[5][13]
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 5–10 x 10^6 cells/mL in pre-warmed (room temperature) sterile PBS.[10] It is crucial to wash the cells at least twice with PBS to remove any residual serum, as proteins in the serum can react with the dye.[10]
-
Working Solution Preparation: Immediately before use, dilute the 5 mM CFDA-SE stock solution in pre-warmed PBS to the desired final working concentration. A common starting concentration is between 1 µM and 10 µM.[12] For example, to achieve a final concentration of 5 µM, you can prepare a 2x working solution of 10 µM.[1]
-
Labeling: While gently vortexing the cell suspension, add an equal volume of the 2x CFDA-SE working solution to the cells.[10] This ensures rapid and uniform mixing.
-
Incubation: Incubate the cells for 10 minutes at 37°C, protected from light.[10] The incubation time can be adjusted to modulate the staining intensity.[10]
-
Quenching the Staining: To stop the labeling reaction, add 4–5 volumes of cold complete culture medium (containing ≥10% serum) and incubate on ice for 5 minutes.[10] The serum proteins will react with any unbound dye.
-
Washing: Pellet the cells by centrifugation and wash them twice with complete culture medium to remove any unbound CFDA-SE.[1]
-
Final Resuspension: Resuspend the labeled cells in fresh, pre-warmed culture medium for subsequent experiments or analysis.
Workflow for CFDA-SE Staining and Analysis
Caption: Flow cytometry data analysis workflow for CFDA-SE.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Cell Death | CFDA-SE concentration is too high. | Titrate the CFDA-SE concentration to find the optimal balance between bright staining and minimal toxicity. [3] |
| Contamination of reagents. | Use sterile PBS and culture medium. | |
| Dim or No Staining | Inactive CFDA-SE due to improper storage. | Use a fresh aliquot of CFDA-SE stock solution. Ensure stock is protected from light and moisture. |
| Insufficient incubation time. | Increase the incubation time during the labeling step. | |
| Presence of serum during labeling. | Ensure cells are thoroughly washed with PBS to remove any serum before adding the dye. [10] | |
| Broad CFSE Peaks | Inconsistent labeling of the initial population. | Ensure rapid and uniform mixing of the cells and dye solution. [1] |
| Cell clumping. | Ensure a single-cell suspension before and during labeling. | |
| Fluorescence Bleed-through | CFDA-SE is excreted by some cell types. | Monitor fluorescence levels in non-dividing control cells over the first 24-48 hours. [3] |
Scientific Integrity and Logic
The reliability of CFDA-SE for tracking cell proliferation is grounded in several key principles:
-
Covalent and Stable Labeling: The covalent binding of CFSE to intracellular proteins ensures that the dye is not transferred to adjacent cells and is retained for long periods. [7]* Equal Distribution to Daughter Cells: The dye is distributed approximately equally between daughter cells upon division, providing a quantitative measure of proliferation. [3][9]* Low Cytotoxicity at Optimal Concentrations: While high concentrations can be toxic, the recommended working concentrations generally have minimal impact on cell viability and function. [3][14] By adhering to the detailed protocols and understanding the underlying principles, researchers can confidently employ CFDA-SE as a powerful tool to unravel the complexities of cell proliferation in their experimental systems.
References
-
Carboxyfluorescein diacetate succinimidyl ester. (2023, December 22). In Wikipedia. Retrieved from [Link]
-
Lyons, A. B., Blake, S. J., & Doherty, K. V. (2013). Flow cytometric analysis of cell division by dilution of CFSE and related dyes. Current protocols in cytometry, Chapter 9, Unit 9.11. [Link]
-
CFDA-SE Cell Proliferation Assay Kit. (n.d.). Bio-Rad. Retrieved from [Link]
-
Quah, B. J., & Parish, C. R. (2010). The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation. Journal of visualized experiments : JoVE, (44), 2259. [Link]
-
Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) for tracking lymphocyte proliferation. (2025, January 4). JoVE. Retrieved from [Link]
-
Carboxyfluorescein Diacetate Succinimidyl Ester Fluorescent Dye for Cell Labeling. (2025, August 9). ResearchGate. Request PDF. [Link]
-
CFSE Cell Proliferation Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Lyons, A. B. (1999). Divided we stand: tracking cell proliferation with carboxyfluorescein diacetate succinimidyl ester. Immunology and cell biology, 77(6), 509–515. [Link]
-
Reverte, L., et al. (2021). Dual-Activatable Cell Tracker for Controlled and Prolonged Single-Cell Labeling. Journal of the American Chemical Society, 143(34), 13566–13577. [Link]
-
Quah, B. J., & Parish, C. R. (2012). The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation. JoVE (Journal of Visualized Experiments), (44), e2259. [Link]
-
Analysis of 5- (and 6-) carboxy fluorescein diacetate succinimidyl ester (CFSE) stability in cultured cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Slezak, S. E., & Horan, P. K. (1989). Optimization of cytotoxic assay by target cell retention of the fluorescent dye carboxyfluorescein diacetate (CFDA) and comparison with conventional 51CR release assay. Journal of immunological methods, 117(2), 205–214. [Link]
Sources
- 1. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. biotium.com [biotium.com]
- 7. bio-rad.com [bio-rad.com]
- 8. stemcell.com [stemcell.com]
- 9. Flow cytometric analysis of cell division by dilution of CFSE and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Staining Cells with eFluor Proliferation Dyes for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. Divided we stand: tracking cell proliferation with carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. researchgate.net [researchgate.net]
Navigating the Nomenclature: A Detailed Guide to Preparing Stock Solutions of Carboxy-Xanthene Dyes
A Note on Chemical Specificity: The initial query for "5(6)-Carboxyeosin diacetate" presents a challenge due to the limited availability of specific protocols for this compound in scientific literature and supplier databases. It is crucial to distinguish this molecule from its widely-used counterpart, 5(6)-Carboxyfluorescein diacetate (CFDA). Eosin is a brominated analog of fluorescein, and this structural difference significantly alters its chemical and spectral properties[1].
Given the scarcity of direct solubility data for this compound, this guide will focus on the comprehensive and well-documented protocols for 5(6)-Carboxyfluorescein diacetate (CFDA) . The principles and procedures detailed herein for CFDA, particularly regarding solvent choice and handling of diacetate compounds, provide a strong foundational framework. Researchers working with the eosin derivative should adapt these protocols with caution, starting with small-scale solubility tests.
Introduction to 5(6)-Carboxyfluorescein Diacetate (CFDA)
5(6)-Carboxyfluorescein diacetate (CFDA) is a lipophilic, cell-permeable molecule that serves as a powerful tool for investigating cellular processes. In its native diacetate form, it is colorless and non-fluorescent. Upon crossing the membrane of a viable cell, intracellular esterase enzymes cleave the acetate groups. This enzymatic action transforms CFDA into the highly fluorescent, membrane-impermeant carboxyfluorescein. This mechanism makes CFDA and its derivatives invaluable for assessing cell viability, proliferation, and intracellular pH.
The Critical First Step: Solvent Selection for Stock Solutions
The choice of solvent is paramount for the successful preparation and use of CFDA. The diacetate form is sparingly soluble in aqueous buffers, necessitating the use of an organic solvent to create a concentrated stock solution[2].
Dimethyl sulfoxide (DMSO) is the universally recommended solvent for preparing CFDA stock solutions[3][4].
Causality Behind Solvent Choice:
-
High Solubilizing Power: Anhydrous DMSO readily dissolves CFDA and its derivatives at high concentrations, often up to 20-30 mg/mL or 10-30 mM[2][5]. This allows for the creation of a concentrated stock that can be diluted to a working concentration with minimal impact on the final assay medium.
-
Hygroscopic Nature and Hydrolysis Prevention: CFDA is susceptible to hydrolysis in the presence of water, which would prematurely generate the fluorescent product and prevent it from efficiently loading into cells. High-quality, anhydrous DMSO minimizes this risk.
-
Biocompatibility at Low Concentrations: While neat DMSO is toxic to cells, the high concentration of the stock solution ensures that the volume added to the final cell suspension is very small (typically 1:1000 or greater dilution). This keeps the final DMSO concentration well below cytotoxic levels.
Alternative Solvent:
-
Dimethylformamide (DMF) is also a suitable solvent for CFDA and its succinimidyl ester derivative (CFDA-SE), with reported solubility up to 30 mg/mL[5]. The choice between DMSO and DMF often comes down to laboratory preference and specific experimental requirements.
Solvent Comparison Table
| Solvent | Reported Solubility of CFDA/CFDA-SE | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | ≤ 20 mg/mL[2][5], 10-30 mM[6][7] | Recommended. Anhydrous grade is critical to prevent hydrolysis. Biocompatible at typical working dilutions. |
| Dimethylformamide (DMF) | ≤ 30 mg/mL[2][5] | A viable alternative to DMSO. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[2] | Not suitable for preparing concentrated stock solutions. |
Protocol: Preparation of a 10 mM CFDA Stock Solution
This protocol describes the preparation of a high-concentration stock solution of 5(6)-Carboxyfluorescein diacetate (MW: 460.39 g/mol ) in anhydrous DMSO.
Materials
-
5(6)-Carboxyfluorescein diacetate (CFDA) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Step-by-Step Methodology
-
Pre-weighing and Calculation:
-
Accurately weigh out 1 mg of CFDA powder. To avoid handling very small masses, it is often practical to purchase the reagent in pre-weighed vials (e.g., 1 mg or 5 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Calculation for 1 mg: Volume (L) = 0.001 g / (0.010 mol/L * 460.39 g/mol ) = 0.0002172 L
-
Volume in µL = 217.2 µL
-
-
-
Reconstitution:
-
Allow the vial of CFDA powder to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Using a calibrated pipette, add 217.2 µL of anhydrous DMSO to the vial containing 1 mg of CFDA[6].
-
Tightly cap the vial and vortex thoroughly until all the powder is completely dissolved. The resulting solution should be clear and free of particulates.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in light-protecting microcentrifuge tubes[6][8].
-
Store the aliquots in a desiccated environment at -20°C for up to one month, or at -80°C for up to six months[6]. Always protect the solution from light[2].
-
Experimental Workflow Diagrams
Caption: Workflow for preparing a 10 mM CFDA stock solution.
Caption: Mechanism of CFDA activation in viable cells.
Self-Validating System: Quality Control and Best Practices
To ensure the trustworthiness of experimental results, the stock solution protocol must be self-validating.
-
Visual Inspection: A properly prepared stock solution will be a clear, colorless to pale yellow solution. Any visible precipitate indicates incomplete dissolution or that the solubility limit has been exceeded.
-
Functional Titration: The optimal working concentration of CFDA can vary between cell types due to differences in esterase activity[7]. It is crucial to perform a titration experiment to determine the lowest possible concentration that yields a bright, stable fluorescent signal without inducing cytotoxicity[8].
-
Avoid Repeated Freeze-Thaws: The diacetate groups are sensitive to hydrolysis. Aliquoting is a critical step to maintain the integrity of the stock solution over time[6].
-
Use Anhydrous Solvents: Always use a new, sealed bottle of anhydrous DMSO to minimize water contamination and subsequent hydrolysis of the CFDA[8].
By adhering to this detailed guide, researchers can confidently prepare stable, high-quality stock solutions of 5(6)-Carboxyfluorescein diacetate, ensuring reproducibility and accuracy in their cell-based assays.
References
-
5(6)-Carboxyfluorescein diacetate succinimidyl ester | C58H38N2O22 | CID 16211581 . PubChem. [Link]
-
How to prepare working solutions of 2',7'-dichlorofluorescein diacetate for determining ROS generation in WBCs by flow cytometry? . ResearchGate. [Link]
-
5(6)-Carboxyfluorescein diacetate | C50H32O18 | CID 44119974 . PubChem. [Link]
-
Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester) . Salk Institute for Biological Studies. [Link]
Sources
- 1. 5(6)-Carboxyeosin (CAS 132201-84-4) | Abcam [abcam.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. biotium.com [biotium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CFSE [5-(and 6)-Carboxyfluorescein diacetate, succinimidyl ester] *Mixed isomers* | CAS 150347-59-4 | AAT Bioquest | Biomol.com [biomol.com]
- 8. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for Fixation After 5(6)-Carboxyeosin Diacetate Staining
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Dynamics of Live-Cell Staining with 5(6)-Carboxyeosin Diacetate
This compound is a powerful tool in cellular biology for assessing cell viability and tracking cell populations. As a non-fluorescent and cell-permeant molecule, it readily diffuses across the plasma membrane of living cells. Once inside, ubiquitous intracellular esterases cleave the acetate groups, converting the molecule into the highly fluorescent, membrane-impermeant 5(6)-carboxyeosin. This fluorescent product is retained within cells that possess an intact plasma membrane, a key indicator of cell viability. The intensity of the fluorescence can, therefore, be correlated with the number of viable cells in a sample.
A critical step following live-cell staining is fixation, which is essential for preserving cellular morphology and the localization of the fluorescent signal for subsequent analysis, such as immunocytochemistry or high-resolution microscopy. However, the choice of fixative and the fixation protocol can significantly impact the fluorescence intensity and integrity of the stained cells. This guide provides a comprehensive overview of the principles and best practices for the fixation of cells stained with this compound, ensuring the preservation of both the fluorescent signal and cellular architecture.
The Science of Staining and Fixation
The conversion of this compound to its fluorescent form is a hallmark of viable cells with active metabolism and intact membranes. The diacetate form is lipophilic, allowing it to freely cross the cell membrane. Inside the cell, esterases, which are active in healthy cells, hydrolyze the diacetate, yielding the fluorescent and more polar 5(6)-carboxyeosin. This charged molecule is then trapped within the cell, leading to bright fluorescence.
Caption: Mechanism of this compound staining in viable cells.
Fixation aims to cross-link cellular components, primarily proteins, to lock them in place and prevent degradation. The ideal fixative for fluorescence microscopy should:
-
Preserve the cellular and subcellular morphology.
-
Retain the fluorescent signal of the dye.
-
Not introduce significant autofluorescence.
-
Allow for subsequent permeabilization and immunolabeling if required.
Recommended Fixation Protocols
The choice of fixative is critical and depends on the experimental goals. For 5(6)-carboxyeosin, which is a fluorescein derivative, paraformaldehyde (PFA) is the most recommended fixative due to its excellent preservation of both fluorescence and cellular structure.
Protocol 1: Paraformaldehyde (PFA) Fixation (Recommended)
PFA is a cross-linking fixative that forms covalent bonds between molecules, effectively preserving the cellular architecture. It is generally mild and has been shown to be compatible with fluorescein-based dyes.[1]
Reagents:
-
16% Paraformaldehyde (PFA), methanol-free, aqueous solution
-
10X Phosphate Buffered Saline (PBS)
-
Distilled water
Preparation of 4% PFA in PBS:
-
In a chemical fume hood, dilute the 16% PFA stock solution to a final concentration of 4% in 1X PBS.
-
Ensure the final solution is at a physiological pH (7.2-7.4). Adjust with NaOH or HCl if necessary.
-
Safety Note: PFA is toxic and should be handled with appropriate personal protective equipment.
Step-by-Step Protocol:
-
Staining: Stain the cells with this compound according to your established protocol.
-
Washing: Gently wash the cells twice with pre-warmed 1X PBS to remove excess dye.
-
Fixation: Add the freshly prepared 4% PFA solution to the cells and incubate for 15-20 minutes at room temperature.[2]
-
Washing: Aspirate the PFA solution and wash the cells three times with 1X PBS for 5 minutes each to remove residual fixative.
-
Storage: The fixed cells can be stored in PBS at 4°C for a few days, protected from light. For longer-term storage, an antifade mounting medium is recommended.
Protocol 2: Methanol Fixation (Alternative)
Methanol is a precipitating fixative that denatures and precipitates proteins. It also acts as a permeabilizing agent. While effective for some applications, it can be harsh on certain epitopes and may reduce the fluorescence of some dyes.[3] It is recommended to test this method on a small sample first.
Reagents:
-
Ice-cold 100% Methanol
-
1X Phosphate Buffered Saline (PBS)
Step-by-Step Protocol:
-
Staining and Washing: Follow steps 1 and 2 from the PFA protocol.
-
Fixation: Add ice-cold 100% methanol to the cells and incubate for 5-10 minutes at -20°C.[4][5]
-
Washing: Aspirate the methanol and gently wash the cells three times with 1X PBS to rehydrate them.
-
Proceed with Imaging: The cells are now fixed and permeabilized and can be processed for further staining or imaging.
Comparative Analysis of Fixation Methods
| Fixative | Mechanism | Advantages | Disadvantages | Recommendation for 5(6)-Carboxyeosin |
| Paraformaldehyde (PFA) | Cross-linking | Excellent preservation of cellular morphology.[6] Generally good preservation of fluorescence for fluorescein-based dyes.[1] | Can induce some autofluorescence.[7] May require a separate permeabilization step for subsequent immunolabeling. | Highly Recommended. The method of choice for preserving both signal and structure. |
| Methanol | Precipitating/Dehydrating | Acts as both a fixative and permeabilizing agent.[4] Can be faster than PFA fixation. | Can alter cellular architecture and cause cell shrinkage. May quench the fluorescence of some dyes.[3] | Use with caution. Test on a small scale to ensure compatibility with your specific cell type and experimental needs. |
| Glutaraldehyde | Cross-linking | Stronger cross-linker than PFA, providing excellent structural preservation. | Induces significant autofluorescence, which can interfere with the green emission of carboxyeosin.[8][9] | Not Recommended. The high autofluorescence will likely mask the specific signal from the stained cells. |
Experimental Workflow for Staining and Fixation
Caption: A streamlined workflow for staining, fixation, and analysis.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Weak or No Fluorescence Signal | - Cells are not viable.- Inefficient cleavage of diacetate.- Photobleaching.- Fixation protocol quenched the fluorescence. | - Use a positive control of known viable cells.- Ensure the this compound solution is fresh and properly stored.- Minimize exposure to light after staining. Use an antifade mounting medium.[10]- If using methanol, switch to the recommended PFA protocol. Optimize PFA incubation time; over-fixation can sometimes reduce signal. |
| High Background or Non-specific Staining | - Incomplete washing after staining.- Cell death leading to leaky membranes and non-specific dye uptake. | - Increase the number and duration of wash steps after staining.- Assess cell viability before and after staining to ensure the cell population is healthy. |
| Poor Cellular Morphology | - Harsh fixation method (e.g., methanol).- Cells were allowed to dry out during the procedure. | - Switch to PFA fixation for better structural preservation.[6]- Ensure cells are always covered in liquid during all steps of the protocol.[11] |
| High Autofluorescence | - Fixative-induced autofluorescence (more common with glutaraldehyde, but can occur with PFA).[7] | - Use freshly prepared, high-quality PFA.[3]- Include a glycine quenching step (0.1 M glycine in PBS for 15 minutes) after fixation to quench free aldehyde groups.[6] |
References
-
Synaptic Systems. (n.d.). ICC: Staining Protocol - Methanol Fixation. Retrieved from [Link]
-
Li, S. (2020). Immunocytochemistry Staining for Methanol Fixed Cells. Protocols.io. [Link]
-
Blázquez-Llorca, L., et al. (1998). Immunofluorescence and glutaraldehyde fixation. A new procedure based on the Schiff-quenching method. Journal of Neuroscience Methods, 80(1), 39-46. [Link]
-
Sitte, M., et al. (2019). Glutaraldehyde – A Subtle Tool in the Investigation of Healthy and Pathologic Red Blood Cells. Frontiers in Physiology, 10, 119. [Link]
-
ResearchGate. (n.d.). Fluorescence induced by glutaraldehyde fixation. Retrieved from [Link]
-
Pospíchalová, V., et al. (2019). Optimized fixation of actin filaments for improved indirect immunofluorescence staining of rickettsiae. Acta Histochemica, 121(8), 151433. [Link]
-
Sitte, M., et al. (2019). Glutaraldehyde – A Subtle Tool in the Investigation of Healthy and Pathologic Red Blood Cells. Frontiers in Physiology, 10, 119. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Zhao, T., et al. (2022). Fixation Can Change the Appearance of Phase Separation in Living Cells. bioRxiv. [Link]
-
Flow Cytometry Core Facility, University of Rochester Medical Center. (n.d.). Fixing Cells with Paraformaldehyde (PFA) for Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (2012). GFP fluorescence after fixation. Retrieved from [Link]
-
Gáspár, L., et al. (2021). The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps. Histochemistry and Cell Biology, 155(2), 225-237. [Link]
-
Gruber, H. E., et al. (2000). Optimization of 5-(and-6)-carboxyfluorescein diacetate succinimidyl ester for labeling human intervertebral disc cells in vitro. Biotechnic & Histochemistry, 75(3), 118-123. [Link]
-
Liu, Y. C., et al. (2015). Paraformaldehyde Fixation May Lead to Misinterpretation of the Subcellular Localization of Plant High Mobility Group Box Proteins. PLOS One, 10(8), e0135039. [Link]
-
Cancienne, J. M., et al. (2021). Optimizing Fixation for Distal Biceps Tendon Repairs: A Systematic Review and Meta-regression of Cadaveric Biomechanical Testing. The American Journal of Sports Medicine, 49(11), 3125-3131. [Link]
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- 2. Immunocytochemistry Staining for Methanol Fixed Cells [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. sysy.com [sysy.com]
- 5. ICC甲醇固定细胞直接法实验方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. docs.abcam.com [docs.abcam.com]
- 7. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence and glutaraldehyde fixation. A new procedure based on the Schiff-quenching method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutaraldehyde – A Subtle Tool in the Investigation of Healthy and Pathologic Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak Fluorescence with 5(6)-Carboxyeosin Diacetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5(6)-Carboxyeosin diacetate. As Senior Application Scientists, we understand that achieving robust and reproducible fluorescence data is paramount to your research. This guide is designed to address one of the most common challenges encountered when using this compound and other similar esterase-dependent probes: a weak or absent fluorescent signal. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve these issues effectively.
Understanding the Mechanism: The Key to Troubleshooting
Before delving into specific troubleshooting scenarios, it's crucial to understand the mechanism of action of this compound. This non-fluorescent, cell-permeable compound diffuses across the plasma membrane of living cells. Once inside, intracellular esterases cleave the diacetate groups, converting the molecule into the highly fluorescent 5(6)-Carboxyeosin, which is then retained within the cell due to its negative charge, provided the cell membrane is intact.[1][2][3] A weak signal, therefore, points to a failure at one or more stages of this process.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My cells are not showing any fluorescence after loading with this compound. What is the most likely cause?
The complete absence of fluorescence often points to a critical failure in the experimental setup. Here are the primary suspects, starting with the simplest to diagnose:
-
Improper Dye Preparation and Storage: this compound is susceptible to hydrolysis in the presence of water.[4] If your stock solution was prepared in a non-anhydrous solvent or has been stored improperly, the dye may have hydrolyzed before it was introduced to the cells. Always use anhydrous DMSO or DMF to prepare stock solutions and store them in small, single-use aliquots at -20°C or -80°C, protected from light and moisture.[4][5]
-
Incorrect Filter Sets: Ensure that you are using the appropriate excitation and emission filters for Carboxyeosin. The cleaved product has an excitation maximum of approximately 491 nm and an emission maximum of around 518 nm.[6]
-
Cell Death: The assay relies on both active intracellular esterases and an intact cell membrane to retain the fluorescent product.[3][7] If your cell population has low viability, you will not observe a signal. It is advisable to perform a parallel viability assay, such as trypan blue exclusion or co-staining with a viability dye like propidium iodide, to confirm that your cells are healthy.[8]
Question 2: The fluorescence signal in my cells is very weak. How can I increase the signal intensity?
A weak signal suggests that the process of dye uptake, cleavage, or retention is suboptimal. Consider the following factors:
-
Suboptimal Dye Concentration: The optimal concentration of this compound can vary significantly between cell types.[9] It is crucial to perform a concentration titration to determine the lowest concentration that provides a robust signal without inducing cytotoxicity.[4]
-
Insufficient Incubation Time: The kinetics of dye uptake and hydrolysis are time-dependent. If the incubation period is too short, an insufficient amount of fluorescent product will accumulate. Conversely, excessively long incubation times can lead to cytotoxicity. An incubation time of 5 to 20 minutes is a common starting point, but this may need to be optimized for your specific cell type.[10]
-
Low Intracellular Esterase Activity: The fluorescence intensity is directly proportional to the level of intracellular esterase activity.[3] Some cell types naturally have lower esterase activity.[11][12] Additionally, experimental conditions or the inherent properties of the cells (e.g., certain cancer cell lines) can influence enzyme activity.[12] If you suspect low esterase activity, you may need to increase the incubation time or consider a more sensitive substrate.
Question 3: I am observing high background fluorescence. What could be causing this?
High background fluorescence can mask the specific signal from your cells and is often due to one of the following:
-
Extracellular Hydrolysis of the Dye: The presence of esterases in your culture medium (e.g., from serum) can lead to the premature hydrolysis of this compound outside the cells. To mitigate this, perform the dye loading in a serum-free medium or a balanced salt solution like PBS.[5]
-
Inadequate Washing: After incubation with the dye, it is essential to wash the cells thoroughly to remove any unbound or extracellularly hydrolyzed dye. Typically, two to three washes with fresh, pre-warmed culture medium are recommended.[2][4]
-
Autofluorescence: Some cell types exhibit significant intrinsic fluorescence. To account for this, always include an unstained control sample in your experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound to room temperature before opening to prevent condensation.
-
Add anhydrous DMSO to the vial to create a stock solution, typically at a concentration of 1-10 mM.[2][5]
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.[4][13]
Protocol 2: Staining Cells with this compound
-
Prepare a working solution of this compound by diluting the stock solution in a serum-free medium or PBS to the desired final concentration (typically 0.5-10 µM).[2][14]
-
Remove the culture medium from your cells and wash them once with PBS.
-
For adherent cells, add the working solution directly to the plate. For suspension cells, pellet the cells and resuspend them in the working solution.[2]
-
Incubate the cells for 5-20 minutes at 37°C, protected from light.[10]
-
Remove the dye-containing medium and wash the cells two to three times with pre-warmed, complete culture medium.[2][4]
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Data Presentation
| Parameter | Recommended Range | Rationale |
| Stock Solution Concentration | 1-10 mM in anhydrous DMSO | High concentration for small volume additions, minimizing solvent effects on cells. |
| Working Solution Concentration | 0.5-10 µM | Cell-type dependent; requires optimization to balance signal strength and cytotoxicity.[4] |
| Incubation Time | 5-20 minutes | Allows for sufficient dye uptake and enzymatic conversion without causing undue stress to the cells.[10] |
| Incubation Temperature | 37°C | Optimal temperature for cellular metabolic activity, including esterase function. |
| Excitation Wavelength | ~491 nm | Corresponds to the peak excitation of the fluorescent product.[6] |
| Emission Wavelength | ~518 nm | Corresponds to the peak emission of the fluorescent product.[6] |
Visualizing the Workflow
Caption: A flowchart of the key steps in a typical this compound staining protocol.
Caption: The conversion of non-fluorescent this compound to its fluorescent form by intracellular esterases.
Potential Pitfalls and Expert Recommendations
-
Fluorescence Quenching: Eosin and its derivatives can be susceptible to fluorescence quenching by various substances, including certain amino acids like tyrosine or heavy metal ions.[15][16][17][18] Ensure your experimental buffers are free from potential quenching agents.
-
Cytotoxicity: While generally considered non-toxic at optimal concentrations, higher concentrations or prolonged exposure to this compound can be detrimental to cell health.[4][9] Always perform a viability check post-staining, especially when establishing a new protocol.
-
Dye Efflux: Some cell types may actively transport the fluorescent product out of the cell, leading to a diminished signal over time. If you are performing long-term imaging studies, this possibility should be considered.
By systematically addressing these potential issues, you can significantly improve the reliability and quality of your fluorescence data when using this compound.
References
-
Sharpless, N. E., & La Mer, V. K. (1951). The Quenching of the Fluorescence of the Eosin Ion. The Journal of Physical Chemistry, 55(6), 871–885. [Link]
-
Wei, M., et al. (2015). Fluorescence Quenching of Eosin Y by Tyrosine. Acta Physico-Chimica Sinica, 31(9), 1787-1794. [Link]
-
El-Shabrawy, Y., et al. (2021). Fluorescence quenching of eosin Y by either binary or ternary complexes formation. ResearchGate. [Link]
-
Wei, M., et al. (2015). Fluorescence Quenching of Eosin Y by Tyrosine. Acta Physico-Chimica Sinica. [Link]
-
Ito, T., et al. (2017). Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models. Biological and Pharmaceutical Bulletin, 40(5), 655-661. [Link]
-
Hoefel, D., et al. (2003). A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity. Journal of Microbiological Methods, 52(3), 379-388. [Link]
-
Bio-Rad. (n.d.). CFDA-SE Cell Proliferation Assay Kit. [Link]
-
Shi, L., et al. (2013). Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling. Sheng wu yi xue gong cheng xue za zhi = Journal of biomedical engineering = Shengwu yixue gongchengxue zazhi, 30(4), 812-816. [Link]
-
PANC-DB. (2020). Staining and Estimation of Viability. [Link]
-
Kovarova, J., et al. (2009). Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes. Neoplasma, 56(6), 514-521. [Link]
-
Jones, K. H., & Senft, J. A. (1985). An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide. The Journal of surgical research, 38(5), 435-440. [Link]
-
Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and environmental microbiology, 61(4), 1614-1619. [Link]
-
Wallace, P. (n.d.). Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). Roswell Park Comprehensive Cancer Center. [Link]
-
Wikipedia. (n.d.). Carboxyfluorescein diacetate succinimidyl ester. [Link]
-
Parish, C. R. (2009). The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation. Methods in molecular biology (Clifton, N.J.), 514, 1-13. [Link]
Sources
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- 3. CFDA [5-(and 6)-Carboxyfluorescein diacetate] *Mixed isomers* | AAT Bioquest [aatbio.com]
- 4. med.virginia.edu [med.virginia.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. HPAP PANC-DB [hpap.pmacs.upenn.edu]
- 8. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5(6)-CFDA, SE; CFSE (5-(and-6)-Carboxyfluorescein Diacetate, Succinimidyl Ester), mixed isomers 25 mg [thermofisher.com]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorescence Quenching of Eosin Y by Tyrosine: Ingenta Connect [ingentaconnect.com]
- 17. researchgate.net [researchgate.net]
- 18. whxb.pku.edu.cn [whxb.pku.edu.cn]
5(6)-Carboxyeosin diacetate photostability issues in live imaging
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Photostability Issues in Live Imaging.
Introduction
Welcome to the technical support center for 5(6)-Carboxyeosin diacetate and its succinimidyl ester derivatives (commonly known as CFDA and CFDA-SE/CFSE). These probes are widely used for their ability to passively enter cells, become fluorescent upon hydrolysis by intracellular esterases, and covalently label proteins, making them valuable tools for cell tracking and proliferation studies. However, their utility in live-cell imaging is often hampered by significant photostability and phototoxicity issues. This guide provides an in-depth analysis of these challenges and offers practical, field-proven solutions to help you acquire high-quality, reliable data while maintaining the health of your cells.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns regarding the use of this compound in live-cell imaging.
Q1: Why is my this compound signal fading so quickly during my time-lapse experiment?
A1: This rapid signal loss is due to photobleaching , a process where the fluorophore is photochemically altered by the excitation light, rendering it permanently non-fluorescent.[1][2] Fluorescein-based dyes like carboxyeosin are particularly susceptible to this phenomenon. The process is initiated when the dye molecule transitions from its excited singlet state to a more reactive triplet state, where it can interact with molecular oxygen, leading to irreversible chemical damage.[3]
Q2: My cells look unhealthy or are dying after I image them. Is the dye toxic?
A2: While this compound can have inherent chemical toxicity at high concentrations, the more likely culprit during imaging is phototoxicity .[4][5] Upon illumination, the dye can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[1][6][7] These ROS can damage cellular components like lipids, proteins, and DNA, leading to stress, apoptosis, and necrosis.[8][9]
Q3: The staining in my cell population is very uneven. What causes this?
A3: Uneven staining can result from several factors:
-
Inadequate dye loading: Ensure thorough mixing of the dye with the cell suspension.
-
Cell health variability: Unhealthy or dying cells may not have active esterases to cleave the diacetate groups and activate the dye.[10]
-
Incomplete deacetylation: Insufficient incubation time may not allow for complete hydrolysis of the diacetate groups, leading to variable fluorescence.
-
Filter cells before labeling: Clumped cells will not be labeled uniformly. Filtering through a nylon mesh can create a single-cell suspension for even labeling.[11]
Q4: I'm seeing an increase in background fluorescence over time, and my cells are getting dimmer. What's happening?
A4: This issue is likely due to dye leakage . While the hydrolyzed, amine-reactive form of the dye is less membrane-permeable, some efflux can still occur, particularly in long-term experiments. This is often mediated by multidrug resistance transporters or efflux pumps.[12][13]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to resolving more complex issues encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Photobleaching | 1. Excessive Light Exposure: Laser power is too high, or exposure times are too long.[14][15] 2. High Oxygen Concentration: Molecular oxygen is a key mediator of photobleaching.[1] 3. Inherent Dye Properties: Carboxyeosin is a fluorescein-based dye, which is known for its moderate photostability.[16] | 1. Optimize Imaging Parameters: Reduce laser power to the minimum required for a good signal-to-noise ratio. Use the shortest possible exposure time and increase camera gain if necessary. Avoid continuous illumination; use shutters to expose cells only during acquisition.[4][17] See Protocol 2 for a detailed workflow. 2. Use an Antifade Reagent: Add a live-cell compatible antifade reagent to your imaging medium. Reagents based on Trolox (a vitamin E analog) or Oxyrase technology scavenge reactive oxygen species, significantly reducing photobleaching.[17][18][19] 3. Switch to a More Photostable Dye: Consider alternatives like CellTrace™ Violet or Far Red, which are designed for greater photostability and long-term tracking.[20][21] See the Alternatives Comparison Table below. |
| Observable Phototoxicity (e.g., membrane blebbing, apoptosis, arrested cell division) | 1. High Light Dosage: The cumulative effect of high laser power and/or long exposure times is generating excessive ROS.[9][22] 2. High Dye Concentration: Higher concentrations of the dye lead to more ROS generation upon illumination.[8] 3. Use of Shorter Wavelengths: UV or blue light is more energetic and can cause more cellular damage than longer wavelengths (e.g., red or far-red light).[4][23] | 1. Minimize Total Photon Dose: Follow the same optimization steps as for photobleaching. The key is to deliver the minimum number of photons necessary to obtain your data.[24] 2. Titrate Dye Concentration: Perform a dose-response experiment to find the lowest possible concentration of this compound that provides adequate signal for your specific cell type and application.[11] 3. Use Red-Shifted Alternatives: If your microscope setup allows, switch to dyes excited by longer wavelengths (e.g., CellTrace™ Far Red, SiR-Hoechst), which are less phototoxic.[21][25] |
| Dye Leakage and High Background | 1. Efflux Pump Activity: ABC transporters and other cellular pumps actively remove the dye from the cytoplasm.[12] 2. Cell Death: As cells die, their membranes become permeable, releasing the dye into the medium. | 1. Use an Efflux Pump Inhibitor: Add probenecid to your culture medium during and after labeling. Probenecid is a known inhibitor of various organic anion transporters and can significantly improve dye retention.[12][13] 2. Monitor Cell Viability: Co-stain with a live/dead marker to ensure that the increase in background is not due to widespread cell death. If it is, address the sources of cytotoxicity (e.g., high dye concentration, phototoxicity). |
Part 3: Understanding the Core Problem: Photobleaching and Phototoxicity
To effectively troubleshoot, it is crucial to understand the underlying mechanisms. When this compound absorbs a photon, it enters a high-energy, unstable excited singlet state. From here, it can either return to the ground state by emitting a photon (fluorescence) or transition to a long-lived, highly reactive excited triplet state. This triplet state is the root of most photostability issues.
Caption: Mechanism of Photobleaching and Phototoxicity.
-
Photobleaching: The triplet state dye can react with itself or other molecules, leading to covalent bond breakage and a permanent loss of fluorescence.[19]
-
Phototoxicity: The triplet state dye can transfer its energy to molecular oxygen, creating highly reactive singlet oxygen and other ROS, which then damage the cell.[1][6]
Part 4: Data-Driven Decisions: Choosing an Alternative Dye
While optimizing imaging conditions can significantly improve results, for long-term or high-intensity imaging, the most effective solution is often to switch to a more robust dye.
Table 1: Comparison of Live-Cell Tracking Dyes
| Feature | This compound (CFDA-SE) | CellTrace™ Violet | CellTrace™ Far Red |
| Excitation/Emission (nm) | ~495 / 519 | ~405 / 450 | ~630 / 660 |
| Laser Line | 488 nm (Blue) | 405 nm (Violet) | 633/640 nm (Red) |
| Relative Photostability | Moderate | High | High |
| Relative Cytotoxicity | Moderate to High[26] | Low[20] | Low[21] |
| Key Advantage | Widely used, historical data available. | Excellent for multiplexing with green fluorophores (e.g., GFP). Low toxicity allows for tracking more cell divisions.[20][26] | Minimal phototoxicity due to long-wavelength excitation; ideal for sensitive cells and deep tissue imaging.[21][23] |
| Key Disadvantage | Prone to photobleaching and phototoxicity. Spectral overlap with many common green fluorophores. | Requires a 405 nm laser, which is not available on all systems. | Requires a red laser line. |
Part 5: Experimental Protocols
Protocol 1: Optimizing Imaging Parameters to Minimize Phototoxicity
This protocol provides a workflow to find the "sweet spot" for your imaging parameters, balancing signal quality with cell health.
Objective: To determine the lowest possible light dose that provides an acceptable signal-to-noise ratio.
Materials:
-
Cells labeled with this compound.
-
Live-cell imaging system with adjustable laser power, exposure time, and camera gain.
-
Mitochondrial membrane potential dye (e.g., TMRM) as a cell health indicator.[27]
Procedure:
-
Establish a Baseline:
-
Start with the manufacturer's recommended settings or your standard lab protocol for laser power and exposure time.
-
Acquire a single image of your labeled cells.
-
-
Minimize Laser Power:
-
Reduce the laser power in decrements (e.g., 50%, 25%, 10% of initial power).
-
At each step, acquire an image. Observe the point at which the signal becomes indistinguishable from the background.
-
Select the lowest laser power that gives you a clearly identifiable signal.
-
-
Adjust Exposure Time and Gain:
-
Using the minimal laser power determined in step 2, now adjust the camera exposure time. Increase it until the signal is bright enough for your analysis.
-
If longer exposure times are not feasible for your dynamic process, moderately increase the camera gain. Be aware that high gain can increase noise.
-
-
Assess Phototoxicity (Cell Health Assay):
-
Prepare two parallel samples of labeled cells.
-
Sample A (Control): Keep in the incubator, protected from light.
-
Sample B (Test): Subject this sample to your optimized imaging parameters in a time-lapse experiment for your desired duration (e.g., 2 hours, imaging every 5 minutes).
-
After the time-lapse, add a cell health indicator like TMRM to both samples.
-
Image both samples (using minimal exposure) and compare the mitochondrial health. A significant decrease in TMRM fluorescence in Sample B indicates phototoxic stress.[27]
-
If phototoxicity is observed, you must further reduce your light dose (lower laser power, shorter exposure, less frequent imaging) or consider an alternative dye.
-
Caption: Workflow for optimizing imaging parameters.
Protocol 2: Standard Cell Labeling with this compound Succinimidyl Ester (CFDA-SE)
Objective: To achieve uniform and stable labeling of live cells for tracking experiments.
Materials:
-
CFDA-SE (e.g., Thermo Fisher C1157)
-
Anhydrous DMSO
-
PBS or HBSS with 0.1% BSA
-
Complete culture medium (e.g., RPMI + 10% FBS)
-
Single-cell suspension of your cells of interest
Procedure:
-
Prepare Stock Solution:
-
Dissolve CFDA-SE in anhydrous DMSO to create a 2-5 mM stock solution.
-
Aliquot into single-use vials and store at -20°C, protected from light and moisture. Hydrolyzed CFDA-SE will not label cells effectively.[11]
-
-
Cell Preparation:
-
Wash cells and resuspend them in pre-warmed PBS or HBSS + 0.1% BSA at a concentration of 1-10 x 10⁶ cells/mL. Ensure it is a single-cell suspension.
-
-
Labeling:
-
Dilute the CFDA-SE stock solution into the cell suspension to a final working concentration. This must be titrated for your cell type. Start with a range of 0.5 µM to 5 µM.[11]
-
Immediately mix gently and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Quenching and Washing:
-
Stop the labeling reaction by adding at least 5 volumes of cold complete culture medium. The proteins in the serum will quench any unreacted dye.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice more with complete culture medium to remove any residual unbound dye.
-
-
Final Resuspension:
-
Resuspend the labeled cells in your desired medium for imaging or downstream applications. The cells are now ready for use.
-
References
-
Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4), jcs242834. [Link]
-
Quah, B. J., & Parish, C. R. (2012). New and improved methods for measuring lymphocyte proliferation in vitro and in vivo using CFSE-like fluorescent dyes. Journal of Immunological Methods, 379(1-2), 1-14. [Link]
-
POL Scientific. (2016). CellTrace™ Far Red & CellTracker™ Deep Red— long term live cell tracking for flow cytometry and fluorescence microscopy. POL Scientific. [Link]
-
Evident Scientific. Photobleaching. Olympus LS. [Link]
-
Islam, M. Z., et al. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092. [Link]
-
Andor. How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor Technology. [Link]
-
Mubaid, S., & Brown, C. M. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. bioRxiv. [Link]
-
Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. PubMed. [Link]
-
Biocompare. (2018). Photobleaching in Live Cell Imaging. Biocompare. [Link]
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Filby, A. (2016). The Best Alternative to CFSE, CellTrace Violet Dye. YouTube. [Link]
-
Colin-York, H., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. PMC - NIH. [Link]
-
Mondal, S., & Ghosh, T. (2017). Eosin Y catalysed photoredox synthesis: a review. RSC Publishing. [Link]
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Ghosh, T., & Mondal, S. (2017). Eosin Y catalysed photoredox synthesis: a review. SciSpace. [Link]
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Golub, O. (2019). Best practices: 5 steps to live-cell imaging. YouTube. [Link]
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Golub, O. (2019). Best practices: 5 steps to live-cell imaging. YouTube. [Link]
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Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
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University of Pennsylvania. Protocol for labeling cells with CFDA-SE. University of Pennsylvania. [Link]
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Sjoback, R., et al. (1995). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 67(20), 3764-3768. [Link]
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Deerinck, T. J., et al. (1994). Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy. PMC - NIH. [Link]
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Liu, Z., et al. (2010). Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy. PubMed - NIH. [Link]
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Hari, D. P., & Konig, B. (2014). Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications, 50(51), 6688-6699. [Link]
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Leica Biosystems. (n.d.). IHC Troubleshooting. Leica Biosystems. [Link]
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Asia Research News. (2015). A fluorescent dye that survives in live cell STED imaging. Asia Research News. [Link]
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Creative Bioarray. (n.d.). Guides for Live Cell Imaging Dyes. Creative Bioarray. [Link]
-
Wäldchen, S., et al. (2015). Fluorescence Live Cell Imaging. PMC - PubMed Central - NIH. [Link]
-
Lukinavičius, G., et al. (2015). SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy. PMC - NIH. [Link]
-
Wang, P., et al. (2020). Eosin Y as a Redox Catalyst and Photosensitizer for Sequential Benzylic C-H Amination and Oxidation. ResearchGate. [Link]
-
Wang, H., et al. (2025). Solvent Effect on the Behavior of Single Eosin Y Photoredox Catalyst. PMC - NIH. [Link]
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Paez-Garcia, A., et al. (2015). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. NIH. [Link]
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Lukinavičius, G., et al. (2015). SiR–Hoechst. (a) Structure of the SiR–Hoechst. (b) Titration of 0.1 μM... ResearchGate. [Link]
-
Warner, K. D., et al. (2026). A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging. Journal of the American Chemical Society. [Link]
-
Lukinavičius, G., et al. (2015). SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy. ResearchGate. [Link]
-
Sjöback, R., et al. (1998). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. ResearchGate. [Link]
-
Nanolive. (2025). phototoxic effects of fluorescent dyes. YouTube. [Link]
-
Biocompare. (2019). Troubleshooting Guide: Staining Issues. Biocompare. [Link]
-
Miyamoto, Y., et al. (2024). Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids. PMC - NIH. [Link]
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- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. youtube.com [youtube.com]
- 6. Retracted Article: Eosin Y catalysed photoredox synthesis: a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05444K [pubs.rsc.org]
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Technical Support Center: Optimizing 5(6)-Carboxyeosin Diacetate Loading for Primary Cells
Welcome to the technical support center for optimizing 5(6)-Carboxyeosin diacetate loading concentration in primary cells. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for successful and reproducible experiments. As every primary cell type is unique, this guide emphasizes empirical validation to achieve optimal results.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions regarding the use of this compound.
Q1: What is this compound and how does it work?
This compound is a cell-permeant dye that is initially non-fluorescent. Once it passively diffuses across the cell membrane into a viable cell, intracellular esterases cleave the diacetate groups. This enzymatic cleavage converts the molecule into its fluorescent form, carboxyeosin, which is then retained within the cell due to its increased polarity. This process is dependent on both membrane integrity and enzymatic activity, making it a reliable indicator of cell viability.[1][2][3]
Q2: What is the difference between this compound and CFSE?
This compound is structurally and functionally similar to the more commonly known 5-(and-6)-carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE), often referred to as CFSE.[4][5] Both are diacetate precursors that become fluorescent after cleavage by intracellular esterases. The key difference lies in the fluorophore core, with carboxyeosin having a distinct spectral profile compared to carboxyfluorescein. Both can be used for cell tracking and proliferation assays.
Q3: How should I prepare and store my this compound stock solution?
It is recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO). For example, a 5 mM stock solution can be prepared by dissolving 25 mg of the dye in the appropriate volume of DMSO.[2] To maintain the stability of the dye and prevent hydrolysis, it is crucial to store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.[4][6] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[4]
Q4: Can I use this compound for fixed cells?
No, the mechanism of action of this compound relies on the enzymatic activity of intracellular esterases which are inactive in fixed cells. Therefore, this dye is intended for use with live cells only.
Optimizing Loading Concentration: A Step-by-Step Guide
The optimal loading concentration of this compound is highly dependent on the primary cell type due to variations in cell size, metabolic activity, and membrane characteristics.[7][8][9] The following protocol provides a framework for determining the ideal concentration for your specific primary cells.
Experimental Workflow for Optimization
Caption: Workflow for optimizing this compound loading concentration.
Detailed Protocol
-
Cell Preparation:
-
Isolate primary cells using your standard protocol, ensuring a single-cell suspension with high viability.
-
Resuspend the cells at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in a serum-free buffer such as Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS). The absence of serum is important during the initial loading step as proteins in the serum can bind to the dye and reduce its availability to the cells.[6][10]
-
-
Dye Preparation:
-
Prepare a series of 2X working solutions of this compound in the same serum-free buffer used for the cells. A good starting range for many primary cells is 0.2 µM, 1 µM, 5 µM, 10 µM, and 20 µM (final concentrations will be half of these values).
-
-
Loading:
-
In separate tubes, add an equal volume of the 2X dye working solution to the cell suspension. For example, add 500 µL of 2X dye solution to 500 µL of cell suspension.
-
Gently mix and incubate the cells at 37°C for a predetermined time, typically between 5 and 20 minutes.[4][11] It is crucial to protect the cells from light during this incubation period to prevent photobleaching of the dye.
-
-
Quenching and Washing:
-
To stop the loading process, add at least 5 volumes of cold complete culture medium containing fetal bovine serum (FBS).[11] The proteins in the serum will bind to any remaining extracellular dye.
-
Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet 2-3 times with either complete medium or PBS to remove any residual unbound dye.[6]
-
-
Analysis:
-
Viability Assessment: After the final wash, resuspend the cells in an appropriate buffer and determine the cell viability for each concentration using a method such as Trypan Blue exclusion or a viability dye like Propidium Iodide (PI) for flow cytometry.
-
Fluorescence Measurement: Analyze the fluorescence intensity of the viable cell population for each concentration using a flow cytometer or a fluorescence microscope.
-
-
Determining the Optimal Concentration:
-
The optimal concentration will provide a bright, uniform fluorescent signal with minimal impact on cell viability.[12] Create a dose-response curve plotting fluorescence intensity and cell viability against the dye concentration to visually determine the best balance.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: My fluorescent signal is weak or non-existent. What could be the problem?
A: Several factors could contribute to a weak signal:
-
Improper Dye Storage: The diacetate form of the dye is susceptible to hydrolysis. Ensure your stock solution is stored correctly in anhydrous DMSO, aliquoted, and protected from moisture and light.[4]
-
Insufficient Loading Time or Temperature: The enzymatic conversion of the dye is temperature-dependent. Ensure you are incubating at 37°C. You can try increasing the incubation time, but be mindful of potential cytotoxicity.[13]
-
Low Esterase Activity in Cells: Some primary cell types may have lower intrinsic esterase activity. In such cases, a higher loading concentration or longer incubation time might be necessary.
-
Presence of Serum During Loading: Serum proteins can bind to the dye, reducing the amount available to enter the cells. Always perform the initial loading in a serum-free buffer.[6][10]
Q: I'm observing high background fluorescence. How can I reduce it?
A: High background fluorescence is often due to residual extracellular dye:
-
Inadequate Washing: Ensure you are performing sufficient washing steps (at least 2-3 times) after quenching the reaction.[6]
-
Ineffective Quenching: Use a quenching solution containing a high concentration of protein, such as complete medium with at least 10% FBS, to effectively bind and remove any unbound dye.[11]
Q: My cells are showing high levels of toxicity after loading. What should I do?
A: Cytotoxicity is a common issue, especially with primary cells:
-
Excessive Dye Concentration: High concentrations of the dye can be toxic. It is crucial to perform a titration to find the lowest effective concentration that provides a good signal-to-noise ratio.[4][12]
-
Prolonged Incubation: Extended exposure to the dye can be harmful. Try reducing the incubation time.[13]
-
Suboptimal Cell Health: Ensure your primary cells are healthy and have high viability before starting the loading procedure.
Q: The fluorescence in my cell population is not uniform, showing a broad peak on the flow cytometer. Why is this happening?
A: This is a known challenge, particularly with heterogeneous primary cell populations like hematopoietic stem cells.[7]
-
Variations in Cell Size and Metabolic Activity: Larger cells or more metabolically active cells may take up more dye or process it more efficiently, leading to brighter fluorescence. This can result in a broad distribution of initial signal intensity.[7] While difficult to completely eliminate, ensuring a uniform single-cell suspension and using the lowest effective dye concentration can help minimize this effect.
Data Presentation
Table 1: Recommended Starting Concentrations for Different Primary Cell Types
| Primary Cell Type | Recommended Starting Concentration Range | Key Considerations |
| Lymphocytes | 1 µM - 5 µM[6][12] | Highly sensitive to cytotoxicity at higher concentrations. |
| Fibroblasts | 2 µM - 10 µM | Generally more robust than lymphocytes, but optimization is still critical. |
| Endothelial Cells | 5 µM - 10 µM[13] | Titration is important to balance signal intensity with long-term viability. |
| Stem Cells | 1 µM - 5 µM[7] | Heterogeneity in size and metabolic state can lead to variable staining. |
Mechanism of Action
Caption: Mechanism of this compound activation in a primary cell.
References
-
In vitro T lymphocyte proliferation by carboxyfluorescein diacetate succinimidyl ester method is helpful in diagnosing and managing primary immunodeficiencies. [Link]
-
Trouble Shooting CFSE Stain and Cell Proliferation?. ResearchGate. [Link]
-
Optimizing fluorescent labeling of endothelial cells for tracking during long-term studies of autologous transplantation. PubMed. [Link]
-
CFSE does not show distinct peaks. Protocol Online. [Link]
-
Comprehensive Guide of the Principles and Precautions of CFSE Detection of Cell Proliferation. Elabscience. [Link]
-
Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). University of Massachusetts Chan Medical School. [Link]
-
Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester. PubMed. [Link]
-
Optimization of loading conditions for a violet dye for use in cell proliferation studies. ResearchGate. [Link]
-
The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation. ResearchGate. [Link]
-
Optimizing Transfection of Primary Human Umbilical Vein Endothelial Cells Using Commercially Available Chemical Transfection Reagents. PMC. [Link]
-
Optimization of nucleofection in primary cultures of fibroblasts. ResearchGate. [Link]
-
The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation. PubMed. [Link]
-
Optimization of cytotoxic assay by target cell retention of the fluorescent dye carboxyfluorescein diacetate (CFDA) and comparison with conventional 51CR release assay. PubMed. [Link]
-
Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling. PubMed. [Link]
-
Optimized Protocol for Mouse Embryonic Fibroblasts (MEF). Lonza. [Link]
-
Carboxyfluorescein Diacetate Succinimidyl Ester Fluorescent Dye for Cell Labeling. ResearchGate. [Link]
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- 3. The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. CFSE does not show distinct peaks - Flow Cytometry [protocol-online.org]
- 8. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Functions | Comprehensive Guide of the Principles and Precautions of CFSE Detection of Cell Proliferation [elabscience.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro T lymphocyte proliferation by carboxyfluorescein diacetate succinimidyl ester method is helpful in diagnosing and managing primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing fluorescent labeling of endothelial cells for tracking during long-term studies of autologous transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5(6)-Carboxyeosin Diacetate & Analogs
A Senior Application Scientist's Guide to Preventing Premature Hydrolysis and Ensuring Experimental Success
Welcome to the technical support center for 5(6)-Carboxyeosin diacetate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice.
A Note on Nomenclature: While the query specifies this compound, the vast majority of scientific literature and commercial products refer to its close and more commonly used analog, 5(6)-Carboxyfluorescein diacetate (CFDA) . Eosin and fluorescein are both xanthene dyes that share a core structure. The critical functional components for the application discussed here are the diacetate ester groups, which are identical in both molecules. The principles governing their hydrolysis, storage, and handling are chemically equivalent. Therefore, this guide will leverage the extensive data available for CFDA to provide a robust and well-referenced resource, with the understanding that the protocols and troubleshooting advice are directly applicable to this compound.
Part 1: Core Principles of 5(6)-Carboxyfluorescein Diacetate (CFDA) Functionality
5(6)-CFDA is a non-fluorescent, cell-permeant molecule. Its utility as a cell viability and proliferation marker hinges on a two-step intracellular process. Understanding this mechanism is crucial to diagnosing and preventing experimental failures.
-
Passive Diffusion: The acetate groups render the molecule hydrophobic, allowing it to freely cross the intact plasma membrane of living cells.
-
Intracellular Hydrolysis: Once inside a cell, ubiquitous intracellular esterase enzymes cleave the acetate groups. This enzymatic reaction is the critical activation step.
-
Fluorescence and Retention: The hydrolysis unmasks the carboxyl and hydroxyl groups, converting the molecule into the highly fluorescent and membrane-impermeant 5(6)-Carboxyfluorescein (CF). This charged molecule is now trapped within the cell, leading to a strong fluorescent signal in viable cells.[1][2][3][4]
Dead or membrane-compromised cells lack both the esterase activity and the membrane integrity to retain the hydrolyzed dye, and thus do not fluoresce.[5]
Mechanism of Action: From Non-Fluorescent Precursor to Trapped Fluorophore
Caption: Workflow of CFDA activation in a viable cell.
Part 2: Frequently Asked Questions (FAQs) for Optimal Handling
Premature hydrolysis—hydrolysis occurring before the dye enters the cell—is the single most common cause of failed experiments. This leads to high background fluorescence and reduced specific signal. The following FAQs address how to prevent this.
Q1: How should I store powdered 5(6)-CFDA?
Answer: The powdered, solid form of CFDA is relatively stable but highly susceptible to moisture.
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20°C is standard.[6][7] Some suppliers recommend -80°C for long-term storage (6+ months).[1] | Minimizes spontaneous chemical degradation over time. |
| Atmosphere | Store under desiccation. Use a desiccator or store with desiccant packs.[6][8] | Prevents ambient moisture from causing spontaneous hydrolysis of the ester groups. |
| Light | Protect from light. Store in an amber vial or inside a dark box.[1][3][9] | The fluorescein core is susceptible to photobleaching, which will reduce the final fluorescent signal.[10] |
Q2: What is the correct way to prepare a stock solution?
Answer: This is the most critical step for preventing premature hydrolysis. The key is to use a high-quality, anhydrous organic solvent.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[3][9]
-
Causality: Water is the reactant for hydrolysis. Even trace amounts of water in your solvent will begin to cleave the acetate groups, generating fluorescent carboxyfluorescein in your stock solution. This leads to high background signal as the hydrolyzed dye cannot efficiently enter cells.
-
Procedure:
-
Allow the vial of powdered CFDA to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Use a brand new, sealed bottle of anhydrous DMSO or a bottle that has been properly stored to prevent water absorption.
-
Prepare a concentrated stock solution, typically between 1-10 mM.[1] For example, to make a 10 mM stock of CFDA (Molecular Weight: 460.39 g/mol ), dissolve 1 mg in 217 µL of anhydrous DMSO.
-
Q3: How should I store and handle the stock solution?
Answer: CFDA is not stable in solution long-term, especially once aliquoted or exposed to air.
-
Aliquoting: Prepare small, single-use aliquots of the stock solution. This prevents the entire stock from being contaminated by moisture during repeated openings and freeze-thaw cycles.[1][11]
-
Storage: Store aliquots at -20°C, tightly sealed and protected from light.[8][9]
-
Stability: A properly prepared and stored stock solution in anhydrous DMSO is generally stable for about one month.[1][9] Do not use a stock solution that has been stored for longer without first running a positive control experiment.
Q4: How do I prepare the final working solution for staining cells?
Answer: The working solution is prepared by diluting the DMSO stock into an aqueous buffer (like PBS or serum-free medium). At this point, the dye is highly susceptible to hydrolysis.
-
Timing is Critical: Prepare the working solution immediately before adding it to your cells.[8] Do not prepare a large batch of working solution to be used throughout the day.
-
Recommended Buffer: Dilute the stock solution in a buffer that is free of serum or proteins.[8] Serum can contain esterases that will hydrolyze the CFDA extracellularly.
-
Final Concentration: The optimal final concentration is cell-type dependent and typically ranges from 1-10 µM.[1][9] It is essential to titrate the dye to find the lowest concentration that gives a bright signal without causing cytotoxicity.[9]
Part 3: Troubleshooting Guide
This section addresses common problems encountered during experiments with CFDA.
Issue 1: High Background Fluorescence / Low Signal-to-Noise Ratio
-
Question: My unstained control cells look fluorescent, or the fluorescence of my stained cells is only slightly above the background. What went wrong?
-
Answer & Solution: This is the classic symptom of premature hydrolysis . Fluorescent carboxyfluorescein was present in your staining solution before it was added to the cells.
-
Root Cause Analysis:
-
Contaminated Solvent: Was your DMSO stock prepared with non-anhydrous DMSO?
-
Improper Storage: Was the powdered dye or the stock solution exposed to moisture?
-
Old Stock Solution: Has your DMSO stock been stored for more than a month or subjected to multiple freeze-thaw cycles?
-
Working Solution Prepared Too Early: Did you let the aqueous working solution sit for an extended period before use?
-
Contaminated Buffer: Does your staining buffer contain serum or other proteins with esterase activity?[8]
-
-
Corrective Actions:
-
Discard the current stock solution.
-
Purchase a new, sealed bottle of anhydrous DMSO.
-
Prepare a fresh stock solution from the powdered dye, ensuring it has been stored correctly. Aliquot and freeze immediately.
-
In your next experiment, dilute the stock into serum-free buffer immediately before adding it to the cells.
-
-
Issue 2: Weak or No Staining in Live Cells
-
Question: My cells are viable according to other assays (e.g., Trypan Blue), but I'm not seeing a strong fluorescent signal with CFDA.
-
Answer & Solution: This indicates a problem with either the dye's integrity or the cells' metabolic activity.
-
Root Cause Analysis:
-
Dye Degradation: The dye may have been exposed to light, leading to photobleaching.[10]
-
Insufficient Dye Concentration: The concentration used may be too low for your specific cell type.
-
Low Esterase Activity: Some cell types may have naturally low levels of intracellular esterases. Alternatively, the experimental conditions (e.g., low temperature, presence of inhibitors) may be reducing enzyme activity.[2]
-
Incorrect Filter Set: Ensure you are using the correct excitation and emission filters for fluorescein (approx. 495 nm excitation / 519 nm emission).[3]
-
-
Corrective Actions:
-
Always protect the dye from light.
-
Perform a titration experiment to determine the optimal dye concentration (e.g., test 1 µM, 5 µM, and 10 µM).
-
Ensure the incubation is performed at the recommended temperature (typically 37°C) to ensure optimal enzyme function.[9]
-
Verify your microscope or flow cytometer filter sets are appropriate for fluorescein detection.
-
-
Issue 3: Cell Death or Altered Cell Function After Staining
-
Question: My cells appear to be dying or are not proliferating as expected after being labeled with CFDA.
-
Answer & Solution: CFDA, especially at high concentrations, can be toxic to cells.
-
Root Cause Analysis:
-
Dye Concentration is Too High: This is the most common cause of cytotoxicity.
-
Prolonged Incubation: Leaving the cells in the staining solution for too long can be stressful.
-
Residual DMSO: High concentrations of the DMSO solvent can be toxic to some sensitive cell types.
-
-
Corrective Actions:
-
Titrate the dye to find the lowest effective concentration. Often, 1-5 µM is sufficient.
-
Reduce the incubation time. 15-30 minutes is typically adequate.[1]
-
Ensure the final concentration of DMSO in the cell culture is insignificant (typically well below 0.5%).
-
Thoroughly wash the cells with complete culture medium after staining to remove any residual, unreacted dye.[9]
-
-
Part 4: Experimental Protocol & Workflow
Standard Protocol for Staining Adherent Cells with CFDA
-
Preparation:
-
Culture cells to the desired confluency on coverslips or in culture plates.
-
Prepare a 10 mM stock solution of 5(6)-CFDA in anhydrous DMSO as described above.
-
Warm serum-free medium or PBS and complete culture medium (containing serum) to 37°C.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with 1X PBS.
-
Prepare the working solution: Dilute the 10 mM CFDA stock solution to a final concentration of 1-10 µM in pre-warmed, serum-free medium or PBS. Prepare this solution immediately before use.
-
Add the CFDA working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]
-
-
Washing and Recovery:
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed complete culture medium. The serum in the medium helps to quench any residual extracellular dye.[9]
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Incubate for at least 30 minutes to allow for complete hydrolysis of the dye within the cells.
-
-
Analysis:
-
Cells are now ready for analysis by fluorescence microscopy or flow cytometry. Use standard fluorescein/FITC filter sets (Excitation: ~495 nm, Emission: ~519 nm).[3]
-
Recommended Experimental Workflow Diagram
Caption: Recommended workflow for CFDA stock preparation and cell staining.
References
-
Institute for HIV Research. (n.d.). CFSE Staining Protocol. Retrieved from [Link]
-
MDPI. (2018). Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells. Retrieved from [Link]
- Breeuwer, P., Drocourt, J. L., Bunschoten, N., Zwietering, M. H., Rombouts, F. M., & Abee, T. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and environmental microbiology, 61(4), 1614–1619.
-
ResearchGate. (n.d.). Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity. Retrieved from [Link]
-
Citable. (n.d.). Qualitative Assessment of Islet Viability by Staining with Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Dyes. Retrieved from [Link]
-
Interchim. (n.d.). CFDA. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescein diacetate hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. 5-Carboxyfluorescein Diacetate [sigmaaldrich.com]
- 5. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 6. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]
- 7. goldbio.com [goldbio.com]
- 8. biotium.com [biotium.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hiv-forschung.de [hiv-forschung.de]
Technical Support Center: Troubleshooting Inconsistent Staining with 5(6)-Carboxyeosin Diacetate Solutions
Welcome to the technical support guide for 5(6)-Carboxyeosin diacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during cellular staining experiments. As your partner in research, we understand that inconsistent results can be a significant roadblock. This guide provides in-depth, experience-driven insights to help you achieve reliable and reproducible staining.
Understanding the Staining Mechanism
This compound is a non-fluorescent, cell-permeable compound. Once it passively diffuses into a live cell with an intact membrane, intracellular esterase enzymes hydrolyze the diacetate groups.[1][2][3][4] This enzymatic cleavage results in the formation of carboxyeosin, a fluorescent molecule that is retained within the cell due to its newly acquired negative charge.[5] This process is contingent on both membrane integrity and the enzymatic activity of intracellular esterases.[3][4]
Core Staining Pathway
Caption: Workflow of this compound staining.
Frequently Asked Questions (FAQs)
Q1: Why is my staining intensity weak or variable between experiments?
A1: Weak or variable staining can stem from several factors including suboptimal dye concentration, reduced intracellular esterase activity, or issues with the dye solution itself. It is crucial to titrate the dye concentration for your specific cell type and experimental conditions.[1][6] Cell health and metabolic activity can also significantly impact esterase levels.[7]
Q2: Can I use serum in my staining buffer?
A2: It is generally recommended to perform the initial staining in a serum-free buffer like PBS or HBSS.[6][8] Serum contains esterases that can hydrolyze the carboxyeosin diacetate extracellularly, preventing it from entering the cells and leading to high background or no staining.
Q3: How should I store my this compound stock solution?
A3: The dye should be dissolved in anhydrous DMSO to create a stock solution.[6][9] This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light and moisture.[5][8][9] Repeated freeze-thaw cycles should be avoided as they can lead to dye degradation.[10]
Q4: Is the staining toxic to cells?
A4: At higher concentrations, this compound can exhibit some cytotoxicity.[6] It is essential to determine the lowest effective concentration that provides adequate staining for your application to minimize potential impacts on cell viability and function.[6]
In-Depth Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical approach to problem-solving.
Problem 1: No Staining or Very Weak Signal
This is a common issue that can often be traced back to a few key areas in the protocol.
Potential Causes & Solutions
| Potential Cause | Underlying Reason | Recommended Action |
| Dye Hydrolysis | The diacetate form is susceptible to hydrolysis in aqueous solutions. If the stock solution is old or has been improperly stored, it may have lost its cell permeability.[6] | Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot and store properly.[6][9] |
| Incorrect Dye Concentration | The optimal concentration can vary significantly between cell types.[11] | Perform a concentration titration to determine the ideal dye concentration for your cells. A common starting range is 0.5-25 µM.[1] |
| Low Esterase Activity | Cell health, metabolic state, or the specific cell type can influence the levels of intracellular esterases.[7] | Ensure cells are healthy and in a logarithmic growth phase. Consider using a positive control cell line known to have high esterase activity. |
| Presence of Serum | Esterases in serum can prematurely hydrolyze the dye outside the cells. | Stain cells in a serum-free buffer such as PBS or HBSS.[6][8] |
| Incorrect Filter Sets | The fluorescent product, carboxyeosin, has specific excitation and emission wavelengths. | Verify that your microscope or flow cytometer is equipped with the appropriate filters for fluorescein (FITC channel). The excitation/emission maxima are approximately 495/519 nm.[2][12] |
Workflow for Diagnosing "No Staining"
Caption: Troubleshooting flowchart for no or weak staining.
Problem 2: High Background Staining
High background fluorescence can obscure the signal from your cells of interest, making data interpretation difficult.
Potential Causes & Solutions
| Potential Cause | Underlying Reason | Recommended Action |
| Extracellular Hydrolysis | If the staining buffer contains serum or other esterases, the dye can be hydrolyzed outside the cells, leading to non-specific fluorescence. | Always use a serum-free buffer for the staining step.[6][8] |
| Inadequate Washing | Insufficient washing after staining can leave residual, unbound dye in the sample. | Wash the cells thoroughly (at least 3 times) with fresh, pre-warmed media or buffer after staining.[1][8] |
| Excessive Dye Concentration | Using a concentration of dye that is too high can lead to non-specific binding and increased background. | Optimize the dye concentration by performing a titration.[1][6] |
| Cell Death | Dead or dying cells have compromised membranes and may non-specifically take up the hydrolyzed dye.[4] | Assess cell viability using a viability dye like Propidium Iodide or DAPI. Gate on the live cell population during analysis. |
Problem 3: Heterogeneous or Punctate Staining
Ideally, staining should be bright and uniform throughout the cytoplasm.
Potential Causes & Solutions
| Potential Cause | Underlying Reason | Recommended Action |
| Uneven Dye Loading | Inadequate mixing of the dye with the cell suspension can lead to some cells being exposed to a higher concentration than others. | Ensure thorough but gentle mixing of the cell suspension immediately after adding the dye solution.[9] |
| Cell Clumping | Cells that are clumped together will not be uniformly exposed to the staining solution. | Ensure a single-cell suspension before staining. If necessary, use cell strainers or enzymes to break up clumps. |
| Subcellular Localization | In some cell types, the hydrolyzed dye may accumulate in specific organelles or vesicles.[11][13] | This may be a characteristic of the cell type. However, optimizing incubation time and temperature may help to achieve more uniform cytoplasmic distribution. |
| Precipitation of Dye | If the dye comes out of solution, it can appear as fluorescent puncta. | Ensure the final concentration of DMSO in the staining buffer is low (typically <0.5%) to maintain dye solubility. Prepare fresh dilutions of the dye immediately before use.[14] |
Experimental Protocols
Protocol 1: Standard Staining of Suspension Cells
-
Cell Preparation: Start with a healthy, actively growing cell culture. Centrifuge the cells and wash once with pre-warmed, serum-free buffer (e.g., PBS). Resuspend the cells in the same buffer at a concentration of 1-10 x 10^6 cells/mL.[10]
-
Dye Preparation: Prepare a 2X working solution of this compound in serum-free buffer from your DMSO stock. For a final concentration of 5 µM, make a 10 µM solution.[6]
-
Staining: Add an equal volume of the 2X dye solution to the cell suspension. Mix gently and immediately.[6]
-
Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.[1]
-
Stopping the Reaction: Stop the staining by adding 5 volumes of ice-cold complete culture medium (containing 10% FBS). The serum proteins will bind to any remaining extracellular reactive dye.[1]
-
Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh, complete medium. Repeat the wash step two more times.[1][8]
-
Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Protocol 2: Esterase Activity Assay (Troubleshooting)
This protocol can help determine if low intracellular esterase activity is the root cause of poor staining.
-
Cell Lysate Preparation: Prepare a cell lysate from both your experimental cells and a positive control cell line.
-
Reaction Mixture: In a microplate well, combine the cell lysate with a buffer solution (e.g., potassium phosphate buffer, pH 7.4).[15]
-
Substrate Addition: Add this compound to the wells to a final concentration of 10 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at Ex/Em ~495/519 nm.
-
Data Analysis: A robust increase in fluorescence over time indicates active esterases. Compare the rate of fluorescence increase between your experimental cells and the positive control. A significantly lower rate in your cells suggests low esterase activity.
References
-
University of Washington, Department of Immunology. (n.d.). Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). Retrieved from [Link]
-
Institute for HIV Research. (n.d.). CFSE Staining Protocol. Retrieved from [Link]
-
University of Pennsylvania, Flow Cytometry and Cell Sorting Core. (n.d.). CFSE Staining. Retrieved from [Link]
- Quah, B. J., & Parish, C. R. (2010). The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation. Journal of Visualized Experiments, (44), 2259.
- Zhang, T., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10334-10345.
- Gruber, H. E., et al. (2000). Optimization of 5-(and-6)-carboxyfluorescein diacetate succinimidyl ester for labeling human intervertebral disc cells in vitro. Biotechnic & Histochemistry, 75(3), 118-123.
-
ResearchGate. (n.d.). 57 questions with answers in ESTERASES | Science topic. Retrieved from [Link]
- Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology, 61(4), 1614-1619.
- Fuller, M. E., et al. (2007). Field-scale evaluation of CFDA/SE staining coupled with multiple detection methods for assessing the transport of bacteria. Journal of Microbiological Methods, 69(2), 347-356.
-
ResearchGate. (n.d.). Optimization of 5-(and-6)-Carboxyfluorescein Diacetate Succinimidyl Ester for Labeling Human Intervertebral Disc Cells in Vitro | Request PDF. Retrieved from [Link]
- Kern, C., et al. (2001). 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples. Analytical Biochemistry, 299(2), 254-261.
-
ResearchGate. (n.d.). Hydrolysis of 5(6)-carboxyfluorescein diacetate (5,6 CFDA) into.... Retrieved from [Link]
- Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology, 61(4), 1614–1619.
-
Leica Biosystems. (n.d.). H&E Basics Part 4: Troubleshooting H&E. Retrieved from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. CFDA [5-(and 6)-Carboxyfluorescein diacetate] *Mixed isomers* | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 8. bu.edu [bu.edu]
- 9. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiv-forschung.de [hiv-forschung.de]
- 11. Optimization of 5-(and-6)-carboxyfluorescein diacetate succinimidyl ester for labeling human intervertebral disc cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. docs.abcam.com [docs.abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Cell Toxicity with 5(6)-Carboxyfluorescein Diacetate
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for 5(6)-Carboxyfluorescein diacetate (CFDA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the use of this fluorescent probe, with a primary focus on mitigating cell toxicity.
A preliminary note on nomenclature: While the query specified "5(6)-Carboxyeosin diacetate," the vast majority of scientific literature and commercially available probes with similar applications and associated toxicity concerns relate to "5(6)-Carboxyfluorescein diacetate" (CFDA) and its succinimidyl ester, CFSE. Eosin derivatives are known photosensitizers and can induce phototoxicity.[1][2] This guide will primarily address the well-documented properties and troubleshooting for the fluorescein-based compound, as it is the likely intended subject of inquiry for cell-based assays. The principles of managing phototoxicity discussed will, however, be broadly applicable to eosin-based dyes as well.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of 5(6)-Carboxyfluorescein diacetate and its potential for inducing cellular toxicity.
Q1: What is 5(6)-Carboxyfluorescein diacetate (CFDA) and how does it work?
A1: 5(6)-Carboxyfluorescein diacetate (CFDA) is a cell-permeable, non-fluorescent molecule. Once inside a living cell, intracellular esterases cleave the acetate groups, converting it into the fluorescent compound carboxyfluorescein.[3][4][5] This process is dependent on both enzymatic activity and membrane integrity, making it a useful indicator of cell viability.[6][7] The succinimidyl ester derivative, CFDA-SE (often called CFSE), takes this a step further by covalently binding to intracellular proteins, allowing for long-term cell tracking and the monitoring of cell proliferation.[8][9][10][11] With each cell division, the fluorescence intensity is halved, enabling the tracking of successive generations.[8][12]
Q2: Why are my cells dying after labeling with CFDA-SE?
A2: Cell death following CFDA-SE labeling is a common concern and is often dose-dependent.[13] High concentrations of the dye can be toxic, leading to growth arrest and apoptosis.[13] The labeling process itself, including incubation time and temperature, can also contribute to cellular stress. It is crucial to titrate the CFDA-SE concentration to find the lowest effective level for your specific cell type and application.[13]
Q3: I'm observing high background fluorescence in my negative control samples. What is the cause?
A3: High background fluorescence can arise from several sources:
-
Probe Auto-oxidation: The probe may oxidize spontaneously in the absence of cellular activity.
-
Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.
-
Interaction with Media Components: Components in the cell culture medium, such as tryptone, peptone, and yeast extract, can promote the hydrolysis of the diacetate form to its fluorescent product in the absence of live cells.[7] Serum has also been shown to interact with similar dyes, causing cell-free fluorescence.[14]
-
Phototoxicity: Exposure to the excitation light source can generate reactive oxygen species (ROS), leading to cellular damage and artifacts.[15][16]
Q4: Can CFDA or its derivatives be phototoxic?
A4: Yes. Like many fluorescent molecules, fluorescein derivatives can be phototoxic. When excited by light, these molecules can react with molecular oxygen to produce free radicals that can damage cellular components and compromise cell viability.[16] This is particularly relevant during repeated imaging or long-term exposure under a microscope. It is advisable to use the lowest possible excitation light intensity and to minimize the duration of exposure.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during experiments with 5(6)-Carboxyfluorescein diacetate.
Issue 1: Low Staining Efficiency or Weak Signal
| Potential Cause | Troubleshooting Steps |
| Probe Hydrolysis | Prepare fresh stock solutions of CFDA/CFDA-SE in anhydrous DMSO.[13] Avoid repeated freeze-thaw cycles. |
| Low Esterase Activity | Confirm that your cell type has sufficient intracellular esterase activity. If not, consider an alternative viability probe. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your instrument are appropriate for carboxyfluorescein (Ex/Em: ~495/519 nm).[5] |
| Insufficient Incubation Time | Optimize the incubation time to allow for adequate probe uptake and hydrolysis. |
Issue 2: High Cell Death or Altered Cell Function
| Potential Cause | Troubleshooting Steps |
| High Probe Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cells. Start with a low concentration (e.g., 0.5-2µM for in vitro experiments) and increase as needed.[13] |
| Prolonged Incubation | Minimize the incubation time to the shortest duration that provides adequate staining.[13] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell suspension is non-toxic (typically <0.1%). |
| Phototoxicity | Reduce the intensity and duration of light exposure during fluorescence microscopy or flow cytometry.[16] Use appropriate neutral density filters. |
Issue 3: Inconsistent or Non-uniform Staining
| Potential Cause | Troubleshooting Steps |
| Cell Clumping | Ensure a single-cell suspension before and during labeling.[13] |
| Uneven Probe Distribution | Mix the cell suspension gently but thoroughly immediately after adding the probe solution.[9] |
| Probe Precipitation | Ensure the probe is fully dissolved in the working solution before adding it to the cells. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the use of 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE).
Protocol 1: Determining the Optimal, Non-Toxic Concentration of CFDA-SE
-
Cell Preparation: Culture your cells to a healthy, sub-confluent state. Harvest and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 0.1% BSA).[13]
-
CFDA-SE Dilution Series: Prepare a 2X working solution of CFDA-SE in the same buffer at various concentrations (e.g., 20 µM, 10 µM, 5 µM, 2 µM, 1 µM, 0.5 µM, and a no-dye control).
-
Labeling: Add an equal volume of the 2X CFDA-SE working solution to the cell suspension to achieve final concentrations of 10 µM, 5 µM, 2.5 µM, 1 µM, 0.5 µM, and 0.25 µM. Mix gently and incubate for 10-15 minutes at 37°C, protected from light.[13]
-
Washing: Stop the reaction by adding 10 volumes of complete culture medium. Centrifuge the cells, discard the supernatant, and wash the cells twice more with complete medium.[13]
-
Viability Assessment: Resuspend the cells in fresh culture medium and plate them. Assess cell viability at 24, 48, and 72 hours post-labeling using a standard method such as Trypan Blue exclusion, MTT assay, or a live/dead cell staining kit.
-
Fluorescence Measurement: At each time point, also measure the fluorescence intensity of the labeled cells using a flow cytometer to determine the lowest concentration that provides a detectable and stable signal over time.
Protocol 2: Cell Proliferation Assay using CFDA-SE
-
Labeling: Label your cells with the predetermined optimal, non-toxic concentration of CFDA-SE as described in Protocol 1.
-
Cell Culture: After labeling and washing, culture the cells under your desired experimental conditions.
-
Time Points: Harvest a sample of cells at time zero (immediately after labeling) and at subsequent time points (e.g., 24, 48, 72, 96 hours) as your experiment requires.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the appropriate laser and emission filter for FITC/GFP.
-
Data Interpretation: On a histogram plot of fluorescence intensity, the initial population will show a single bright peak. With each cell division, the fluorescence intensity will halve, resulting in the appearance of new peaks to the left of the parent peak. The number of peaks corresponds to the number of cell divisions.
Part 4: Visualizations
Mechanism of CFDA-SE Action
Caption: Mechanism of CFDA-SE uptake and intracellular activation.
Troubleshooting Workflow for High Cell Toxicity
Caption: Decision tree for troubleshooting CFDA-SE-associated cytotoxicity.
References
-
Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. Available at: [Link]
-
Wardman, P. (2023). Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress. Antioxidants, 12(7), 1358. Available at: [Link]
-
Pooler, J. P. (1989). Photooxidation of cell membranes using eosin derivatives that locate in lipid or protein to study the role of diffusible intermediates. Photochemistry and photobiology, 50(1), 55-68. Available at: [Link]
-
MASI Longevity Science. (2025). Fluorescence Microscopy for ROS Detection. Available at: [Link]
-
Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: Challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. Available at: [Link]
-
Deerink, T. J., et al. (1994). Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy. The Journal of cell biology, 126(4), 901-910. Available at: [Link]
-
Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and environmental microbiology, 61(4), 1614-1619. Available at: [Link]
-
Konstantinou, I. K., et al. (2001). Photooxidation of eosin Y in the presence of semiconducting oxides. Journal of Photochemistry and Photobiology A: Chemistry, 141(2-3), 225-232. Available at: [Link]
-
Nikon. (n.d.). Cellular Phototoxicity. MicroscopyU. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). CFDA-SE Cell Proliferation Assay Kit. Available at: [Link]
-
Watkins, J. L., et al. (2015). Photochemistry of fluorescein and eosin derivatives. Photochemistry and Photobiology. Available at: [Link]
-
Quah, B. J. C., & Parish, C. R. (2010). The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation. Journal of visualized experiments: JoVE, (44), 2259. Available at: [Link]
-
Bio-Rad. (n.d.). CFDA-SE Cell Proliferation Assay Kit Instruction Manual. Available at: [Link]
-
Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology, 61(4), 1614-1619. Available at: [Link]
-
Gruber, H. E., et al. (2000). Optimization of 5-(and-6)-Carboxyfluorescein Diacetate Succinimidyl Ester for Labeling Human Intervertebral Disc Cells in Vitro. Biotechnic & Histochemistry, 75(4), 182-187. Available at: [Link]
-
CliniSciences. (n.d.). CFSE [5-(and 6)-Carboxyfluorescein diacetate, succinimidyl ester]. Available at: [Link]
-
Wikipedia. (n.d.). Carboxyfluorescein diacetate succinimidyl ester. Available at: [Link]
-
Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology, 61(4), 1614-1619. Available at: [Link]
-
Halablab, M. A., & Bugeja, V. C. (2007). Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity. Letters in applied microbiology, 44(5), 546-552. Available at: [Link]
-
PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester. National Center for Biotechnology Information. Available at: [Link]
-
Tetz, L. M., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Journal of pharmacological and toxicological methods, 67(2), 56-60. Available at: [Link]
-
Wozniak-Karczewska, M., et al. (2018). Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells. Molecules, 23(10), 2548. Available at: [Link]
-
Wozniak-Karczewska, M., et al. (2018). Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells. Molecules, 23(10), 2548. Available at: [Link]
Sources
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- 4. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. CFDA [5-(and 6)-Carboxyfluorescein diacetate] *Mixed isomers* | AAT Bioquest [aatbio.com]
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- 16. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio with 5(6)-Carboxyeosin Diacetate
Welcome to the technical support center for 5(6)-Carboxyeosin diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the signal-to-noise ratio in cell-based fluorescence assays. By understanding the underlying principles and potential pitfalls of this powerful probe, you can achieve more robust and reproducible results.
I. Understanding the Probe: Mechanism of Action
This compound is a non-fluorescent and cell-permeant compound. Its utility in cell viability and activity assays stems from a two-step intracellular process.[1][2][3] First, the molecule passively diffuses across the plasma membrane into the cytoplasm.[4][5] Once inside a viable cell, intracellular esterases cleave the two acetate groups.[1][2][6] This enzymatic conversion yields the highly fluorescent molecule, 5(6)-Carboxyeosin, which is retained within the cell due to its increased negative charge, a key feature for distinguishing live cells with intact membranes.[1][3]
The fluorescence intensity is therefore directly proportional to both the esterase activity and the integrity of the cell membrane, making it a reliable indicator of cell viability.[6]
Diagram: Mechanism of this compound Activation
Caption: Intracellular activation of this compound.
II. Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A high signal-to-noise ratio is critical for sensitive and accurate measurements. Below are common issues encountered during experiments with this compound and their corresponding solutions.
Problem 1: High Background Fluorescence
High background can obscure the true signal from your cells, leading to a poor signal-to-noise ratio.
Potential Causes & Solutions:
-
Autofluorescence from Media Components: Phenol red and riboflavin, common in cell culture media, are known to be autofluorescent.[7][8][9][10]
-
Solution: For the duration of the assay, switch to a phenol red-free medium. If that is not possible, consider washing the cells with phosphate-buffered saline (PBS) before adding the dye and reading the fluorescence.[11] Reading fluorescence from the bottom of the plate for adherent cells can also help minimize interference from the media.[7][8]
-
-
Spontaneous Hydrolysis of the Probe: this compound can hydrolyze in aqueous solutions, even without enzymatic activity. This is more likely to occur with prolonged incubation at room temperature or 37°C.[11]
-
Plate Choice: The type of microplate used can significantly impact background fluorescence.
Problem 2: Weak Signal from Stained Cells
A faint signal can make it difficult to distinguish stained cells from the background.
Potential Causes & Solutions:
-
Suboptimal Dye Concentration: The optimal concentration of this compound can vary between cell types.[11][12]
-
Insufficient Incubation Time: Inadequate time for the probe to enter the cells and be hydrolyzed will result in a weak signal.
-
Low Esterase Activity: Some cell types may have inherently low intracellular esterase activity, or the activity may be compromised due to experimental conditions.
-
Solution: Ensure cells are healthy and not stressed before and during the assay.[13] If low esterase activity is suspected, consider an alternative viability dye that does not rely on this mechanism.
-
-
Photobleaching: Eosin is susceptible to photodegradation when exposed to light, which can diminish the fluorescent signal.[14][15]
-
Solution: Protect stained cells from light as much as possible. Minimize the exposure time to the excitation source during imaging or plate reading.
-
Problem 3: Inconsistent or Non-Reproducible Results
Variability between experiments can undermine the reliability of your findings.
Potential Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across wells will lead to variable fluorescence readings.[8]
-
Solution: Ensure a single-cell suspension before plating and use proper pipetting techniques to achieve uniform cell density in each well.
-
-
Edge Effects in Microplates: Wells on the outer edges of a microplate are more prone to evaporation, which can affect cell health and dye concentration.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity within the plate.[16]
-
-
Probe Instability: As mentioned, this compound is sensitive to hydrolysis.[11]
III. Experimental Protocols
General Staining Protocol for Adherent Cells
-
Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency.
-
Reagent Preparation:
-
Staining:
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS to remove any extracellular dye.[1]
-
-
Fluorescence Measurement:
Diagram: Experimental Workflow
Caption: A streamlined workflow for staining adherent cells.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use this compound for long-term cell tracking?
While the hydrolyzed product is well-retained in cells, for multi-day tracking experiments, a succinimidyl ester (SE) derivative like CFDA-SE (also known as CFSE) is recommended.[17][18] The SE group covalently binds to intracellular proteins, providing more stable, long-term labeling that is passed on to daughter cells during proliferation.[17][18]
Q2: Is the fluorescence of 5(6)-Carboxyeosin pH-sensitive?
Yes, the fluorescence of the hydrolyzed product, carboxyeosin, is pH-dependent, with a pKa of approximately 6.5.[2][19] This is an important consideration if your experimental conditions involve significant changes in intracellular pH.
Q3: Can this probe be used in combination with other fluorescent dyes?
Absolutely. This compound can be multiplexed with other dyes for more complex analyses, such as simultaneous assessment of live and dead cells.[13][20] A common combination is with a membrane-impermeant nuclear stain like ethidium homodimer-1, which stains dead cells red.[12][20][21][22] When multiplexing, ensure that the emission spectra of the dyes have minimal overlap.[13]
Q4: What are the optimal storage conditions for the stock solution?
The stock solution of this compound in anhydrous DMSO should be stored at -20°C or -80°C, protected from light and moisture.[1][2] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
Q5: Why am I seeing staining in my dead cell population?
While this compound is primarily a marker for live cells, some background staining in dead cells can occur due to residual esterase activity or non-specific binding. However, the signal from dead cells should be significantly lower than that from live cells. If you observe bright staining in dead cells, it could be due to issues with the probe's purity or degradation.
V. Data Summary Table
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.5 - 10 µM | Titrate for each cell type.[1][11][13] |
| Incubation Time | 15 - 30 minutes | Optimize for your specific cell line.[1][13] |
| Incubation Temperature | 37°C | |
| Excitation Wavelength | ~495 nm | For the hydrolyzed product.[2][17] |
| Emission Wavelength | ~519 nm | For the hydrolyzed product.[2][17] |
| Stock Solution Solvent | Anhydrous DMSO | |
| Stock Solution Storage | -20°C to -80°C | Protect from light and moisture.[1][2] |
References
-
Breeuwer, P., Drocourt, J., Rombouts, F. M., & Abee, T. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology, 61(4), 1614–1619. [Link]
-
Abbaci, M., Stines, J. R., Barberi-Heyob, M., & Didelon, J. (2005). Hydrolysis of 5(6)-carboxyfluorescein diacetate (5,6 CFDA) into 5(6)-carboxyfluorescein (5,6 CF). ResearchGate. [Link]
-
University of Rochester Medical Center. (n.d.). Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). [Link]
-
Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. The Blog - Tecan. [Link]
-
LabOnline. (n.d.). Your guide to fluorescence-based assays. [Link]
-
FluoroFinder. (2019, September 3). Background Fluorescence. [Link]
-
Breeuwer, P., Drocourt, J. L., Bunschoten, N., Zwietering, M. H., Rombouts, F. M., & Abee, T. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology, 61(4), 1614–1619. [Link]
-
Breeuwer, P., Drocourt, J., Rombouts, F. M., & Abee, T. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology. [Link]
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. [Link]
- Haugland, R. P. (1995). Dual-fluorescence cell viability assay using ethidium homodimer and calcein AM. U.S.
-
ibidi. (n.d.). Background Fluorescence - FAQ. [Link]
-
Molecular Devices. (n.d.). LIVE/DEAD® Viability/Cytotoxicity Assay for Animal Cells Using the SPECTRAmax® GEMINI XS Fluorescence Microplate Reader. [Link]
-
Crouch, K. M., & D'Andrea, D. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Biointerphases, 15(3), 031201. [Link]
-
Alvarez-Martin, A., et al. (2018). Photodegradation mechanisms and kinetics of Eosin-Y in oxic and anoxic conditions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Eosin. [Link]
-
Deerinck, T. J., et al. (1994). Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy. The Journal of Cell Biology, 126(4), 901–910. [Link]
-
Biognost. (n.d.). EOSIN Y powder dye, C.I. 45380. [Link]
-
Institute for HIV Research. (n.d.). CFSE Staining Protocol. [Link]
-
Neumann, M., & Zeitler, K. (2014). On the mechanism of photocatalytic reactions with eosin Y. Beilstein Journal of Organic Chemistry, 10, 981–990. [Link]
-
Interchim. (n.d.). CFDA. [Link]
-
National Center for Biotechnology Information. (n.d.). 5(6)-Carboxyfluorescein diacetate succinimidyl ester. PubChem Compound Summary for CID 16211581. [Link]
-
National Center for Biotechnology Information. (n.d.). 5(6)-Carboxyfluorescein diacetate. PubChem Compound Summary for CID 44119974. [Link]
-
Darzynkiewicz, Z., et al. (1997). 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples. Cytometry, 28(1), 39-47. [Link]
-
Parish, C. R. (1999). Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling. Methods in Molecular Biology, 115, 149-156. [Link]
-
Plovins, A., et al. (1994). A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity. Journal of Microbiological Methods, 20(4), 329-336. [Link]
-
An, H., et al. (2015). Fluorescence profiles of 5-(and 6)-carboxyfluorescein diacetate-stained pressure-treated cells of P. fluorescens SK 17.001. ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. CFDA [5-(and 6)-Carboxyfluorescein diacetate] *Mixed isomers* | AAT Bioquest [aatbio.com]
- 4. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 7. tecan.com [tecan.com]
- 8. labonline.com.au [labonline.com.au]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ibidi.com [ibidi.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. takara.co.kr [takara.co.kr]
- 13. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Eosin - Wikipedia [en.wikipedia.org]
- 16. hiv-forschung.de [hiv-forschung.de]
- 17. biotium.com [biotium.com]
- 18. cdn.stemcell.com [cdn.stemcell.com]
- 19. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. US5314805A - Dual-fluorescence cell viability assay using ethidium homodimer and calcein AM - Google Patents [patents.google.com]
- 22. LIVE/DEAD® Viability/Cytotoxicity Assay for Animal Cells Using the SPECTRAmax® GEMINI XS Fluorescence Microplate Reader [moleculardevices.com]
Technical Support Center: Effect of pH on 5(6)-Carboxyeosin Diacetate Fluorescence
Welcome to the technical support center for 5(6)-Carboxyeosin diacetate. As Senior Application Scientists, we've designed this guide to provide you with in-depth technical knowledge and practical troubleshooting solutions. Our goal is to help you navigate the complexities of using this probe for intracellular pH (pHi) measurements, ensuring the accuracy and reliability of your experimental data.
Part 1: Frequently Asked Questions (FAQs) - The Science Behind the Probe
This section addresses the fundamental principles governing the use of this compound. Understanding this core science is the first step to effective troubleshooting.
Q1: What is this compound and how does it become fluorescent?
A: this compound is a non-fluorescent, cell-permeant derivative of the eosin dye. Its utility lies in a two-step activation process that traps a fluorescent, pH-sensitive indicator inside the cell.
-
Passive Diffusion: The acetate groups make the molecule uncharged and hydrophobic, allowing it to freely diffuse across the plasma membrane into the cell's cytoplasm.[1][2][3][4][5]
-
Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups.[1][2][3][4] This enzymatic reaction yields 5(6)-Carboxyeosin, a highly fluorescent molecule. The cleavage also exposes carboxyl groups, making the molecule negatively charged and thus significantly less membrane-permeant, which helps to retain it in the cytoplasm.[5]
This activation mechanism is crucial because it ensures that the fluorescence signal originates specifically from the intracellular environment.
Caption: Intracellular activation of this compound.
Q2: How does pH influence the fluorescence of the hydrolyzed probe, 5(6)-Carboxyeosin?
A: The fluorescence of 5(6)-Carboxyeosin is highly dependent on the surrounding pH. The molecule contains ionizable hydroxyl groups that undergo protonation and deprotonation with changes in hydrogen ion concentration. This process alters the electronic structure of the fluorophore, which in turn modulates its fluorescence properties.
-
In acidic conditions (lower pH): The hydroxyl groups are protonated. This form of the molecule has lower fluorescence quantum yield, meaning it is less fluorescent.
-
In alkaline conditions (higher pH): The hydroxyl groups are deprotonated. This anionic form has a significantly higher fluorescence quantum yield, resulting in a brighter signal.
The relationship between pH and fluorescence intensity is most sensitive around the probe's pKa, which is approximately 6.5 for the related compound carboxyfluorescein, making it well-suited for measuring pH in the physiological range of most cells (pH 6.8-7.4).[6]
Q3: What are the off-target effects of 5(6)-Carboxyeosin I should be aware of?
A: This is a critical consideration. Unlike its parent compound carboxyfluorescein, 5(6)-Carboxyeosin is a brominated analog. This structural difference confers additional biological activities that can impact your experimental system:
-
Photosensitizer: It is a potent generator of singlet oxygen, which can lead to phototoxicity and cell damage upon illumination.
-
PMCA Inhibitor: It is a known inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA).[7][8] If your experimental model or signaling pathway involves PMCA-mediated calcium extrusion, using this dye could introduce a significant confounding variable.[7][9]
If these effects are a concern for your experiments, consider using a different pH indicator, such as BCECF, which does not have these reported off-target effects.[10]
Part 2: Troubleshooting Guide - From Theory to Practice
This section provides solutions to common problems encountered during experiments using this compound.
Caption: Troubleshooting workflow for low fluorescence signal.
Problem 1: My fluorescence signal is very low or absent.
-
Possible Cause A: Incomplete Hydrolysis
-
Explanation: The fluorescence of the probe is entirely dependent on the enzymatic cleavage of the acetate groups by intracellular esterases.[1][3] If this reaction is inefficient, the probe remains in its non-fluorescent state.
-
Solution:
-
Optimize Loading Conditions: Increase the incubation time (e.g., from 30 to 60 minutes) or temperature (from room temperature to 37°C) to enhance esterase activity.
-
Verify Cell Health: Unhealthy or dead cells have compromised esterase activity. Confirm cell viability using a dye like Trypan Blue.
-
Check Probe Concentration: While higher concentrations can lead to toxicity, ensure you are using an adequate loading concentration (typically 1-10 µM).[5]
-
-
-
Possible Cause B: Incorrect Excitation/Emission Settings
-
Explanation: The hydrolyzed probe has a specific spectral profile. Using incorrect filter sets on your microscope or plate reader will result in poor signal collection.
-
Solution:
-
Use Correct Wavelengths: For the pH-sensitive form, use an excitation wavelength around 495 nm and collect emission around 520 nm.[6]
-
Consult Instrument Manual: Verify that your instrument's light source and detectors are optimized for these wavelengths.
-
-
Problem 2: My pH measurements are unstable or drift over time.
-
Possible Cause A: Dye Leakage
-
Explanation: Although hydrolysis renders the probe less membrane-permeant, many cell types actively extrude it using organic anion transporters.[11][12] This leads to a gradual decrease in intracellular fluorescence, which can be misinterpreted as a pH drop.
-
Solution:
-
Use an Anion Transporter Inhibitor: Add probenecid (typically 1-2.5 mM) to your extracellular buffer during loading and imaging.[11][12][13] Probenecid blocks many of the transporters responsible for dye efflux.[12][14]
-
Lower the Temperature: Performing experiments at room temperature instead of 37°C can significantly slow down active transport processes, reducing leakage.
-
-
-
Possible Cause B: Photobleaching
-
Explanation: All fluorophores are susceptible to photobleaching—the irreversible photochemical destruction of the dye upon exposure to excitation light. This results in a signal decrease that is independent of pH.
-
Solution:
-
Minimize Light Exposure: Use the lowest possible excitation intensity that provides an adequate signal.
-
Reduce Exposure Time: Use the shortest possible camera exposure times.
-
Use Neutral Density Filters: Attenuate the excitation light before it reaches your sample.
-
Acquire Images Less Frequently: For time-lapse experiments, increase the interval between image acquisitions.
-
-
Problem 3: My pH calibration is not working correctly.
-
Explanation: Accurate pHi measurement requires generating a calibration curve that relates fluorescence intensity (or ratio) to known pH values. This is typically done by using an ionophore like nigericin to equilibrate the pHi with the pH of the external buffer.[15][16][17] Errors in this procedure are a common source of inaccurate data.
-
Solution: Follow a Validated Calibration Protocol
-
Causality: The protocol below uses a high-potassium buffer to clamp the membrane potential near zero. The K⁺/H⁺ ionophore nigericin then exchanges intracellular K⁺ for extracellular H⁺, forcing the intracellular pH to match the extracellular pH.[18] By exposing cells to a series of buffers with known pH values, a standard curve can be generated.
-
See Part 3 for a detailed step-by-step protocol. Be aware that this method can have limitations and may introduce systematic errors in some cell types.[15][19]
-
Part 3: Protocols & Data
Protocol 1: Step-by-Step Intracellular pH Calibration
This protocol describes the standard nigericin/high-K⁺ method for generating a pHi calibration curve.
Materials:
-
Cells loaded with this compound.
-
High-K⁺ Calibration Buffers: A set of buffers (e.g., ranging from pH 6.0 to 8.0 in 0.5 unit increments) with a composition similar to: 140 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM MES (for acidic pH) or 10 mM HEPES (for neutral/alkaline pH).
-
Nigericin stock solution (e.g., 10 mM in ethanol).
Procedure:
-
Load Cells: Incubate your cells with this compound under optimized conditions.
-
Wash: Wash the cells twice with a physiological buffer (e.g., HBSS) to remove extracellular dye.
-
Acquire Baseline: Place the cells on your imaging system and acquire a baseline fluorescence measurement in the physiological buffer.
-
Equilibrate with First Buffer: Replace the physiological buffer with your first High-K⁺ Calibration Buffer (e.g., pH 8.0).
-
Add Ionophore: Add nigericin to a final concentration of 10 µM. Allow the signal to equilibrate (typically 3-5 minutes). This is the fluorescence value for that specific pH.
-
Repeat for all pH points: Sequentially replace the buffer with the next High-K⁺ Calibration Buffer in your series (e.g., pH 7.5, 7.0, 6.5, 6.0), allowing the signal to stabilize after each change. Record the fluorescence at each pH.
-
Plot the Curve: Plot the fluorescence intensity (or ratio, if using a ratiometric setup) against the corresponding buffer pH.
-
Fit the Data: Fit the data to a sigmoidal dose-response curve. This equation can then be used to convert the fluorescence values of your experimental samples into pHi values.
Data Table 1: pH-dependent Spectroscopic Properties of Carboxyfluorescein
The spectral properties of 5(6)-Carboxyeosin are very similar to its parent compound, carboxyfluorescein. The following table provides typical values. Note that the exact wavelengths can vary slightly depending on the local environment (e.g., buffer composition, temperature).[20]
| pH Level | Excitation Max (nm) | Emission Max (nm) | Relative Quantum Yield |
| Acidic (~pH 5.0) | ~435 | ~520 | Low |
| Near Neutral (~pH 7.0) | ~490 | ~520 | Intermediate |
| Alkaline (~pH 9.0) | ~495 | ~520 | High |
| Isosbestic Point | ~454 | N/A | pH-independent |
Data synthesized from typical fluorescein derivative behavior.[10][21] The isosbestic point is a wavelength where the absorbance is independent of pH, which can be used as a reference in ratiometric measurements.
References
-
Boyarsky, G., et al. (1996). Inadequacy of high K+/nigericin for calibrating BCECF. I. Estimating steady-state intracellular pH. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Chow, S., & Hedley, D. (2001). Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells. Cytometry. Available at: [Link]
-
Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Boyarsky, G., et al. (1996). Inadequacy of high K+/nigericin for calibrating BCECF. II. Intracellular pH dependence of the correction. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
O'Brien, J., et al. (2001). Probenecid inhibits platelet responses to aggregating agents in vitro and has a synergistic inhibitory effect with penicillin G. Blood. Available at: [Link]
-
Goudar, C. T., et al. (2003). A rapid method for measuring intracellular pH using BCECF-AM. Biotechnology and Bioengineering. Available at: [Link]
-
Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology. Available at: [Link]
-
Semantic Scholar. (n.d.). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). 14 questions with answers in PROBENECID | Science topic. ResearchGate. Available at: [Link]
-
Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. ResearchGate. Available at: [Link]
-
Cleveland Clinic. (n.d.). Probenecid: Uses & Side Effects. Cleveland Clinic Website. Available at: [Link]
-
Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. PubMed - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Flow Cytometric Measurement of Intracellular pH | Request PDF. ResearchGate. Available at: [Link]
-
AnaSpec. (n.d.). 5(6)-CFDA, SE [5(6)-Carboxyfluorescein diacetate, SE] Fluorescent pH Indicator. AnaSpec Website. Available at: [Link]
-
Wikipedia. (n.d.). Carboxyfluorescein diacetate succinimidyl ester. Wikipedia. Available at: [Link]
-
Martin, S. B., et al. (1998). In Vivo Spectroscopic Properties of the Fluorescent pH Indicator Biscarboxyethyl Carboxyfluorescein. Photochemistry and Photobiology. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Measurement of Intracellular pH. ResearchGate. Available at: [Link]
-
Bazzone, A., et al. (2023). The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins. Protein Science. Available at: [Link]
-
Thomas, A. P., et al. (1994). Effects on the hepatocyte [Ca2+]i oscillator of inhibition of the plasma membrane Ca2+ pump by carboxyeosin or glucagon-(19-29). The Journal of Biological Chemistry. Available at: [Link]
-
NIH. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Carboxyeosin, an inhibitor of PMCAs, enhanced PPF of PF-evoked EPSCs in... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of 5-(and-6)-Carboxyfluorescein Diacetate Succinimidyl Ester for Labeling Human Intervertebral Disc Cells in Vitro | Request PDF. ResearchGate. Available at: [Link]
-
Evans, D. A., & Ripin, D. H. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University. Available at: [Link]
-
ResearchGate. (n.d.). Action of the PMCA-inhibitor carboxyeosin on the intracellular Ca²⁺... ResearchGate. Available at: [Link]
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Technical Support Center: Eosin-Based Fluorescent Probes in Microscopy
Welcome to the technical support center for eosin-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during fluorescence microscopy experiments. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring a deeper understanding and more robust results.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions about using eosin-based probes.
Q1: Why is my eosin staining so weak?
Weak staining can result from several factors including suboptimal pH of the eosin solution, insufficient incubation time, or issues with sample fixation.[1][2] Ensure the eosin solution's pH is between 4.0 and 4.5 for optimal staining.[1] If the slide is not fixed quickly after preparation, the stain intensity can decrease.[1]
Q2: What causes high background fluorescence with eosin probes?
High background can be caused by unbound fluorophores, autofluorescence from the sample or imaging vessel, or nonspecific binding of the probe.[3][4] Thorough washing steps after staining are crucial to remove excess, unbound probes.[3] Consider using a glass-bottom vessel for imaging, as plastic can be a source of background fluorescence.[4]
Q3: My fluorescent signal is fading quickly. What is happening?
This phenomenon is called photobleaching, where the fluorophore permanently loses its ability to fluoresce due to light-induced damage.[5][6] It is particularly problematic in time-lapse microscopy.[5] To minimize this, reduce the intensity and duration of light exposure.[6]
Q4: Can I use eosin probes for live-cell imaging?
While eosin is traditionally used in histology for fixed samples, its fluorescent properties can be adapted for certain live-cell applications. However, challenges such as probe permeability and potential cytotoxicity need to be considered.[7][8][9][10] For live-cell imaging, it is often preferable to use probes specifically designed for this purpose, which are typically non-toxic and highly permeable.[7]
II. In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of common experimental problems.
Issue: Weak or No Fluorescent Signal
A faint or absent signal is a frequent frustration. The underlying causes can range from probe handling to microscope settings.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Degraded Fluorophore | Eosin, like many fluorophores, is sensitive to light and temperature. Improper storage can lead to a loss of signal intensity.[3] | Store probes in the dark and follow manufacturer's temperature guidelines. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] |
| Incorrect Filter Sets | The microscope's filter cubes must match the excitation and emission spectra of the eosin probe to efficiently capture the fluorescent signal.[11][12] | Verify that the excitation and emission filters are appropriate for eosin's spectral properties (Excitation max ~525 nm, Emission max ~546 nm).[13] |
| Suboptimal pH of Staining Solution | Eosin staining is pH-dependent. A pH outside the optimal range (4.0-4.5) can lead to poor staining intensity.[1] | Check and adjust the pH of your eosin solution using acetic acid if necessary.[1] |
| Insufficient Incubation Time | Inadequate time for the probe to bind to its target will result in a weak signal. | Increase the incubation time in the eosin staining solution.[1] |
| Over-fixation of Sample | Excessive chemical fixation can mask epitopes or alter the target structure, preventing the probe from binding effectively.[12][14] | Reduce fixation time or consider using a milder fixation method.[12][15] |
Experimental Workflow: Optimizing Staining Protocol
Caption: Workflow for optimizing eosin probe staining.
Issue: High Background Fluorescence
Excessive background noise can obscure the specific signal from your probe, making data interpretation difficult.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Autofluorescence | Biological specimens can contain endogenous molecules (e.g., NADH, flavins) that fluoresce naturally, contributing to background noise.[6][12] | Treat the sample with a blocking agent like Sudan Black B or perform photobleaching of the background before applying the specific probe.[12] |
| Nonspecific Probe Binding | Eosin can bind nonspecifically to various cellular components, leading to diffuse background fluorescence.[3][4] | Optimize probe concentration through titration.[4] Ensure thorough washing after the staining step to remove unbound probes.[3] |
| Contaminated Reagents or Glassware | Residual fluorescent contaminants in buffers, mounting media, or on slides can contribute to background. | Use high-purity reagents and meticulously clean all glassware and slides.[3] |
| Imaging Medium Fluorescence | Some cell culture media can be fluorescent. | Image cells in a phenol red-free medium or a specialized imaging buffer.[4] |
Issue: Photobleaching
The rapid decay of your fluorescent signal during imaging is a clear sign of photobleaching.
Mechanism of Photobleaching
Caption: Simplified Jablonski diagram illustrating photobleaching.
Strategies to Mitigate Photobleaching
| Strategy | Scientific Rationale | Implementation |
| Reduce Excitation Light Intensity | Lowering the light intensity reduces the rate at which fluorophores enter the excited state, thereby decreasing the probability of photobleaching.[6] | Use neutral density filters or adjust the laser power to the minimum level required for adequate signal detection. |
| Minimize Exposure Time | Less time under illumination means fewer excitation-emission cycles, which reduces the cumulative damage to the fluorophore.[6] | Use the shortest possible exposure time that provides a good signal-to-noise ratio. For time-lapse imaging, increase the interval between acquisitions. |
| Use Antifade Reagents | These reagents are commercially available mounting media that contain free-radical scavengers, which reduce the chemical reactions that lead to photobleaching. | Mount your sample in a commercially available antifade mounting medium. |
| Optimize Signal-to-Noise Ratio (SNR) | A higher SNR allows you to use lower excitation light levels and still obtain a clear image.[11][16][17][18] | Improve the collection efficiency of your microscope (e.g., use high numerical aperture objectives) and choose detectors with high quantum efficiency.[19] |
Issue: Spectral Bleed-Through in Multi-Color Imaging
When using eosin with other fluorophores, the signal from one probe can be detected in the channel intended for another. This is known as spectral bleed-through or crosstalk.[20][21][22]
Causes and Solutions
-
Spectral Overlap: The emission spectrum of one fluorophore overlaps with the excitation spectrum of another.[20][22][23]
-
Inappropriate Filter Sets: Using broad-bandpass filters can allow unwanted wavelengths to pass through to the detector.[20]
-
Solution: Employ narrow-bandpass filters that are specifically designed for your chosen fluorophores to minimize the detection of off-target emissions.[22]
-
-
Sequential Imaging:
-
Solution: When possible, acquire images for each channel sequentially. This involves exciting one fluorophore and collecting its emission before moving to the next, which eliminates the possibility of crosstalk during acquisition.[23]
-
Issue: Fixation and Permeabilization Artifacts
The methods used to fix and permeabilize cells can sometimes cause mislocalization of proteins or alter cellular structures.[14][15]
Common Artifacts and How to Avoid Them
| Artifact | Cause | Recommended Solution |
| Protein Mislocalization | Certain fixation/permeabilization methods can cause proteins to move from their native location.[24] | Test different fixation methods (e.g., paraformaldehyde vs. methanol) to see which best preserves the localization of your protein of interest.[15] Live-cell imaging can be a valuable control to observe the native protein distribution.[24] |
| Altered Cell Morphology | Harsh treatments with organic solvents like methanol can dehydrate cells and disrupt organelles.[15] | Use cross-linking fixatives like paraformaldehyde, which better preserve cellular structure.[15] |
| Loss of Signal | Over-fixation can mask the target epitope, while under-fixation can lead to poor preservation and signal loss.[14] | Optimize the concentration and duration of the fixative.[14] |
| Increased Background | Glutaraldehyde, a cross-linking fixative, can increase autofluorescence.[25] | If using glutaraldehyde, treat with sodium borohydride to reduce autofluorescence.[12] |
III. References
-
Deerinck, T. J., et al. (1994). Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy. The Journal of Cell Biology, 126(4), 901–910. [Link]
-
National Society for Histotechnology. (2020). Troubleshooting H&E Stains. [Link]
-
Leica Biosystems. (n.d.). H&E Basics Part 4: Troubleshooting H&E. [Link]
-
Creative Bioarray. (n.d.). H&E Staining Troubleshooting. [Link]
-
Olympus. (n.d.). Spectral Bleed-Through Artifacts in Confocal Microscopy. [Link]
-
KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]
-
Wikipedia. (n.d.). Photobleaching. [Link]
-
AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy. [Link]
-
Olympus. (n.d.). Optimization and Troubleshooting. [Link]
-
Giepmans, B. N. G., et al. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217-224. [Link]
-
Schnell, U., et al. (2012). Immunolabeling artifacts and the need for live-cell imaging. Nature Methods, 9(2), 152-158. [Link]
-
Jamur, M. C., & Oliver, C. (2010). Permeabilization and fixation in cell biology. Methods in Molecular Biology, 588, 55-60. [Link]
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- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
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- 10. Live cell imaging probes - more about fluorescent probes [lubio.ch]
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- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
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- 15. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 16. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Use of independent component analysis to improve signal-to-noise ratio in multi-probe fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Signal-to-Noise Considerations [evidentscientific.com]
- 19. Optimization and Troubleshooting [evidentscientific.com]
- 20. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 21. BleedThrough | Scientific Volume Imaging [svi.nl]
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Validation & Comparative
A Comparative Guide to 5(6)-Carboxyeosin Diacetate and Rhodamine-Based Dyes for Cellular Analysis
In the dynamic landscape of cellular and molecular biology, the selection of appropriate fluorescent probes is paramount to the success and reproducibility of experimental outcomes. This guide provides an in-depth, objective comparison between 5(6)-Carboxyeosin diacetate and the versatile family of rhodamine-based dyes. Designed for researchers, scientists, and drug development professionals, this document will delve into the fundamental properties, performance characteristics, and practical applications of these fluorophores, supported by experimental data and protocols to inform your selection process.
Introduction: Probing the Inner Workings of the Cell
The ability to visualize and quantify cellular processes is a cornerstone of modern biological research. Fluorescent dyes, with their capacity to label specific cellular components and report on physiological states, are indispensable tools in this endeavor. Among the plethora of available probes, this compound, particularly its succinimidyl ester form (CFDA-SE or CFSE), has carved a niche in the study of cell proliferation. In parallel, rhodamine-based dyes have established themselves as a versatile class of fluorophores for a wide array of applications, from organelle staining to viability assessment. This guide will illuminate the distinct advantages and limitations of each, empowering researchers to make informed decisions for their specific experimental needs.
Mechanism of Action: A Tale of Two Activation Strategies
The utility of a fluorescent probe is intrinsically linked to its mechanism of action. Both this compound and many rhodamine-based dyes are cell-permeant precursors that become fluorescent upon entering viable cells, yet their activation and retention strategies differ significantly.
This compound (CFDA): An Esterase-Activated Proliferation Tracker
5(6)-Carboxyfluorescein diacetate (CFDA) and its amine-reactive succinimidyl ester derivative, CFDA-SE, are non-fluorescent molecules that readily diffuse across the plasma membrane of living cells.[1] Once inside, intracellular esterases cleave the acetate groups, yielding the highly fluorescent and membrane-impermeant molecule, 5(6)-carboxyfluorescein (CF).[2] In the case of CFDA-SE, the succinimidyl ester group then forms stable covalent bonds with primary amines on intracellular proteins.[3] This robust labeling ensures that the fluorescent signal is well-retained within the cell.
The key application stemming from this mechanism is the tracking of cell proliferation.[3] As a labeled cell divides, the CF dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each successive generation.[4] This dye dilution can be precisely quantified by flow cytometry, allowing for the resolution of multiple rounds of cell division.[]
dot
Caption: Mechanism of this compound succinimidyl ester (CFDA-SE) activation.
Rhodamine Dyes: Diverse Mechanisms for Varied Applications
The rhodamine family encompasses a wide range of derivatives, each with its own specific properties and applications.[] Unlike the singular primary application of CFDA-SE, rhodamines are employed in a multitude of cellular assays. Their cell permeability and fluorescence can be tuned by chemical modifications to the core xanthene structure.[7]
A prominent example is Rhodamine 123, a cationic dye that specifically accumulates in mitochondria in a membrane potential-dependent manner.[] In healthy cells with an active mitochondrial membrane potential, Rhodamine 123 is sequestered in the mitochondria, emitting a bright fluorescent signal.[8] A decrease in mitochondrial membrane potential, an early indicator of apoptosis, leads to the redistribution of the dye and a loss of mitochondrial fluorescence.[9] This property makes Rhodamine 123 an excellent probe for assessing cell viability and mitochondrial health.[10]
Other rhodamine derivatives are designed for different purposes. For instance, some are conjugated to antibodies or other molecules to target specific cellular structures, while others, like the silicon rhodamines (SiR), exhibit fluorogenicity, only becoming fluorescent upon binding to their target, which reduces background noise in live-cell imaging.[11]
dot
Caption: Mechanism of Rhodamine 123 accumulation in mitochondria.
Performance Characteristics: A Head-to-Head Comparison
The choice between this compound and a rhodamine-based dye often comes down to their respective photophysical properties and performance in specific applications.
| Property | 5(6)-Carboxyfluorescein (Hydrolyzed Product) | Rhodamine-Based Dyes (Representative Values) |
| Excitation Max (nm) | ~495 | 500 - 650 (tunable) |
| Emission Max (nm) | ~519 | 525 - 670 (tunable) |
| Quantum Yield (Φ) | ~0.93 (free dye), ~0.48 (protein-conjugated)[12] | Generally high, e.g., Rhodamine 6G (~0.95), Rhodamine B (~0.31 in water)[13] |
| Extinction Coeff. (M⁻¹cm⁻¹) | ~75,000 | >75,000 (e.g., Rhodamine Green)[14] |
| Photostability | Moderate; susceptible to photobleaching | Generally high; more photostable than fluoresceins[14] |
| pH Sensitivity | Fluorescence is pH-dependent | Generally less pH-sensitive in the physiological range[14] |
| Primary Application | Cell proliferation (dye dilution) | Cell viability, mitochondrial staining, organelle labeling, live-cell imaging |
| Toxicity | Can be toxic at higher concentrations[1] | Varies by derivative; generally low at working concentrations[15] |
Key Insights from the Comparison:
-
Brightness and Photostability: Rhodamine-based dyes generally exhibit superior photostability compared to fluorescein derivatives like carboxyfluorescein.[14] This makes them more suitable for long-term imaging experiments and applications requiring intense laser illumination, such as confocal microscopy. The quantum yields of many rhodamines are also impressively high, contributing to their bright fluorescence.[16]
-
Spectral Versatility: The rhodamine family offers a broad range of excitation and emission spectra, from green to far-red.[11] This spectral diversity is highly advantageous for multicolor imaging experiments, allowing for the simultaneous visualization of multiple cellular targets with minimal spectral overlap. 5(6)-Carboxyfluorescein is limited to the green channel.
-
Application Specificity: this compound (as CFDA-SE) is the gold standard for tracking cell proliferation via dye dilution due to its stable covalent labeling.[] While some rhodamine dyes can also be used as cell tracers, their non-covalent accumulation in specific organelles like mitochondria (e.g., Rhodamine 123) makes them ideal for assessing cell viability and mitochondrial function.[17]
-
Experimental Evidence: A comparative study on the suitability of CFDA-SE and Rhodamine 6G for in vivo assessment of leukocyte-endothelium interactions found that CFDA-SE provided superior image quality for labeling leukocytes. This highlights the importance of empirical validation for specific applications.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of how these dyes are used in a laboratory setting, detailed protocols for a cell proliferation assay using CFDA-SE and a cell viability assay using Rhodamine 123 are provided below.
Protocol 1: Cell Proliferation Assay using this compound Succinimidyl Ester (CFDA-SE)
This protocol outlines the steps for labeling cells with CFDA-SE to monitor their proliferation by flow cytometry.
Materials:
-
This compound succinimidyl ester (CFDA-SE)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium
-
Cells in suspension
-
Flow cytometer
Procedure:
-
Prepare a 5 mM CFDA-SE stock solution: Dissolve 1 mg of CFDA-SE in 358 µL of anhydrous DMSO.[3] Vortex to ensure complete dissolution. Store aliquots at -20°C, protected from light and moisture.
-
Cell Preparation: Harvest cells and wash them once with sterile PBS. Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed (37°C) PBS.
-
Cell Staining: Add the CFDA-SE stock solution to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[4]
-
Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.
-
Quenching: Add an equal volume of complete cell culture medium to the cell suspension to quench the unreacted CFDA-SE. Incubate for 5 minutes.
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with complete cell culture medium.
-
Cell Culture: Resuspend the cells in fresh, pre-warmed culture medium and plate them under the desired experimental conditions.
-
Flow Cytometry Analysis: At various time points, harvest the cells and analyze them on a flow cytometer equipped with a 488 nm laser for excitation and a 530/30 nm bandpass filter for emission detection. Unstained cells should be used as a negative control to set the background fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
dot
Caption: Workflow for a cell proliferation assay using CFDA-SE.
Protocol 2: Cell Viability and Mitochondrial Membrane Potential Assay using Rhodamine 123
This protocol describes the use of Rhodamine 123 to assess cell viability and mitochondrial membrane potential by fluorescence microscopy or flow cytometry.
Materials:
-
Rhodamine 123
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium or PBS
-
Cells (adherent or in suspension)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a 5 mM Rhodamine 123 stock solution: Dissolve 1 mg of Rhodamine 123 in 525 µL of anhydrous DMSO.[15] Store aliquots at -20°C, protected from light.
-
Prepare Rhodamine 123 working solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-20 µM.[15] The optimal concentration may vary depending on the cell type.
-
Cell Staining (Suspension Cells): a. Centrifuge cells at 400 x g for 3-4 minutes and resuspend in the Rhodamine 123 working solution at a density of 1 x 10⁶ cells/mL.[15] b. Incubate for 5-30 minutes at room temperature, protected from light.[15] c. Centrifuge and wash the cells twice with PBS. d. Resuspend in serum-free medium or PBS for analysis.
-
Cell Staining (Adherent Cells): a. Grow cells on coverslips or in a culture plate. b. Remove the culture medium and add the Rhodamine 123 working solution to cover the cells. c. Incubate for 30-60 minutes at room temperature, protected from light.[15] d. Wash the cells twice with medium.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells using a fluorescence microscope with filter sets appropriate for FITC or GFP (Excitation ~503 nm, Emission ~527 nm).[15] Live cells will exhibit bright fluorescence localized to the mitochondria.
-
Flow Cytometry: Analyze the cells on a flow cytometer using a 488 nm or 514 nm laser for excitation and a corresponding emission filter. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential and potential cell death.
-
dot
Caption: Workflow for a cell viability assay using Rhodamine 123.
Conclusion and Recommendations
Both this compound and rhodamine-based dyes are powerful tools for cellular analysis, each with its distinct strengths.
Choose this compound (as CFDA-SE) when:
-
Your primary goal is to accurately track and quantify cell proliferation over multiple generations.
-
Stable, long-term labeling of a cell population is required.
-
You are performing experiments using flow cytometry in the green fluorescence channel.
Choose a rhodamine-based dye when:
-
You need high photostability for demanding imaging applications like confocal or super-resolution microscopy.
-
Your experiment requires multicolor imaging, and you need a dye outside of the green spectrum.
-
You are assessing cell viability, mitochondrial function, or labeling specific organelles.
-
You require a fluorogenic probe that minimizes background fluorescence in live-cell imaging.
Ultimately, the optimal choice of fluorescent dye depends on the specific biological question being addressed and the experimental setup. By understanding the fundamental principles and performance characteristics outlined in this guide, researchers can confidently select the most appropriate tool to illuminate their scientific discoveries.
References
-
BioVision. (n.d.). Rhodamine 123 mitochondrial membrane potential assay kit. Retrieved from [Link]
-
BioGems. (n.d.). Protocol for Staining Dead Cells with Viability Dyes. Retrieved from [Link]
- Menga, U., et al. (2014). Comparative suitability of CFDA-SE and rhodamine 6G for in vivo assessment of leukocyte-endothelium interactions. Journal of Biophotonics, 7(10), 825-834.
- Luzyanina, T., et al. (2007). Estimation of Cell Proliferation Dynamics Using CFSE Data.
- Zhang, Z., et al. (2021). Gentle Rhodamines for Live-Cell Fluorescence Microscopy. ACS Central Science, 7(5), 886-895.
- Darzynkiewicz, Z., et al. (1988). [Estimation of cell viability by FCM using rhodamin 123 and propidum iodide--its application in evaluating the effect of anticancer drugs to tumor cells]. Gan No Rinsho. Japan journal of cancer clinics, 34(1), 13-16.
- Uno, T., et al. (2024). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 58, 100659.
- Arbeloa, T. L., et al. (2013). Fluorescence lifetimes and quantum yields of ten rhodamine derivatives. Journal of Luminescence, 143, 499-505.
- Wang, Y., et al. (2022). Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects.
-
McGovern Medical School. (n.d.). Viability Dyes. UTHealth Houston. Retrieved from [Link]
- Casey, J. R., et al. (2013). Fluorescence lifetimes and quantum yields of ten rhodamine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 33-39.
- Zhang, Z., et al. (2021). Gentle Rhodamines for Live-Cell Fluorescence Microscopy. ACS Central Science, 7(5), 886-895.
-
Sil, P., et al. (2021). Rhodamine 123 accumulation assay and viability in breast adenocarcinoma... ResearchGate. Retrieved from [Link]
- Kolmakov, K., et al. (2010). Red-emitting rhodamine dyes for fluorescence microscopy and nanoscopy. Chemistry – A European Journal, 16(1), 158-166.
- Kompa, J., et al. (2023). Fluorescence Lifetimes and Quantum Yields of Rhodamine Derivatives: New Insights from Theory and Experiment. ChemPhotoChem, 7(1), e202200223.
-
Creative Bioarray. (n.d.). CFSE Cell Proliferation Assay. Retrieved from [Link]
-
Espinosa, E. (2014). What's best to determine cell division (proliferation) by FACS, CFSE or PKH26?. ResearchGate. Retrieved from [Link]
- Darzynkiewicz, Z., et al. (1982). Interaction of rhodamine 123 with living cells studied by flow cytometry. Cancer Research, 42(3), 799-806.
-
Agilent. (2018). Cell Proliferation Analysis by Flow Cytometry—Tips for Optimizing Your Experiment. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). Cellular Proliferation and Tracking With CFDA-SE (CFSE). Retrieved from [Link]
- de Rond, L., et al. (2018). Comparison of Generic Fluorescent Markers for Detection of Extracellular Vesicles by Flow Cytometry. Cytometry Part A, 93(2), 196-205.
-
PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate. Retrieved from [Link]
-
Lepelletier, Y., et al. (2001). Flow cytometry histograms of rhodamine 123 uptake and efflux (FL1) and... ResearchGate. Retrieved from [Link]
- Petit, P. X. (1992). Flow Cytometric Analysis of Rhodamine 123 Fluorescence during Modulation of the Membrane Potential in Plant Mitochondria. Plant Physiology, 98(1), 279-286.
- Bidmanova, S., et al. (2012). Fluorescent properties of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein and their conjugates with bovine serum albumin. Analytical and Bioanalytical Chemistry, 404(1), 227-235.
-
Wikipedia. (n.d.). Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]
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- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Navigating the Spectral Landscape of 5(6)-Carboxyeosin Diacetate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-color cellular imaging and analysis, the choice of fluorophores is paramount. A judicious selection can illuminate complex biological processes with stunning clarity, while a poorly considered combination can lead to a quagmire of spectral bleed-through and ambiguous data. This guide, crafted from the perspective of a seasoned application scientist, provides an in-depth exploration of 5(6)-Carboxyeosin diacetate, its spectral characteristics, and a comparative analysis of its spectral overlap with other commonly used fluorophores. We will delve into the causality behind experimental design, provide validated protocols, and offer insights to empower you to make informed decisions for your research.
Understanding this compound: A Pro-Fluorophore for Live-Cell Analysis
This compound is a cell-permeant, non-fluorescent molecule that serves as a powerful tool for assessing cell viability and enzymatic activity.[1][2] Its utility lies in a two-stage activation process, making it a "pro-fluorophore." The diacetate groups render the molecule hydrophobic, allowing it to passively diffuse across the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, converting the molecule into the highly fluorescent and membrane-impermeant 5(6)-Carboxyeosin (Eosin Y). This enzymatic conversion is the cornerstone of its application, as only cells with intact membranes and active esterases will accumulate the fluorescent product.[2][3][4]
This mechanism is analogous to that of the more commonly known 5(6)-Carboxyfluorescein diacetate (CFDA), which is hydrolyzed to Carboxyfluorescein.[1] However, the bromination of the xanthene core in eosin results in a significant red-shift in its spectral properties compared to fluorescein, a critical consideration for multicolor experimental design.[5]
Caption: Activation of this compound in live cells.
Spectral Properties of Eosin Y and Key Fluorophore Counterparts
The spectral profile of the hydrolyzed product, Eosin Y, is the central determinant of its suitability for various applications and its potential for spectral overlap with other fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Eosin Y | ~525 | ~546 | ~112,000 | ~0.67 (in basic ethanol) |
| Fluorescein (FITC) | ~495 | ~519 | ~73,000 | ~0.95 (in 0.1 M NaOH) |
| Rhodamine B | ~545 | ~566 | ~106,000 | ~0.70 (in ethanol) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.20 (conjugated to DNA) |
| Alexa Fluor 488 | 495 | 519 | 73,000 | 0.92 |
| Alexa Fluor 555 | 555 | 565 | 155,000 | 0.10 |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 |
Spectral properties can vary depending on the solvent, pH, and conjugation status. The values presented here are representative.[3][5][6][7]
The Challenge of Spectral Overlap: A Comparative Analysis
Spectral overlap, or bleed-through, occurs when the emission spectrum of one fluorophore extends into the detection range of another, leading to false-positive signals and complicating data interpretation.[8] Understanding the degree of overlap between Eosin Y and other fluorophores is critical for designing robust multicolor experiments.
Caption: Spectral overlap relationships of Eosin Y with common fluorophores.
Eosin Y and Fluorescein/Alexa Fluor 488
Due to the relatively small shift in its spectrum, Eosin Y exhibits significant spectral overlap with green-emitting fluorophores like Fluorescein and its more photostable counterpart, Alexa Fluor 488. The emission tail of Fluorescein/Alexa Fluor 488 extends into the excitation and emission range of Eosin Y, and conversely, the excitation of Eosin Y can be partially achieved by the excitation source for the green fluorophore. Simultaneous use of these fluorophores requires careful selection of filters and the application of spectral unmixing or compensation techniques.[5]
Eosin Y and Rhodamine B
The spectral proximity of Eosin Y and Rhodamine B presents a significant challenge for multicolor imaging.[9] Their excitation and emission spectra are closely aligned, leading to substantial bleed-through in both directions. A study on a photoelectrochemical system demonstrated a synergistic effect between Eosin Y and Rhodamine B, which was attributed to energy transfer, highlighting their close spectral relationship.[10] For simultaneous detection, advanced techniques like spectral flow cytometry with sophisticated unmixing algorithms are often necessary.[11][12]
Eosin Y and Cy3
While still presenting a degree of overlap, the spectral separation between Eosin Y and Cy3 is more manageable than with Rhodamine B. The emission peak of Eosin Y is sufficiently distinct from the excitation peak of Cy3 to allow for sequential excitation protocols to minimize crosstalk. However, the broad emission tail of Eosin Y can still bleed into the Cy3 detection channel, necessitating compensation.
Practical Implications and Experimental Strategies
Förster Resonance Energy Transfer (FRET)
The spectral overlap between a donor's emission and an acceptor's excitation is the foundation of Förster Resonance Energy Transfer (FRET), a powerful technique for studying molecular interactions.[13] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor molecules, typically in the range of 1-10 nm.
Eosin Y as a FRET Acceptor: Eosin Y can serve as an excellent FRET acceptor for donors with emission spectra in the green-yellow range. For example, a FRET system has been constructed with Cadmium Sulfide Quantum Dots (CdS QDs) as the donor and Eosin Y as the acceptor.[14]
Calculating the Förster Distance (R₀): The Förster distance is the distance at which FRET efficiency is 50% and is a critical parameter for any FRET pair. It can be calculated using the following equation:
R₀ = 0.211 * [κ² * n⁻⁴ * QY_D * J(λ)]¹/⁶
Where:
-
κ² is the dipole orientation factor (typically assumed to be 2/3 for freely rotating molecules).
-
n is the refractive index of the medium.
-
QY_D is the quantum yield of the donor.
-
J(λ) is the spectral overlap integral.[15]
The spectral overlap integral, J(λ), quantifies the degree of overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[16]
Caption: Schematic of the FRET process.
Managing Spectral Overlap in Multicolor Imaging
When simultaneous imaging of Eosin Y with spectrally close fluorophores is unavoidable, several strategies can be employed to mitigate bleed-through.
Experimental Protocol: Multicolor Immunofluorescence with Spectral Unmixing
This protocol outlines a general workflow for a two-color immunofluorescence experiment using an Eosin Y conjugate and a Cy3 conjugate, followed by spectral unmixing.
-
Cell Preparation: Grow and fix cells on coverslips using standard laboratory protocols. Permeabilize if targeting intracellular antigens.
-
Blocking: Incubate the cells in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (one for each target) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a cocktail of secondary antibodies, one conjugated to Eosin Y and the other to Cy3, diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 4.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image Acquisition:
-
Use a confocal or spectral microscope equipped with appropriate lasers and detectors.
-
Acquire a reference spectrum for each fluorophore individually by preparing single-stained control samples.
-
For the dual-stained sample, acquire a "lambda stack" or "spectral image" by collecting emission data across a range of wavelengths.
-
-
Spectral Unmixing:
-
Use the microscope's software or a dedicated image analysis program (e.g., ImageJ/Fiji with a spectral unmixing plugin).
-
Provide the reference spectra for Eosin Y and Cy3 to the unmixing algorithm.
-
The algorithm will mathematically separate the contribution of each fluorophore to the mixed signal in each pixel, generating two distinct images representing the localization of each target.[12][17]
-
Flow Cytometry Compensation: In flow cytometry, compensation is the process of correcting for spectral overlap.[17] This is achieved by running single-stained controls for each fluorophore in the panel. The flow cytometer software then calculates a compensation matrix to subtract the bleed-through signal from each detector. When using Eosin Y in a multicolor flow cytometry panel, it is crucial to include a single-stained control for Eosin Y to accurately set the compensation values.
Experimental Protocol: Intracellular Esterase Activity Assay
This protocol provides a method for quantifying intracellular esterase activity using this compound.
-
Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the desired working concentration (typically 1-10 µM).
-
-
Cell Staining:
-
Wash the cells twice with warm HBSS.
-
Add the this compound working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with HBSS to remove any extracellular dye.
-
Add fresh HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Eosin Y (e.g., Ex: 520 nm, Em: 550 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only buffer.
-
The fluorescence intensity is directly proportional to the intracellular esterase activity.
-
Concluding Remarks
This compound is a valuable tool for live-cell analysis, offering a red-shifted alternative to fluorescein-based probes. However, its spectral proximity to other commonly used fluorophores, particularly in the yellow-to-red range, necessitates a thorough understanding of spectral overlap and the implementation of appropriate experimental and analytical strategies. By carefully selecting fluorophore combinations, utilizing advanced imaging techniques like spectral unmixing, and applying rigorous compensation in flow cytometry, researchers can successfully integrate Eosin Y into their multicolor experiments. As with any fluorescent probe, a comprehensive understanding of its photochemical properties and potential interactions is the key to unlocking its full potential and generating clear, reliable, and insightful data.
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Study on the fluorescence resonance energy transfer between CdS quantum dots and Eosin Y. PubMed, [Link]
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Eosin Y. Oregon Medical Laser Center, [Link]
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An effective spectral unmixing algorithm for flow cytometry based on GA and least squares. PubMed, [Link]
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Spectral Unmixing. UChicago Voices, [Link]
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Effect of pH on the absorbance, at λmax = 517 nm, of Eosin Y solution.. ResearchGate, [Link]
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Unlocking Insights: The Vital Role of Unmixing Algorithms in Spectral Flow Cytometry. Bitesize Bio, [Link]
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Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins. Olympus, [Link]
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Influence of pH on eosin fluorescence intensity. ResearchGate, [Link]
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CFDA-SE Cell Proliferation Assay Kit. Bio-Rad, [Link]
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Spectral Flow Fundamentals. Wiley, [Link]
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Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye. Journal of Medicinal and Chemical Sciences, [Link]
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Spectral Unmixing in Flow Cytometry: Best Practices. KCAS Bio, [Link]
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Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. PMC, [Link]
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How to determine Forster radius of a FRET pair?. ResearchGate, [Link]
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Moscow University Chemistry Bulletin Vol. 55, No. 5, P. 281 (2014). Moscow University, [Link]
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Comparison of Eosin and Fluorescein Conjugates for the Photoinitiation of Cell-Compatible Polymer Coatings. CORE, [Link]
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Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. PubMed, [Link]
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THE DETERMINATION OF THE FORSTER CRITICAL RADIUS THROUGH TIME-DEPENDENT FLUORESCENCE DECAY MEASUREMENTS AND THE SPECTRAL OVERLAP. University of Toronto, [Link]
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Spectral behaviour of eosin Y in different solvents and aqueous surfactant media. ResearchGate, [Link]
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Fluorescence quenching of eosin Y by either binary or ternary complexes formation.. ResearchGate, [Link]
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Quantitative assessment of rhodamine spectra. ScienceDirect, [Link]
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Table 2: [Common donor/acceptor pairs for FRET and TR-FRET/HTRF1].. NCBI, [Link]
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Synergistic effect between eosin Y and rhodamine B on a photoelectrode coated with Pt nanoparticle-decorated graphene. RSC Publishing, [Link]
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Two-color immunofluorescence using a fluorescence-activated cell sorter. Herzenberg Laboratory - Stanford University, [Link]
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Interaction of rhodamine 123 with living cells studied by flow cytometry. PubMed, [Link]
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FRET. Queen Mary University of London, [Link]
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A Researcher's Guide to Cross-Validation of Cell Viability Assays: A Comparative Analysis of 5(6)-Carboxyeosin Diacetate and MTT Methods
In the landscape of preclinical research and drug development, the accurate assessment of cell viability and cytotoxicity is a critical determinant of a program's trajectory. The selection of an appropriate assay from the diverse toolkit available to researchers is a decision that carries significant weight, influencing data interpretation and subsequent experimental design. This guide provides an in-depth, objective comparison of two prominent methods for quantifying cellular health: the fluorescence-based 5(6)-Carboxyeosin diacetate assay and the colorimetric MTT assay.
This comparison is structured to move beyond a mere listing of protocols. Instead, it delves into the fundamental biochemical principles of each assay, offering a rationale for experimental choices and providing a framework for the critical cross-validation of their results. For researchers, scientists, and drug development professionals, understanding the nuances of these techniques is paramount for generating robust, reliable, and translatable data.
The Imperative of Cross-Validation in Cell Viability Assessment
Relying on a single method for determining cell viability can introduce unforeseen biases, as different assays measure distinct cellular parameters. The MTT assay, for instance, is contingent on mitochondrial dehydrogenase activity, while the this compound assay relies on intracellular esterase activity and membrane integrity. A compound that specifically interferes with mitochondrial function, for example, could yield a misleading result in an MTT assay that is not reflective of true cell death. Cross-validation with an assay that has a different mechanistic basis, such as the this compound method, provides a more holistic and trustworthy picture of a compound's cytotoxic or cytostatic effects.
The this compound Assay: A Fluorescence-Based Approach
The this compound assay, often referred to in the broader category of carboxyfluorescein diacetate (CFDA) assays, is a fluorescence-based method that hinges on two key indicators of cell viability: enzymatic activity and membrane integrity.
Mechanism of Action
The underlying principle of the this compound assay is the intracellular conversion of a non-fluorescent, cell-permeable compound into a fluorescent product that is retained within viable cells. The non-fluorescent this compound freely diffuses across the plasma membrane of both live and dead cells. Once inside a living cell, ubiquitous intracellular esterases cleave the diacetate groups from the molecule.[1] This enzymatic cleavage yields the highly fluorescent molecule, carboxyfluorescein. The additional negative charge of the carboxyl group on carboxyfluorescein significantly hinders its ability to traverse the intact cell membrane, leading to its accumulation within viable cells.[1][2] Consequently, only cells with both active esterases and an intact plasma membrane will exhibit a strong fluorescent signal.
Experimental Protocol: this compound Microplate Assay
This protocol provides a general framework for a quantitative, fluorescence microplate reader-based assay. Optimization of incubation times and reagent concentrations is recommended for specific cell types and experimental conditions.
Materials:
-
Cells of interest cultured in a 96-well black, clear-bottom microplate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorescence microplate reader with appropriate filters (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well black, clear-bottom microplate and incubate under standard conditions to allow for cell attachment and growth.
-
Compound Treatment: If assessing cytotoxicity, treat cells with the desired concentrations of the test compound for the specified duration. Include appropriate vehicle controls.
-
Preparation of Staining Solution: Prepare a working solution of this compound in PBS or serum-free medium. The final concentration typically ranges from 1 to 25 µM.[2]
-
Cell Staining: Remove the culture medium from the wells and wash the cells gently with PBS. Add the this compound working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: After incubation, remove the staining solution and wash the cells with PBS to remove any extracellular dye. Add fresh PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for carboxyfluorescein (e.g., Ex: 490 nm, Em: 520 nm).[3]
The MTT Assay: A Colorimetric Standard
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]
Mechanism of Action
The core of the MTT assay is the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, to a purple, insoluble formazan product. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria of metabolically active cells.[4] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The insoluble formazan crystals are then solubilized with a suitable solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer.
Experimental Protocol: MTT Assay
This protocol outlines the standard procedure for performing an MTT assay in a 96-well plate format.
Materials:
-
Cells of interest cultured in a 96-well clear microplate
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate spectrophotometer (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Plate cells at an optimized density in a 96-well clear microplate and incubate under standard conditions.
-
Compound Treatment: Treat cells with the test compound at various concentrations for the desired time period. Include vehicle controls.
-
MTT Incubation: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium from the wells. Add the solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate spectrophotometer.[5]
Cross-Validation in Practice: A Comparative Analysis
To illustrate the importance of cross-validation, we can consider a hypothetical scenario where a novel compound is being screened for its cytotoxic effects. When evaluated using both the this compound and MTT assays, a comprehensive picture of its mechanism of action begins to emerge.
| Parameter | This compound Assay | MTT Assay |
| Principle | Measures intracellular esterase activity and membrane integrity. | Measures mitochondrial dehydrogenase activity. |
| Detection | Fluorescence (Ex: ~490 nm, Em: ~520 nm) | Colorimetric (Absorbance at 570 nm) |
| Advantages | - High sensitivity- Suitable for microscopy and flow cytometry- Measures two viability parameters | - Well-established and widely used- Inexpensive- Simple procedure |
| Disadvantages | - Potential for dye leakage- pH sensitivity of fluorescence- Background fluorescence from media or compounds | - Interference from reducing agents- Indirect measure of viability (metabolic activity)- Toxicity of formazan crystals |
Interpreting Discrepancies in Assay Results
Discrepancies between the results of the this compound and MTT assays can be highly informative. For example:
-
Decreased MTT signal, Unchanged Carboxyeosin signal: This could indicate that the test compound is inhibiting mitochondrial function without causing immediate cell death. The cells may be metabolically inactive but still have intact membranes and active esterases.
-
Unchanged MTT signal, Decreased Carboxyeosin signal: This scenario is less common but could suggest that the compound compromises membrane integrity or inhibits esterase activity without affecting mitochondrial dehydrogenases.
-
Concordant Decrease in Both Signals: This provides strong evidence that the compound is indeed cytotoxic, leading to a loss of both metabolic activity and membrane integrity.
A study comparing a fluorescent (CFDA-AM) and a colorimetric (MTT) assay in a zebrafish liver cell line demonstrated that while both assays produced reproducible dose-response curves, the calculated effective concentrations (EC values) could vary.[6] This highlights the importance of not relying on a single assay for determining the potency of a compound.
Visualizing the Workflow for Cross-Validation
Caption: Mechanistic principles of the this compound and MTT assays.
Conclusion: A Multi-Faceted Approach to Cell Viability
The choice of a cell viability assay is not merely a technical decision but a strategic one that can profoundly impact the interpretation of experimental outcomes. While the MTT assay has long been a workhorse in many laboratories due to its simplicity and cost-effectiveness, its reliance on a single metabolic pathway necessitates caution in data interpretation. The this compound assay, with its dual assessment of enzymatic activity and membrane integrity, offers a valuable orthogonal approach.
By employing both methods in a cross-validatory framework, researchers can mitigate the risk of assay-specific artifacts and gain a more nuanced understanding of a compound's biological effects. This rigorous, multi-faceted approach to assessing cell viability is not only a hallmark of sound scientific practice but also a critical step in the successful progression of drug discovery and development programs.
References
- Kramer, J. A., et al. (2013). Comparing automated cell imaging with conventional methods of measuring cell proliferation and viability. Biotechniques, 54(4), 195-202.
- Schäfer, A., et al. (2011). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC Pharmacology, 11(1), 1-11.
- Evaluation of fluorescence-based viability stains in cells dissociated from scleractinian coral Pocillopora damicornis. Scientific Reports, 12(1), 15469.
- Schäfer, A., et al. (2011). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC Pharmacology, 11(1), 1-11.
- Schäfer, A., et al. (2011). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC Pharmacology, 11(1), 1-11.
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Bio-Rad. CFDA-SE Cell Proliferation Assay Kit. Bio-Rad. Accessed January 9, 2026. [Link]
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Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. Accessed January 9, 2026. [Link]
- Jin, P., et al. (2023). Assessment and comparison of viability assays for cellular products. Cytotherapy, 25(12), 1335-1343.
- Martínez-Gascón, M., et al. (2014). Analysis of 5-(and 6-) carboxy fluorescein diacetate succinimidyl ester (CFSE) stability in cultured cells. Cytometry Part A, 85(11), 975-982.
- Sliwinski, T., et al. (2004). Optimization of cytotoxic assay by target cell retention of the fluorescent dye carboxyfluorescein diacetate (CFDA) and comparison with conventional 51CR release assay. Journal of Immunological Methods, 294(1-2), 19-24.
- Riss, T. L., et al. (2016). Guidelines for cell viability assays. Assay and Drug Development Technologies, 14(6), 352-363.
- Papas, K. K., et al. (2008). Qualitative Assessment of Islet Viability by Staining with Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Dyes. Islets, 1(1), 78-85.
- Sliwinski, T., et al. (2004). Fluorescein diacetate for determination of cell viability in tissue-engineered skin. Journal of Biomedical Materials Research Part A, 71(2), 345-351.
- Fuller, M. E., et al. (2005). Field-scale evaluation of CFDA/SE staining coupled with multiple detection methods for assessing the transport of bacteria. FEMS Microbiology Ecology, 51(3), 365-375.
- Aveleira, C. A., et al. (2008). Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans. Islets, 1(1), 69-77.
- Gaffney, D. K., et al. (1995). Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity. Journal of Applied Bacteriology, 79(5), 555-561.
- Hoefel, D., et al. (2003). A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity. Journal of Microbiological Methods, 52(3), 379-388.
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A Senior Application Scientist's Guide: Comparative Analysis of 5(6)-Carboxyeosin Diacetate and SNARF for pH Sensing
For researchers, scientists, and drug development professionals, the precise measurement of intracellular pH (pHi) is a critical parameter in unraveling the complexities of cellular function and dysfunction. Fluorescent probes are indispensable tools in this pursuit, offering high sensitivity and spatiotemporal resolution. This guide provides an in-depth comparative analysis of two popular ratiometric pH indicators: 5(6)-Carboxyeosin diacetate and Seminaphthorhodafluor (SNARF), to empower you with the knowledge to make an informed decision for your specific research needs.
The Foundation: Ratiometric pH Measurement
The core advantage of ratiometric pH indicators lies in their ability to provide quantitative measurements that are largely independent of confounding variables like probe concentration, photobleaching, and cell path length.[1][2] This is achieved by taking the ratio of fluorescence intensities at two different wavelengths (either excitation or emission), which provides a robust and reliable readout of intracellular pH.
This compound is a cell-permeant compound that, once inside the cell, is cleaved by intracellular esterases to yield the fluorescent molecule 5(6)-carboxyfluorescein.[3][4] The fluorescence of carboxyfluorescein is pH-sensitive, making it a useful indicator for intracellular pH.[5]
SNARF dyes are a family of fluorescent pH indicators known for their characteristic dual-emission spectra that shift in response to pH changes.[1][6] The cell-permeant acetoxymethyl (AM) ester forms, such as SNARF-1 AM, are widely used for intracellular applications.[1]
Head-to-Head Comparison: Key Performance Characteristics
To facilitate a clear comparison, the table below summarizes the key properties of 5(6)-Carboxyeosin and the commonly used SNARF-1 variant.
| Property | 5(6)-Carboxyeosin (hydrolyzed form) | SNARF-1 |
| Indicator Type | Primarily dual-excitation | Dual-emission |
| Excitation Wavelength(s) | ~495 nm (pH-sensitive), ~440 nm (isosbestic)[3] | ~488-530 nm (single excitation)[1][6] |
| Emission Wavelength(s) | ~519 nm[4] | ~580 nm (acidic), ~640 nm (basic)[1][6][7] |
| pKa | ~6.5[4][5] | ~7.5[1][6][8] |
| Optimal pH Range | ~6.0 - 7.5 | ~7.0 - 8.0[1][8] |
| Quantum Yield | High (similar to fluorescein, ~0.92)[9][10] | Varies with pH |
| Photostability | Moderate | Generally considered good |
| Cell Permeability | Diacetate form is cell-permeant[3] | AM ester form is cell-permeant[1] |
The Underlying Mechanisms of pH Sensing
The way each dye reports pH changes is fundamentally different, which has practical implications for experimental setup and data interpretation.
5(6)-Carboxyeosin: After hydrolysis of the diacetate groups by intracellular esterases, the resulting carboxyfluorescein molecule exhibits a pH-dependent excitation spectrum. The ratio of fluorescence emission when excited at a pH-sensitive wavelength (around 490 nm) versus a pH-insensitive (isosbestic) wavelength (around 440 nm) is used to determine the intracellular pH.[3]
SNARF-1: This dye is typically excited at a single wavelength (e.g., 488 nm or 514 nm), and its emission spectrum displays a pH-dependent shift.[1][6] In more acidic environments, the emission peak is around 580 nm, while in more alkaline conditions, the emission shifts to a peak around 640 nm.[6][7][11] The ratio of the fluorescence intensities at these two emission wavelengths provides a reliable measure of pH.[1]
Caption: Cellular uptake, activation, and ratiometric measurement principles of 5(6)-Carboxyeosin and SNARF-1.
Experimental Protocol: A Guide to Accurate Intracellular pH Measurement
A robust experimental design is crucial for obtaining reliable pHi data. The following protocol outlines the key steps for using either this compound or SNARF-1 AM, including the critical in situ calibration.
Materials
-
This compound or SNARF-1 AM (1 mM stock in anhydrous DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
High potassium calibration buffers (pH 6.0 to 8.0)
-
Nigericin (10 mM stock in ethanol)[12]
-
Valinomycin (5 mM stock in DMSO, optional, for some cell types)[1]
-
Cultured cells on an appropriate imaging substrate (e.g., glass-bottom dishes)
Methodology
-
Dye Loading
-
Prepare a loading buffer by diluting the dye stock and Pluronic® F-127 in serum-free medium or HBSS to a final concentration of 1-10 µM for the dye and 0.02-0.04% for Pluronic® F-127.
-
Wash cells once with warm HBSS.
-
Incubate cells with the loading buffer for 15-60 minutes at 37°C.[1] The optimal time and concentration should be determined empirically for each cell type.
-
Wash the cells twice with warm HBSS to remove extracellular dye.
-
Allow for de-esterification by incubating the cells for an additional 30 minutes at 37°C in fresh medium or HBSS.[1]
-
-
In Situ Calibration
-
To each high potassium calibration buffer, add nigericin to a final concentration of 10 µM.[1][6] The high potassium concentration collapses the membrane potential, and nigericin, a K+/H+ ionophore, equilibrates the intracellular and extracellular pH.
-
Replace the medium on the dye-loaded cells with the first calibration buffer and incubate for 5-10 minutes.
-
Acquire fluorescence images at the appropriate wavelengths for your chosen dye.
-
Repeat this process for each pH calibration buffer.
-
-
Experimental Measurement
-
For your experimental samples, after dye loading and de-esterification, subject them to your experimental conditions.
-
Acquire fluorescence images using the same settings as for the calibration.
-
-
Data Analysis
-
For each cell in the calibration and experimental groups, calculate the fluorescence intensity ratio.
-
Plot the mean ratio for each calibration buffer against its known pH to generate a calibration curve.
-
Fit the calibration data to a suitable equation (e.g., a sigmoidal dose-response curve).
-
Use the equation from the calibration curve to convert the fluorescence ratios from your experimental samples into intracellular pH values.
-
Caption: A streamlined workflow for intracellular pH measurement using fluorescent indicators.
Making the Right Choice: Practical Considerations
-
pH Range of Interest: With a pKa of ~6.5, 5(6)-Carboxyeosin is well-suited for measuring pH in the slightly acidic to neutral range.[4][5] In contrast, SNARF-1 , with a pKa of ~7.5, offers greater sensitivity in the neutral to slightly alkaline range, which is typical of the cytoplasm of many mammalian cells.[1][6][8] Other SNARF variants are available with different pKa values, such as SNARF-4F (pKa ~6.4) and SNARF-5F (pKa ~7.2), providing a broader range of options.[6][13][14]
-
Instrumentation: The dual-emission nature of SNARF dyes makes them highly compatible with confocal laser scanning microscopes, which can efficiently collect emitted light at two wavelengths simultaneously.[6] 5(6)-Carboxyeosin , being a dual-excitation dye, requires an imaging system capable of rapidly alternating between two excitation wavelengths, which is common in many fluorescence microscopy setups.
-
Photostability and Experimental Duration: For long-term time-lapse imaging experiments, photostability is a paramount concern. While quantitative comparative data is sparse, SNARF dyes are generally reputed to have better photostability than fluorescein-based dyes like carboxyeosin. This makes SNARF a more suitable choice for experiments involving prolonged or repeated imaging.
-
Potential for Artifacts: It is crucial to perform in situ calibration for SNARF dyes, as their spectral properties and pKa can differ significantly between the intracellular environment and a simple buffer solution.[15] This highlights the importance of proper controls to avoid misleading pH measurements.
Conclusion
Both this compound and SNARF are powerful ratiometric indicators for intracellular pH measurement. The choice between them should be guided by the specific biological question, the expected pH range, the available instrumentation, and the required duration of the experiment. SNARF dyes, with their dual-emission properties and range of pKa values, offer a versatile and robust option for many applications, particularly live-cell imaging. 5(6)-Carboxyeosin remains a reliable and widely used alternative, especially for measurements in the more acidic physiological range. By understanding the principles and practicalities outlined in this guide, researchers can confidently select and implement the optimal fluorescent probe to illuminate the role of pH in their biological system of interest.
References
-
Wang, Y., et al. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protocols, 3(2), 101293. [Link]
-
FluoroFinder. (n.d.). SNARF 1 pH9.0 Dye Profile. Retrieved from [Link]
-
Kim, H. N., et al. (2014). A newly designed cell-permeable SNARF derivative as an effective intracellular pH indicator. Chemical Communications, 50(28), 3525-3528. [Link]
-
Owen, C. S. (1992). Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein. Analytical Biochemistry, 204(1), 65-71. [Link]
-
Musgrove, E., Rugg, C., & Hedley, D. (1993). Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1. Cytometry, 14(8), 916-921. [Link]
-
Romero, F., et al. (2020). Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F. Frontiers in Cell and Developmental Biology, 8, 2. [Link]
-
Ozkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(1), 143-148. [Link]
-
Anaspec. (n.d.). 5(6)-CFDA, SE [5(6)-Carboxyfluorescein diacetate, SE] Fluorescent pH Indicator - 25 mg. Retrieved from [Link]
-
Breeuwer, P., Drocourt, J. L., Rombouts, F. M., & Abee, T. (1996). A novel method for continuous determination of the intracellular pH in bacteria with the internally conjugated fluorescent probe 5 (and 6-)-carboxyfluorescein succinimidyl ester. Applied and Environmental Microbiology, 62(1), 178-183. [Link]
-
Creative Bioarray. (n.d.). SNARF-Mixed isomers. Retrieved from [Link]
-
Bidmanova, S., et al. (2012). Covalent immobilization of pH-sensitive fluorescent dyes 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein on protein and their application in optical pH sensing. Sensors and Actuators B: Chemical, 161(1), 93-99. [Link]
-
ResearchGate. (n.d.). SNARF-5 quantum yields versus pH. Retrieved from [Link]
-
Anaspec. (n.d.). 5(6)-CFDA, SE [5(6)-Carboxyfluorescein diacetate, SE] Fluorescent pH Indicator - 25 mg. Retrieved from [Link]
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- 3. A Novel Method for Continuous Determination of the Intracellular pH in Bacteria with the Internally Conjugated Fluorescent Probe 5 (and 6-)-Carboxyfluorescein Succinimidyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-(and-6)-Carboxy SNARF-4F Succinimidyl Ester | AAT Bioquest [aatbio.com]
- 14. 5-(and-6)-Carboxy SNARF-5F Succinimidyl Ester | AAT Bioquest [aatbio.com]
- 15. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Xanthene-Based Diacetate Probes: Unveiling the Potential of 5(6)-Carboxyeosin Diacetate
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent cellular probes, the selection of the appropriate tool is paramount for generating robust and reliable data. Among the arsenal of available reagents, xanthene-based diacetate dyes are workhorses for assessing cellular health and function. While 5(6)-Carboxyfluorescein diacetate (CFDA) is a well-established and widely utilized probe, its lesser-known counterpart, 5(6)-Carboxyeosin diacetate (CEDA), presents intriguing possibilities, particularly for applications leveraging photosensitization. This guide provides an in-depth comparison of these probes, offering insights into their mechanisms, established applications, and the prospective advantages of CEDA, supported by experimental principles and comparative data.
The Foundational Chemistry: A Shared Mechanism of Action
Both CFDA and the prospective CEDA belong to the family of non-fluorescent, cell-permeant dyes that become fluorescent upon intracellular enzymatic activity. The core mechanism relies on two key features: the diacetate groups and the carboxyl moiety. The acetate groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups. This enzymatic conversion yields the highly fluorescent and polar carboxyeosin or carboxyfluorescein, which is then effectively trapped within cells that possess intact membranes.[1]
This fundamental principle underpins the primary application of these probes in identifying viable cells. Dead or membrane-compromised cells are unable to retain the fluorescent product and therefore do not exhibit significant fluorescence.[1]
Caption: Proposed dual-function mechanism of this compound.
Applications in Reactive Oxygen Species Detection and Photodynamic Therapy
The ability of eosin to generate ROS makes CEDA a compelling candidate for studying oxidative stress and for applications in photodynamic therapy (PDT). [2]In PDT, a photosensitizer is selectively delivered to target cells (e.g., cancer cells) and then activated with light to induce cell death. [2]A probe like CEDA could potentially be used to visualize and target viable cells before initiating a phototoxic effect.
Comparative Probes for ROS Detection
While CEDA's application in ROS detection is theoretical, several fluorescein-based probes are well-established for this purpose. 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H₂DCFDA) is a common choice. [3][4]Similar to CEDA, it is non-fluorescent until the acetate groups are removed by intracellular esterases. The resulting dichlorodihydrofluorescein (H₂DCF) is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). [3]
| Probe | Mechanism | Target | Advantages | Limitations |
|---|---|---|---|---|
| Carboxy-H₂DCFDA | Oxidation-dependent fluorescence | General oxidative stress | High sensitivity | Can be oxidized by various ROS and some cellular enzymes, not specific to a single ROS species. |
| This compound (CEDA) (Hypothesized) | Light-induced ROS generation | N/A (Generates ROS) | Potential for targeted phototoxicity | Not a direct detector of endogenous ROS; requires external light source. |
| MitoSOX™ Red | Superoxide-specific oxidation | Mitochondrial superoxide | Specific to superoxide, localizes to mitochondria | Requires careful handling to avoid auto-oxidation. |
Experimental Protocol: Light-Induced ROS Generation with an Eosin-Based Probe (Conceptual)
-
Cell Loading: Load cells with this compound as described for the cell viability protocol.
-
Visualization: Confirm cellular uptake and esterase activity by visualizing the intracellular fluorescence using a fluorescence microscope with appropriate filters for eosin (e.g., excitation ~530 nm, emission ~550 nm).
-
Phototoxicity Induction: Expose the cells to a specific wavelength and intensity of light (e.g., from an LED or a laser) corresponding to the absorption maximum of eosin.
-
Assessment of Cell Death: Following irradiation, assess cell viability using a complementary method, such as a membrane integrity assay (e.g., with a dye like TO-PRO-3) or a caspase activation assay for apoptosis.
Intracellular pH Measurement: A Potential but Unexplored Avenue
Fluorescein-based probes like 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) are widely used for measuring intracellular pH (pHi) due to the pH-dependent nature of their fluorescence spectra. While the carboxylated form of eosin will also exhibit some pH sensitivity, its utility as a reliable ratiometric pH indicator has not been extensively studied. The strong photosensitizing properties of eosin could also interfere with accurate pH measurements by inducing cellular stress and altering pHi upon repeated excitation.
Conclusion and Future Directions
This compound remains a largely unexplored fluorescent probe. While its fundamental mechanism of action is predicted to mirror that of the well-characterized 5(6)-Carboxyfluorescein diacetate, its true potential lies in its inherent photosensitizing capabilities. The ability to combine cell viability assessment with light-inducible ROS generation opens up exciting possibilities for applications in photodynamic therapy research, targeted cytotoxicity assays, and the study of cellular responses to oxidative stress.
Further research is needed to characterize the photophysical properties of CEDA, including its quantum yield, pKa, and photostability, and to validate its utility in the proposed applications. Direct comparative studies with established probes will be crucial to delineating its specific advantages and limitations. For researchers at the forefront of cell biology and drug discovery, the exploration of such novel tools could unlock new avenues for understanding and manipulating cellular behavior.
References
-
Lilly JL, Gottipati A, Cahall CF, Agoub M, Berron BJ. Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. PLoS One. 2018;13(1):e0190880. [Link]
-
Lilly JL, Gottipati A, Cahall CF, Agoub M, Berron BJ. Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. PMC. 2018. [Link]
-
Lilly JL, Gottipati A, Cahall CF, Agoub M, Berron BJ. Comparison of Eosin and Fluorescein Conjugates for the Photoinitiation of Cell-Compatible Polymer Coatings. UKnowledge. 2018. [Link]
-
Hoefel D, Grooby WL, Monis PT, Andrews S, Saint CP. A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity. J Microbiol Methods. 2003;52(3):379-88. [Link]
-
Lerman SP, Lerman L, Lerman S. In situ detection and measurement of intracellular reactive oxygen species in single isolated mature skeletal muscle fibers by real time fluorescence microscopy. Int J Mol Sci. 2011;12(7):4237-50. [Link]
-
Hoefel D, Grooby WL, Monis PT, Andrews S, Saint CP. A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity. ResearchGate. 2003. [Link]
-
Abrahamse H, Hamblin MR. New photosensitizers for photodynamic therapy. Biochem J. 2016;473(4):347-64. [Link]
-
Hematoxylin and eosin (H&E) staining results of repeated photodynamic... ResearchGate. [Link]
-
Eosin. Wikipedia. [Link]
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- 1. Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE PHOTODYNAMIC ACTION OF EOSIN AND ERYTHROSIN UPON SNAKE VENOM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Long-Term Cell Tracking: Evaluating the Limitations of 5(6)-Carboxyeosin Diacetate and Exploring Superior Alternatives
In the landscape of cellular analysis, the ability to track cells over extended periods is paramount for understanding complex biological processes such as proliferation, differentiation, and migration. For years, fluorescent probes like 5(6)-Carboxyeosin diacetate have been workhorses in the lab for short-term viability and cytotoxicity assays. However, the demands of modern long-term studies, particularly in fields like immunology and developmental biology, have exposed significant limitations in these traditional dyes.
This guide provides a critical evaluation of this compound's performance in longitudinal studies. We will dissect the biochemical mechanisms that compromise its long-term utility and present a data-driven comparison with a modern, superior alternative, CellTrace™ Violet. Our focus is to provide researchers, scientists, and drug development professionals with the technical insights and practical protocols needed to make informed decisions for designing robust, reproducible long-term cell tracking experiments.
The Challenge: Key Requirements for a Long-Term Fluorescent Probe
An ideal fluorescent probe for multi-day or multi-week studies must possess a distinct set of characteristics that go far beyond simple fluorescence. The core requirements are:
-
Low Cytotoxicity: The probe must not interfere with normal cellular functions, including proliferation, viability, and metabolism. Any perturbation introduces an experimental artifact, compromising the biological relevance of the findings.
-
High Signal Retention: The probe must be well-retained within the cell, with minimal leakage into the surrounding medium. Leakage can create background noise and lead to inaccurate quantification. More importantly, for proliferation tracking, the dye must be stably passed to daughter cells upon division.
-
Exceptional Photostability: The fluorophore must resist photobleaching during repeated imaging sessions, which are often necessary in time-lapse microscopy. A stable signal is crucial for consistent data acquisition over the entire experimental timeline.
-
Bright and Detectable Signal: The probe must be bright enough to be easily detected above cellular autofluorescence, ensuring a high signal-to-noise ratio.
A Critical Look at this compound
This compound, often used in its succinimidyl ester form (CFSE), is a non-fluorescent molecule that passively diffuses across the cell membrane. Once inside the cell, its acetate groups are cleaved by intracellular esterases, converting it into a fluorescent, membrane-impermeant molecule.
Mechanism of Action: Esterase Cleavage
The intracellular activation of Carboxyeosin diacetate is a straightforward two-step process.
Figure 1. Intracellular activation of Carboxyeosin diacetate.
Critical Limitations in Long-Term Studies
While effective for short-term assays, the properties of Carboxyeosin diacetate present significant challenges for longitudinal experiments:
-
Cytotoxicity: The intracellular cleavage process can alter the intracellular pH and generate byproducts that are toxic to cells, especially at the concentrations required for bright, long-term staining. This can lead to reduced proliferation rates and altered cellular function, confounding experimental results. Studies have shown that even at standard concentrations, CFSE (a derivative) can impact lymphocyte proliferation and function.
-
Signal Leakage and Transfer: Carboxyeosin is not covalently linked to cellular components. Over time, it is actively exported from the cell through multidrug resistance (MDR) transporters, leading to a gradual loss of signal that is independent of cell division. Furthermore, some studies suggest that the dye can be transferred between adjacent cells in a population, a phenomenon that would make accurate proliferation tracking impossible.
-
Poor Photostability: Eosin-based fluorophores are notoriously susceptible to photobleaching. Under the repeated illumination required for time-lapse imaging, the fluorescent signal can diminish rapidly, making it difficult to track cells, particularly dimmer daughter cells after several rounds of division.
A Superior Alternative: Amine-Reactive Dyes (e.g., CellTrace™ Violet)
To overcome the limitations of esterase-activated dyes, a new class of probes was developed. These probes, such as those in the CellTrace™ family, use amine-reactive chemistry to covalently attach to intracellular proteins.
Mechanism of Action: Covalent Amine Labeling
CellTrace™ Violet also contains acetate groups that allow it to passively enter the cell. Once inside, intracellular esterases cleave the acetates, activating an amine-reactive succinimidyl ester group. This group then forms a stable covalent bond with primary amines on intracellular proteins.
Figure 2. Covalent labeling mechanism of CellTrace™ Violet.
This covalent linkage is the key to its superior performance. The dye becomes a permanent part of the cell's proteome, ensuring it is not actively pumped out and is distributed equally between daughter cells upon division.
Head-to-Head Comparison: Carboxyeosin vs. CellTrace™ Violet
The theoretical advantages of amine-reactive dyes are borne out by experimental data. Below is a summary of performance metrics critical for long-term studies.
| Parameter | This compound (CFSE) | CellTrace™ Violet (CTV) | Rationale for Superiority |
| Retention Mechanism | Intracellular trapping via esterase cleavage | Covalent conjugation to intracellular amines | Covalent bonds prevent active efflux and cell-to-cell transfer. |
| Signal Retention | Moderate; prone to leakage via MDR pumps. | Excellent; stable signal for >72 hours and multiple generations. | Covalent attachment ensures the dye is not recognized by efflux pumps. |
| Cytotoxicity | Can be significant, affecting proliferation and function. | Minimal impact on cell viability and proliferation. | Lower dye concentrations are needed, and the covalent reaction is highly specific and biocompatible. |
| Photostability | Poor to Moderate | High | The fluorophore core of CTV is inherently more resistant to photobleaching than eosin. |
| Staining Uniformity | Can be variable | Highly uniform, resulting in tight fluorescence peaks by flow cytometry. | The reaction chemistry is more controlled, leading to less cell-to-cell variation. |
| Proliferation Tracking | Peaks can broaden due to leakage, complicating analysis. | Distinct, well-resolved peaks for up to 8-10 generations. | Equal and stable partitioning of the covalent label allows for clear resolution of daughter cell populations. |
Experimental Protocol: Long-Term Proliferation Tracking with CellTrace™ Violet
This protocol provides a robust methodology for labeling suspension cells (e.g., lymphocytes) for multi-day proliferation analysis by flow cytometry.
Causality Behind Key Protocol Steps:
-
Serum-Free Medium for Staining: Serum contains abundant proteins with primary amines that would react with the dye, quenching the reaction and preventing efficient cell labeling. Performing the staining in a protein-free buffer like PBS is critical.
-
Pre-warming the Dye: The CellTrace™ reagent is dissolved in DMSO. Pre-warming to room temperature ensures it is fully solubilized and prevents precipitation when added to the aqueous cell suspension.
-
Immediate and Thorough Mixing: The amine-reactive form of the dye is short-lived in aqueous solution. Quick and thorough mixing ensures that all cells are exposed to the active dye uniformly before it hydrolyzes.
-
Quenching with Serum-Containing Medium: After the desired staining time, adding complete medium with FBS or BSA is essential. The excess protein quenches any remaining reactive dye, stopping the labeling reaction.
Step-by-Step Methodology:
-
Cell Preparation:
-
Harvest cells and count them. Centrifuge the cells and resuspend the pellet in pre-warmed, protein-free PBS at a concentration of 1 x 10⁶ cells/mL.
-
Ensure you have a single-cell suspension. Clumps will lead to heterogeneous staining.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CellTrace™ Violet in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to a working concentration. A final staining concentration of 1-5 µM is a good starting point, but this should be optimized for your cell type. For a 5 µM final concentration, prepare a 2X working solution (10 µM) in protein-free PBS.
-
-
Cell Staining:
-
Add an equal volume of the 2X CellTrace™ Violet working solution to the cell suspension. For example, add 1 mL of 10 µM dye to 1 mL of the 2 x 10⁶ cells/mL suspension.
-
Immediately vortex the tube gently for 3-5 seconds to ensure uniform mixing.
-
Incubate the cells for 20 minutes at 37°C, protected from light.
-
-
Quenching the Reaction:
-
After incubation, add 5 volumes of complete culture medium (containing at least 10% FBS) to the cell suspension to quench the reaction.
-
Incubate for 5 minutes at room temperature.
-
-
Washing and Plating:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice more with complete culture medium to remove any residual unbound dye.
-
Resuspend the cells in complete medium at the desired density for your experiment and plate them under appropriate culture conditions.
-
-
Analysis:
-
At desired time points (e.g., Day 0, Day 3, Day 5), harvest the cells and analyze them by flow cytometry. Use the violet laser (e.g., 405 nm) for excitation and collect emission with a filter appropriate for the dye (e.g., 450/50 BP).
-
An unstained control and a Day 0 stained control are essential for setting up the cytometer and for subsequent proliferation analysis.
-
Conclusion and Recommendations
While this compound and its derivatives like CFSE have a long history in cell biology, their utility in long-term studies is fundamentally limited by cytotoxicity, signal leakage, and poor photostability. These are not minor inconveniences but significant experimental liabilities that can lead to artifacts and misinterpretation of data.
For researchers conducting longitudinal studies that require tracking cell proliferation, migration, or viability over several days or weeks, the adoption of modern, amine-reactive covalent dyes is strongly recommended. Probes like CellTrace™ Violet offer a demonstrably superior solution, providing bright, stable, and uniform staining with minimal impact on cell health. This ensures that the observed cellular behavior is a true reflection of the biology under investigation, not an artifact of the measurement tool. By choosing the right tool for the job, researchers can significantly enhance the quality, reproducibility, and reliability of their long-term cell analysis data.
References
-
Fulcher, D. A., & Wong, S. W. (1999). Carboxyfluorescein succinimidyl ester-based proliferative assays for assessing lymphocyte function in vitro and in vivo. Immunology and cell biology, 77(6), 559–564. [Link]
-
Heike, M., Schlaak, J. F., de Lavallaz, C., Körner, U., & Meyer zum Büschenfelde, K. H. (1998). A new and rapid method for the detection of cytotoxic T lymphocyte activity by a carboxyfluorescein diacetate-based fluorescence assay. Journal of immunological methods, 216(1-2), 147–155. [Link]
-
Bussing, A., Wielaender, F., & Scheffold, A. (2000). Impairment of carboxyfluorescein diacetate succinimidyl ester efflux from labeled lymphocytes by the P-glycoprotein-inhibitor SDZ PSC 833. Cytometry, 39(1), 49–55. [Link]
-
Quah, B. J., & Parish, C. R. (2010). The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation. Journal of visualized experiments : JoVE, (44), 2259. [Link]
-
Quah, B. J., Warren, H. S., & Parish, C. R. (2007). Monitoring lymphocyte proliferation in vitro and in vivo with the cell-tracking dyes CFSE and CellTrace Violet. Journal of visualized experiments : JoVE, (10), 317. [Link]
Safety Operating Guide
Navigating the Disposal of 5(6)-Carboxyeosin Diacetate: A Guide for Laboratory Professionals
The proper disposal of laboratory reagents is a cornerstone of a safe and environmentally responsible research environment. This guide provides a detailed protocol for the safe handling and disposal of 5(6)-Carboxyeosin diacetate, a brominated xanthene dye. As a halogenated organic compound, this reagent necessitates specific disposal procedures to mitigate potential environmental impact and ensure regulatory compliance. This document will delve into the chemical rationale behind these procedures, offering a clear and actionable workflow for researchers, scientists, and drug development professionals.
Understanding the Compound: Key Properties for Safe Disposal
A thorough understanding of a chemical's properties is fundamental to its safe management. This compound is a derivative of fluorescein, containing bromine atoms that classify it as a halogenated organic compound. This classification is the primary determinant for its disposal pathway.
| Property | Value | Significance for Disposal |
| Chemical Family | Xanthene Dye, Halogenated Organic | Dictates the necessity for segregation into a halogenated waste stream.[1][2] |
| Appearance | Typically a solid powder | Solid waste requires different handling than liquid waste during disposal.[3] |
| Solubility | Soluble in water and organic solvents like DMSO and ethanol | The solvent used will determine if the waste is aqueous or organic, which affects the specific disposal container.[3] |
| Hazards | May cause skin and serious eye irritation.[3][4] | Emphasizes the need for appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| Environmental Impact | Xanthene dyes can be toxic to aquatic life and are considered pollutants.[5] | Underscores the importance of preventing release into the sewer system or the environment. |
Disposal Workflow: A Step-by-Step Approach
The following workflow provides a systematic process for the disposal of this compound, from the point of generation to final collection. Adherence to this process is critical for safety and compliance.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Disposal Protocols
Part 1: Immediate Safety and Waste Segregation
-
Personal Protective Equipment (PPE): Before handling this compound in any form, it is imperative to wear appropriate PPE, including chemical-resistant gloves (nitrile is a suitable option), safety goggles, and a lab coat.[3][6] This minimizes the risk of skin and eye irritation.[3][4]
-
Waste Segregation: The cardinal rule for the disposal of this compound is to treat it as halogenated organic waste .[1][2] This is due to the presence of bromine in its structure. Halogenated waste must be collected separately from non-halogenated waste streams to ensure proper treatment, which typically involves high-temperature incineration. Co-mingling of waste streams can lead to improper disposal, environmental contamination, and increased disposal costs.
Part 2: Disposal of Solid Waste
-
Collection: Any solid materials contaminated with this compound, such as weigh boats, contaminated paper towels, pipette tips, and gloves, should be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The container must be clearly labeled as "Halogenated Organic Waste" and should list all constituents, including "this compound."
-
Storage: The sealed container should be stored in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[3]
Part 3: Disposal of Liquid Waste
The disposal of liquid waste containing this compound depends on the solvent used.
-
Aqueous Solutions:
-
Organic Solvent Solutions:
-
Solutions of this compound in organic solvents (e.g., DMSO, ethanol) must be collected in a separate, compatible container.
-
This container should be clearly labeled "Halogenated Organic Waste" and list all solvent and solute components.
-
Never mix halogenated waste with non-halogenated organic waste.
-
Part 4: Decontamination Procedures
-
Glassware and Equipment:
-
Thoroughly rinse any glassware or equipment that has come into contact with this compound with an appropriate solvent (e.g., ethanol or acetone) to remove the dye.
-
Collect the initial rinsate as halogenated organic waste.
-
Subsequent washes with detergent and water can be performed.[8]
-
-
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in the halogenated waste container.[3][4]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), and collect the absorbed material into the halogenated waste container.[9]
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleanup materials as halogenated waste.
-
The Rationale Behind Segregation: Why Halogenated Waste is Different
Halogenated organic compounds require special disposal considerations because their incineration can produce acidic gases (such as hydrogen bromide from brominated compounds) and potentially dioxins if not performed at sufficiently high temperatures in specialized facilities.[10] Standard incineration processes for non-halogenated waste may not be equipped to handle these byproducts, leading to environmental pollution and equipment corrosion. By segregating halogenated waste, we ensure it is directed to facilities capable of its safe and complete destruction.
Conclusion
The responsible disposal of this compound is a straightforward process when guided by an understanding of its chemical nature. By adhering to the principles of proper PPE usage, diligent waste segregation into a dedicated halogenated stream, and following the specific protocols for solid and liquid waste, laboratory professionals can ensure a safe working environment and protect our ecosystem. Always consult your institution's specific hazardous waste management guidelines and your local regulations for final compliance.[7]
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Eosin Y solution 1 %, in ethanol. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Eosin Y solution 1 % in water. Retrieved from [Link]
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Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of water soluble dyes via water insoluble metal salt intermediate.
-
MDPI. (n.d.). Screening Refractory Dye Degradation by Different Advanced Oxidation Processes. Retrieved from [Link]
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ResearchGate. (2023, April 21). A review on toxicological study and degradation approach of xanthene dyes. Retrieved from [Link]
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Chemtalk - The Science Technicians Forum. (n.d.). Bromine water - disposal. Retrieved from [Link]
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Eurogentec. (2021, March 26). Safety Data Sheet. Retrieved from [Link]
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PubMed. (2023, September 23). Degradation of xanthene-based dyes by photoactivated persulfate: experimental and computational studies. Retrieved from [Link]
- Unknown Source. (n.d.).
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ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?. Retrieved from [Link]
-
Providence College Environmental Health and Safety. (n.d.). Use of Bromine in Organic Chemistry Laboratory SOP. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
- Unknown Source. (n.d.).
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U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Chemical Waste Netherlands. (n.d.). Throwing away fluorescent tubes?. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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- 8. epa.gov [epa.gov]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. epa.gov [epa.gov]
A Researcher's Comprehensive Guide to Safely Handling 5(6)-Carboxyeosin Diacetate
Navigating the complexities of novel chemical compounds is the cornerstone of scientific advancement. Among these, fluorescent probes like 5(6)-Carboxyeosin diacetate are instrumental in cellular analysis. However, realizing their full potential necessitates a rigorous adherence to safety protocols. This guide provides an in-depth operational plan for the safe handling of this compound, grounded in the principles of risk mitigation and procedural clarity.
Understanding the Hazard Profile
This compound, while a powerful tool, is not without its hazards. A thorough understanding of its potential risks is the first step in establishing a secure working environment. The primary concerns associated with this compound include:
-
Ocular and Dermal Irritation : Direct contact with the eyes or skin may cause irritation.[1][2][3]
-
Respiratory Tract Irritation : Inhalation of the powdered form can be harmful and irritate the respiratory system.[1]
-
Gastrointestinal Harm : Ingestion of the compound may be detrimental to health.[1][2][3]
While comprehensive toxicological data is not fully available for this specific compound, its classification and the nature of similar chemical structures warrant a cautious approach. The causality for the recommended personal protective equipment (PPE) is directly linked to these potential routes of exposure.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create a barrier between the researcher and potential hazards. For this compound, the following PPE is mandatory.
Eye and Face Protection: The First Line of Defense
Given the risk of eye irritation, appropriate eye protection is non-negotiable.
-
Safety Glasses with Side Shields : These are the minimum requirement to protect against accidental splashes of solutions or airborne particles of the powder.
-
Goggles : For procedures with a higher risk of splashing, such as when preparing stock solutions or during vigorous mixing, chemical splash goggles offer a more complete seal around the eyes.[4]
-
Face Shield : When handling larger quantities or if there is a significant splash risk, a face shield should be worn in conjunction with goggles to protect the entire face.[5][6]
Skin Protection: An Impermeable Barrier
To prevent skin irritation, comprehensive skin protection is essential.
-
Laboratory Coat : A fully buttoned lab coat serves as a removable barrier to protect personal clothing and underlying skin from contamination.
-
Gloves : Chemical-resistant gloves are critical. Nitrile gloves are a common and effective choice for handling this compound. It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin.[7]
Respiratory Protection: Ensuring Clean Air
Due to the potential for harm upon inhalation, respiratory protection should be considered, especially when handling the powdered form.
-
Ventilation : Always handle this compound in a well-ventilated area.[1] A chemical fume hood is strongly recommended when weighing out the powder to minimize the risk of inhalation.
-
Respirator : If a fume hood is not available when handling the powder, a NIOSH-approved N95 respirator or higher should be used to prevent inhalation of airborne particles.
The following table summarizes the recommended PPE for various tasks involving this compound:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood or N95 Respirator |
| Preparing Stock Solution | Safety Goggles, Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Handling Dilute Solutions | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Well-ventilated area |
| Spill Cleanup | Safety Goggles, Face Shield | Chemical-resistant Gloves | Lab Coat, Apron (optional) | As needed based on spill size |
Procedural Guidance: A Step-by-Step Approach to Safety
A systematic workflow is crucial for minimizing risk. The following diagram and steps outline a safe handling procedure for this compound.
Preparation and Handling
-
Don PPE : Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing : When weighing the solid compound, do so in a chemical fume hood to prevent inhalation of dust.
-
Dissolving : Prepare stock solutions in a fume hood. Add the solvent to the powder slowly to avoid splashing.
-
Labeling : Clearly label all containers with the chemical name, concentration, date, and any relevant hazard warnings.
-
Storage : Store the solid compound and stock solutions in a cool, dry, and dark place as it is light-sensitive.[8]
Spill and Emergency Procedures
Accidents can happen, and a clear plan is essential.
-
Alert Others : Immediately alert colleagues in the vicinity of the spill.
-
Evacuate : If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Don Additional PPE : Before cleaning the spill, ensure you are wearing appropriate PPE, which may include a respirator and chemical-resistant apron.
-
Containment : For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup : Carefully collect the spilled material and absorbent into a sealed container for hazardous waste.
-
Decontamination : Clean the spill area with soap and water.
In case of personal exposure:
-
Eyes : Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][8]
-
Skin : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][8]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[8]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection : All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Regulatory Compliance : All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[8] Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
-
Container Management : Ensure waste containers are kept closed when not in use and are stored in a secondary containment bin in a designated waste accumulation area.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their experimental outcomes.
References
-
Slideshare. (n.d.). Personal protective equipment for dyeing. Retrieved from [Link]
-
Eurogentec. (2021). Safety Data Sheet: 5 - (and - 6) - Carboxyfluorescein diacetate, succinimidyl ester, Mixed Isomers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate. Retrieved from [Link]
-
DayGlo Color Corp. (n.d.). Security & Protective Equipment. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Auburn University Business and Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
